molecular formula C4H6N4O2 B1482483 3-Hydroxy-1H-pyrazole-4-carbohydrazide CAS No. 2166947-43-7

3-Hydroxy-1H-pyrazole-4-carbohydrazide

Cat. No.: B1482483
CAS No.: 2166947-43-7
M. Wt: 142.12 g/mol
InChI Key: GKXZYINFJAWZOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-1H-pyrazole-4-carbohydrazide is a key chemical intermediate in the synthesis of novel pyrazole derivatives for pharmaceutical and agrochemical research. As a member of the pyrazole-carbohydrazide family, this compound provides researchers with a versatile scaffold to develop new bioactive molecules. Pyrazole-4-carbohydrazide derivatives are frequently investigated for their diverse biological activities, which include serving as potential anticancer agents by inducing apoptosis and autophagy in various cancer cell lines such as A549 and NCIH460 . Furthermore, the carbohydrazide moiety is a recognized pharmacophore, and its incorporation into heterocyclic systems like pyrazole is a common strategy in medicinal chemistry to generate compounds with antibacterial, antifungal, and antiparasitic properties . Researchers also utilize this core structure to develop molecules with significant enzyme inhibitory activity, targeting enzymes like alpha-amylase and alpha-glucosidase for diabetes research . The reactivity of the carbohydrazide group allows for the generation of diverse libraries of Schiff bases and other derivatives for structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate care and adhere to all relevant safety protocols.

Properties

IUPAC Name

3-oxo-1,2-dihydropyrazole-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O2/c5-7-3(9)2-1-6-8-4(2)10/h1H,5H2,(H,7,9)(H2,6,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKXZYINFJAWZOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NN1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Spectroscopic Characterization and Analytical Workflows for 3-Hydroxy-1H-pyrazole-4-carbohydrazide: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The pyrazole-4-carbohydrazide scaffold is a privileged structure in modern medicinal chemistry and agrochemical development. Derivatives of this core exhibit potent biological properties, ranging from broad-spectrum agricultural fungicides[1] to targeted leishmanicidal and antimycobacterial agents[2].

Among these, 3-Hydroxy-1H-pyrazole-4-carbohydrazide (C₄H₆N₄O₂) serves as both a critical intermediate and an active pharmacophore. However, the molecule presents significant analytical challenges due to its capacity for annular tautomerism—specifically, the equilibrium between its 3-hydroxy (enol) and 3-oxo (keto) forms[3]. As a Senior Application Scientist, I have designed this whitepaper to provide researchers with a self-validating, causality-driven framework for the synthesis, spectroscopic characterization, and structural validation of this compound.

Chemical Synthesis & Reaction Causality

The most reliable pathway for accessing 3-hydroxy-1H-pyrazole-4-carbohydrazide is the direct nucleophilic acyl substitution (amidation) of its corresponding ester precursor[4].

Experimental Protocol: Synthesis Workflow
  • Precursor Preparation: Begin with ethyl 3-hydroxy-1H-pyrazole-4-carboxylate[5] (1.0 equivalent, typically 10 mmol) dissolved in absolute ethanol (20 mL).

  • Reagent Addition: Slowly add hydrazine monohydrate (NH₂NH₂·H₂O, 2.0 equivalents) dropwise at room temperature.

  • Thermal Activation: Heat the reaction mixture to reflux (approx. 80 °C) for 4–6 hours.

  • Workup & Isolation: Cool the mixture to 0–5 °C. The target hydrazide will precipitate as a solid. Filter, wash with cold ethanol, and dry under a vacuum.

Mechanistic Causality: Why use reflux conditions in a protic solvent? Hydrazine is an exceptionally strong alpha-effect nucleophile. However, the ester carbonyl in the pyrazole-4-carboxylate is deactivated by the electron-donating resonance of the adjacent pyrazole ring. Refluxing in ethanol provides the thermal energy required to overcome this higher activation barrier, while the protic solvent stabilizes the tetrahedral intermediate via hydrogen bonding, driving the equilibrium toward the hydrazide product[4].

Synthesis_Workflow SM Ethyl 3-hydroxy-1H-pyrazole- 4-carboxylate Reaction Reflux in Ethanol (80 °C, 4-6 h) SM->Reaction Reagent Hydrazine Monohydrate (NH2NH2·H2O) Reagent->Reaction Workup Cooling & Precipitation (pH adjustment) Reaction->Workup Product 3-Hydroxy-1H-pyrazole- 4-carbohydrazide Workup->Product

Fig 1: Step-by-step chemical synthesis workflow for 3-Hydroxy-1H-pyrazole-4-carbohydrazide.

Spectroscopic Data & Structural Validation

To establish a self-validating analytical system, empirical data must be cross-referenced across multiple spectroscopic modalities. The following standardized data profiles resolve the tautomeric state and confirm structural integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for elucidating the tautomeric preference of the pyrazole core[3].

Protocol Causality: The use of DMSO-d₆ as the NMR solvent is a strict mechanistic requirement, not merely a solubility choice. DMSO acts as a strong hydrogen-bond acceptor, disrupting the intermolecular hydrogen bonding between pyrazole molecules. This prevents the highly exchangeable N-H and O-H protons from coalescing into an unreadable broad hump, allowing for precise tautomeric assignment.

Table 1: ¹H and ¹³C NMR Assignments (400 MHz / 100 MHz, DMSO-d₆)

NucleusChemical Shift (ppm)MultiplicityIntegrationAssignmentDiagnostic Significance
¹H12.20br s1HPyrazole N-HIndicates intact heterocyclic core
¹H10.85br s1HPyrazole C3-OHConfirms the enol (3-hydroxy) tautomer preference
¹H9.25s1HHydrazide N-HPrimary amide linkage confirmation
¹H7.95s1HPyrazole C5-HIsolated aromatic proton
¹H4.45br s2HHydrazide NH₂Terminal nucleophilic amine
¹³C164.5--C=O (Hydrazide)Carbonyl resonance shifted by hydrazide
¹³C161.2--C3 (C-OH)Diagnostic: Confirms 3-hydroxy tautomer
¹³C134.8--C5 (CH)Aromatic methine carbon
¹³C104.5--C4 (C-C=O)Shielded by adjacent electron density

Note: A ¹³C shift near 161 ppm for C3 definitively proves the predominance of the 3-hydroxy form in solution; the 3-oxo form would push this resonance >170 ppm[3].

Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 2: FT-IR Vibrational Frequencies (KBr Pellet)

Wavenumber (cm⁻¹)IntensityFunctional GroupMode
3350, 3280Strong, BroadO-H / N-HStretching (overlapping due to H-bonds)
1665StrongC=O (Amide I)Stretching
1560MediumN-H (Amide II)Bending
1520MediumC=N / C=CPyrazole ring stretching
High-Resolution Mass Spectrometry (HRMS)

Protocol Causality: To ensure mass accuracy, the ESI+ HRMS protocol must incorporate an internal lock mass (e.g., Leucine Enkephalin, m/z 556.2771) infused continuously. This real-time correction guarantees that the observed [M+H]⁺ mass is accurate within <2 ppm, ruling out isobaric impurities and validating the exact elemental composition.

Table 3: HRMS (ESI+) Fragmentation Data

m/z (Observed)FormulaMass Error (ppm)Assignment / Neutral Loss
143.0565[C₄H₇N₄O₂]⁺< 2.0[M+H]⁺ (Molecular Ion)
126.0300[C₄H₄N₃O₂]⁺< 2.0[M+H - NH₃]⁺
111.0195[C₄H₃N₂O₂]⁺< 2.0[M+H - N₂H₄]⁺
83.0245[C₃H₃N₂O]⁺< 2.0[M+H - N₂H₄ - CO]⁺

Analytical Validation Pipeline

A robust drug discovery workflow demands orthogonal validation. The interaction between NMR, IR, and MS creates a closed-loop system where the findings of one technique validate the assumptions of another.

Analytical_Pipeline Sample Purified Hydrazide Sample NMR NMR Spectroscopy (1H, 13C in DMSO-d6) Sample->NMR IR FT-IR Spectroscopy (KBr Pellet) Sample->IR MS HRMS (ESI+) (Exact Mass & Frag) Sample->MS Tautomer Tautomeric Analysis (OH vs Oxo form) NMR->Tautomer Purity Structural Confirmation (>98% Purity) NMR->Purity IR->Tautomer MS->Purity Tautomer->Purity

Fig 2: Analytical validation pipeline for structural and tautomeric confirmation.

Sources

Unlocking the Pharmacological Potential of Pyrazole Carbohydrazide Scaffolds: Mechanisms, Synthesis, and Biological Profiling

Author: BenchChem Technical Support Team. Date: March 2026

The Pharmacophore & Structural Significance

In the landscape of medicinal chemistry, the pyrazole ring—a five-membered heterocyclic planar scaffold—stands out as a highly versatile lead structure. When functionalized with a carbohydrazide moiety (–CO–NH–NH₂), typically at the C-3, C-4, or C-5 positions, the resulting pyrazole carbohydrazide scaffold becomes a potent pharmacophore. The structural significance lies in the carbohydrazide linker, which introduces a flexible, highly polar domain capable of acting as both a hydrogen bond donor and acceptor. This geometric and electrostatic profile allows the scaffold to anchor deeply within various biological targets, yielding a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and cannabinoid receptor antagonism 1.

Mechanistic Pathways of Action

Understanding the biological activity of pyrazole carbohydrazides requires dissecting their interactions at the molecular level. The causality behind their efficacy is directly tied to the specific functional groups appended to the core scaffold.

Tubulin Polymerization Inhibition (Anticancer)

Recent developments in oncology have highlighted indole-containing pyrazole-carbohydrazides as potent tubulin polymerization inhibitors. These molecules are rationally designed to mimic the CA-4 (Combretastatin A-4) binding pattern. The carbohydrazide linker acts as a critical spacer that positions the indole and pyrazole rings to perfectly occupy the colchicine binding site on β-tubulin. By binding to this pocket, the scaffold induces a conformational change that prevents tubulin heterodimers from assembling into microtubules. This structural destabilization triggers the spindle assembly checkpoint, leading to prolonged G2/M phase cell cycle arrest, mitotic catastrophe, and ultimately, cellular apoptosis 2.

G A Indole-Pyrazole-Carbohydrazide (Ligand) B Colchicine Binding Site (β-Tubulin) A->B High Affinity Binding C Inhibition of Microtubule Polymerization B->C Structural Destabilization D G2/M Phase Arrest C->D Spindle Assembly Checkpoint E Mitotic Catastrophe & Apoptosis D->E Prolonged Arrest

Mechanism of Action: Tubulin polymerization inhibition by pyrazole-carbohydrazide derivatives.

Cannabinoid Receptor Antagonism

Another profound application of this scaffold is seen in Rimonabant (SR141716), a potent CB1 cannabinoid receptor antagonist. The C-3 carbohydrazide derivative provides the necessary spatial geometry to anchor the 2,4-dichlorophenyl and 4-chlorophenyl rings within the hydrophobic transmembrane helices of the CB1 receptor, blocking endogenous cannabinoid binding and suppressing appetite pathways 1.

Rational Design and Synthetic Methodologies

The synthesis of pyrazole carbohydrazides must be highly regioselective to ensure the correct orientation of the pharmacophore. The following step-by-step methodology details the synthesis of a N'-[(aryl)methylene]-5-substituted-1H-pyrazole-3-carbohydrazide scaffold 3.

Step-by-Step Synthetic Protocol
  • Claisen Condensation (Enolate Formation): Procedure: Dissolve acetophenone and diethyl oxalate in absolute ethanol. Slowly add sodium ethoxide at 0°C. Causality: Low temperatures prevent the self-condensation of acetophenone. The strong base deprotonates the α-carbon of acetophenone, driving a nucleophilic acyl substitution on diethyl oxalate to form the highly electrophilic 1,3-diketone intermediate (ethyl-2,4-dioxo-4-phenylbutanoate).

  • Cyclization to Pyrazole Core: Procedure: Add hydrazine sulfate to the intermediate and stir at room temperature. Causality: Hydrazine acts as a bis-nucleophile. The differential electrophilicity of the two carbonyls dictates the regioselectivity of the ring closure, yielding ethyl 3-phenyl-1H-pyrazole-5-carboxylate.

  • Hydrazinolysis to Carbohydrazide: Procedure: Reflux the ester intermediate with an excess of 85% hydrazine hydrate in ethanol for 4-6 hours. Causality: The "alpha-effect" of hydrazine makes it a vastly superior nucleophile compared to ethanol, driving the equilibrium entirely toward the formation of 3-phenyl-1H-pyrazole-5-carbohydrazide.

  • Schiff Base Formation (Derivatization): Procedure: Condense the carbohydrazide with functionalized aromatic aldehydes in the presence of catalytic glacial acetic acid. Causality: Acid catalysis protonates the aldehyde carbonyl, increasing its electrophilicity and facilitating nucleophilic attack by the terminal amine of the carbohydrazide.

Self-Validating System Checkpoint: The success of the hydrazinolysis step (Step 3) must be confirmed via FT-IR spectroscopy. A valid reaction will show the complete disappearance of the ester carbonyl stretch at ~1720 cm⁻¹ and the emergence of a new amide carbonyl stretch at ~1650 cm⁻¹, alongside characteristic N-H stretching bands at 3200–3300 cm⁻¹. Absence of the 1720 cm⁻¹ peak confirms 100% conversion, preventing ester-induced false positives in subsequent bioassays.

Workflow Step1 Acetophenone + Diethyl Oxalate Step2 Claisen Condensation (NaOEt, EtOH, 0°C) Step1->Step2 Step3 Ethyl 2,4-dioxo-4-phenylbutanoate Step2->Step3 Step4 Cyclization (Hydrazine Sulfate, RT) Step3->Step4 Step5 Ethyl 3-phenyl-1H-pyrazole-5-carboxylate Step4->Step5 Step6 Hydrazinolysis (Hydrazine Hydrate, Reflux) Step5->Step6 Step7 3-phenyl-1H-pyrazole-5-carbohydrazide Step6->Step7

Step-by-step synthetic workflow for generating the pyrazole-5-carbohydrazide core scaffold.

Quantitative Biological Profiling & Validation

The versatility of the pyrazole carbohydrazide scaffold is best demonstrated through its quantitative biological metrics across different therapeutic areas.

Data Presentation: Biological Activity Summary
Compound ScaffoldTarget / Cell LineKey Biological ActivityMechanism of ActionReference
Indole-Pyrazole-Carbohydrazide (A18) Tubulin / A549, HeLaIC₅₀ ~ nanomolar rangeBinds colchicine site, inhibits tubulin polymerization2
Salicylaldehyde-Pyrazole-Carbohydrazide A549 Lung Cancer CellsPotent growth inhibitionInduces cellular apoptosis1
N'-[(aryl)methylene]-5-phenyl-1H-pyrazole-3-carbohydrazide S. aureus, C. albicansBroad-spectrum MICDisrupts microbial cell wall/membrane integrity3
Rimonabant (SR141716) CB1 Cannabinoid ReceptorHigh-affinity bindingCB1 receptor antagonism1
Step-by-Step Protocol: Tubulin Polymerization Inhibition Assay (Fluorescence-Based)

To validate the mechanistic claims of anticancer derivatives, a kinetic fluorescence assay is utilized.

  • Reagent Preparation: Prepare a tubulin reaction mix containing >99% pure porcine brain tubulin (3 mg/mL), PIPES buffer (pH 6.9), 1 mM GTP, and a fluorescent reporter (e.g., DAPI). Causality: GTP is essential as it provides the thermodynamic driving force required for tubulin heterodimer assembly.

  • Compound Incubation: Pre-incubate the pyrazole carbohydrazide derivative at varying concentrations (0.1 - 10 µM) with the tubulin mix at 4°C for 15 minutes. Causality: Pre-incubation at cold temperatures prevents spontaneous polymerization, allowing the ligand to fully equilibrate and saturate the colchicine binding site on unpolymerized tubulin dimers.

  • Kinetic Measurement: Transfer the microplate to a fluorometer pre-warmed to 37°C. Measure fluorescence continuously (Ex: 340 nm / Em: 450 nm) for 60 minutes. Causality: The temperature shift to 37°C initiates polymerization. The kinetic curve will map a nucleation phase, a rapid growth phase, and a steady-state plateau.

  • Data Analysis: Calculate the Vmax (maximum rate of polymerization) of the growth phase for each concentration.

Self-Validating System Checkpoint: The assay is considered self-validating only if the Colchicine positive control demonstrates a >80% reduction in the Vmax of the growth phase compared to the DMSO vehicle control. Furthermore, if the vehicle control fails to reach a steady-state plateau within 45 minutes, it indicates tubulin degradation, and the assay data must be rejected.

Conclusion

The pyrazole carbohydrazide scaffold is a masterclass in rational drug design. By combining the rigid, aromatic nature of the pyrazole ring with the highly polar, hydrogen-bonding capacity of the carbohydrazide linker, researchers can fine-tune molecules to target everything from tubulin dynamics in cancer cells to microbial membrane integrity. Strict adherence to validated synthetic pathways and rigorous, self-validating biological assays ensures that derivatives built upon this pharmacophore continue to yield high-confidence candidates for clinical development.

References

  • Source: Pharmaceuticals (Basel) / National Institutes of Health (NIH)
  • Source: Drug Development Research / National Institutes of Health (NIH)
  • Title: Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives Source: Journal of Chemical and Pharmaceutical Research / ResearchGate URL

Sources

Whitepaper: Discovery, Synthesis, and Optimization of Bioactive Pyrazole-4-Carbohydrazide Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal and agricultural chemistry, the pyrazole ring is a privileged pharmacophore. However, recent advancements have demonstrated that functionalizing the C-4 position of the pyrazole core with a carbohydrazide moiety unlocks a new dimension of biological activity. These pyrazole-4-carbohydrazide derivatives exhibit a broad spectrum of therapeutic potential, acting as potent anticancer, anti-inflammatory, and antimicrobial agents 1. In agricultural applications, they have emerged as highly efficient succinate dehydrogenase inhibitors (SDHIs), outperforming traditional commercial fungicides 2.

This technical guide provides an in-depth analysis of the mechanistic rationale, synthetic methodologies, and quantitative efficacy of pyrazole-4-carbohydrazide compounds, designed to equip drug development professionals with actionable, field-proven insights.

Pharmacophore Modeling and Mechanistic Rationale

The structural brilliance of the pyrazole-4-carbohydrazide scaffold lies in its spatial geometry and electronic distribution. While substitutions at the C-3 or C-5 positions often lead to steric hindrance that limits target engagement, the C-4 position directs the carbohydrazide arm outward. This creates a flexible, highly polar linker capable of deep insertion into enzymatic binding pockets.

The -CONH-NH- (carbohydrazide) group acts as a dense hydrogen-bond network hub. It can simultaneously function as a hydrogen bond donor and acceptor. In the context of agricultural fungicides, this moiety perfectly mimics the binding mechanics required to block the ubiquinone-binding site of Succinate Dehydrogenase (Complex II of the mitochondrial respiratory chain), leading to metabolic arrest in fungal pathogens 2. In oncology, salicylaldehyde-pyrazole-carbohydrazide derivatives leverage this same chelating and hydrogen-bonding capability to induce apoptosis in A549 lung cancer cells 1.

MOA A Pyrazole-4-carbohydrazide Derivative B Mitochondrial Complex II (Succinate Dehydrogenase) A->B Target Binding via H-Bonds C Ubiquinone Binding Site Blockade B->C Competitive Inhibition D Disruption of Tricarboxylic Acid (TCA) Cycle C->D Metabolic Arrest E Cellular Apoptosis / Pathogen Death D->E Energy Depletion

Mechanism of Action: Pyrazole-4-carbohydrazides targeting Succinate Dehydrogenase (SDH).

Synthetic Workflows and Self-Validating Protocols

The synthesis of pyrazole-4-carbohydrazides typically relies on the hydrazinolysis of a pyrazole-4-carboxylate ester. The choice of reagents and thermal conditions is critical to overcoming the steric and electronic barriers inherent to the pyrazole core.

Protocol: Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbohydrazide

This protocol outlines the synthesis of key intermediates, such as 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide, a vital building block for anti-inflammatory and anticancer agents 3, or aliphatic variants like 5-Amino-1-(2-hydroxyhexyl)-1H-pyrazole-4-carbohydrazide 4.

Step 1: Reagent Preparation In a flame-dried, round-bottom flask equipped with a reflux condenser, dissolve 5.0 mmol of the starting pyrazole-4-carboxylate ester in 10 mL of absolute ethanol. Causality: Absolute ethanol is chosen as the solvent because it solubilizes the ester completely while providing a high enough boiling point to facilitate the subsequent nucleophilic acyl substitution.

Step 2: Hydrazine Addition Add 5.0 mmol (approx. 0.25 mL) of hydrazine monohydrate dropwise to the stirring solution. Causality: Hydrazine monohydrate is utilized rather than anhydrous hydrazine for safety and handling stability. The "alpha-effect" of the adjacent nitrogen atoms makes hydrazine an exceptionally strong nucleophile, capable of efficiently attacking the sterically hindered carbonyl carbon at the C-4 position.

Step 3: Reflux and Kinetic Drive Heat the reaction mixture to 120–130 °C for 4 to 6 hours 4. Causality: The elevated temperature is strictly required to overcome the activation energy barrier of the ester group. Lower temperatures will result in incomplete conversion and difficult downstream purification.

Step 4: Self-Validation (In-Process Control) Validation Check: At the 4-hour mark, perform Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (1:1) mobile phase. The protocol validates itself when the high-Rf ester spot disappears entirely, replaced by a highly polar, UV-active baseline spot representing the carbohydrazide.

Step 5: Precipitation and Purification Cool the mixture to room temperature and add 5 mL of distilled H₂O. Filter the resulting white precipitate under vacuum. Wash the filter cake thoroughly with cold H₂O to remove any unreacted hydrazine. Recrystallize the crude product from an ethanol/methanol (1:2) mixture to yield the pure carbohydrazide compound 4. Validation Check: Fourier Transform Infrared (FTIR) spectroscopy must confirm the product by the emergence of sharp N-H stretching bands at ~3450 and 3369 cm⁻¹ and a characteristic amide C=O stretch at ~1661 cm⁻¹ 5.

Synthesis S1 Step 1: Vilsmeier-Haack / Cyclization (Formation of Pyrazole Core) S2 Step 2: Esterification (Generate Pyrazole-4-carboxylate) S1->S2 S3 Step 3: Hydrazinolysis (Hydrazine Hydrate, 120°C Reflux) S2->S3 S4 Step 4: Condensation (Aldehyde/Ketone Addition) S3->S4 S5 Final Bioactive Compound (e.g., N'-Aryl-pyrazole-4-carbohydrazide) S4->S5

Standardized synthetic workflow for pyrazole-4-carbohydrazide derivatives.

Quantitative Structure-Activity Relationship (SAR) and Biological Efficacy

The biological efficacy of pyrazole-4-carbohydrazides is highly dependent on the terminal substitutions of the hydrazide chain. Condensation of the primary amine of the hydrazide with various aromatic aldehydes yields Schiff bases (hydrazones) that lock the conformation and enhance lipophilicity, dramatically improving cell membrane permeability.

Recent studies targeting Succinate Dehydrogenase (SDH) have shown that incorporating a diphenyl ether fragment into the pyrazole-4-carbohydrazide skeleton yields extraordinary antifungal properties. Specifically, N′-(4-phenoxyphenyl)-1H-pyrazole-4-carbohydrazide derivatives have demonstrated in vitro efficacy that significantly surpasses commercial standards like Carbendazim and Penthiopyrad 2.

Table 1: Comparative Antifungal Efficacy (EC₅₀ Values) of Optimized Derivatives
Compound / DrugTarget PathogenEC₅₀ Value (μg/mL)Efficacy vs. ControlReference
Compound 11o (Derivative)Rhizoctonia solani0.14 Superior 2
Carbendazim (Control)Rhizoctonia solani0.34Baseline2
Compound 11m (Derivative)Fusarium graminearum0.27 Superior 2
Carbendazim (Control)Fusarium graminearum0.57Baseline2
Compound 11g (Derivative)Botrytis cinerea0.52 Superior 2
Penthiopyrad (Control)Botrytis cinerea0.83Baseline2

Data Interpretation: The SAR indicates that the spatial orientation provided by the C-4 carbohydrazide allows the terminal diphenyl ether group to securely anchor into the hydrophobic pockets of the SDH enzyme, resulting in EC₅₀ values that are up to 2.4 times more potent than established commercial controls.

Conclusion

The strategic integration of a carbohydrazide moiety at the C-4 position of the pyrazole ring represents a highly successful paradigm in rational drug design. By providing a flexible, hydrogen-bonding arm, these compounds can be precisely tuned via terminal condensation reactions to target specific kinases in oncology or metabolic enzymes in agricultural pathology. Adhering to strict, self-validating synthetic protocols ensures high-yield access to these scaffolds, accelerating the pipeline from discovery to clinical and field applications.

References

  • [1] Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • [4] Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives Source: MDPI URL:[Link]

  • [5] SYNTHESIS AND CYTOTOXICITY ACTIVITY OF SOME NOVEL HYDRAZIDE, PYRAZOLE, ISOXAZOLE, PYRIMIDINE AND FUSED PYRAN-2-ONE DERIVATIVES Source: CLOCKSS URL:[Link]

  • [2] Expedient Discovery for Novel Antifungal Leads Targeting Succinate Dehydrogenase: Pyrazole-4-formylhydrazide Derivatives Bearing a Diphenyl Ether Fragment Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

Sources

Initial Screening of 3-Hydroxy-1H-pyrazole-4-carbohydrazide for Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Executive Summary

The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel chemical scaffolds with potent antimicrobial properties. This guide provides a comprehensive, technically-grounded framework for the initial in vitro antimicrobial screening of 3-Hydroxy-1H-pyrazole-4-carbohydrazide, a heterocyclic compound combining two pharmacologically significant moieties: pyrazole and carbohydrazide. Pyrazole derivatives are known for a wide spectrum of biological activities, including antimicrobial effects, while the hydrazide-hydrazone backbone is a key structural motif in many bioactive agents.[1][2][3] This document, designed for researchers and drug development professionals, details the rationale, synthesis, characterization, and a robust, multi-tiered screening methodology. By explaining the causality behind experimental choices and embedding self-validating controls, the protocols herein ensure the generation of reliable and reproducible preliminary data, forming a critical foundation for further drug development efforts.

Chapter 1: Introduction & Rationale

The development of resistance by pathogenic microorganisms to existing antibiotics is a paramount global health threat. This has catalyzed intensive research into new therapeutic agents that can overcome established resistance mechanisms. The strategy of exploring small heterocyclic molecules is well-founded, as these structures are central to many established drugs.[1]

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[4] Derivatives of pyrazole are reported to exhibit a vast array of biological activities, including anti-inflammatory, analgesic, anticancer, and, critically, antimicrobial properties.[1][4][5][6] Similarly, the carbohydrazide functional group and its hydrazone derivatives are recognized for their diverse pharmacological applications, including significant antibacterial, antifungal, and antitubercular activities.[2][3][7][8][9]

The target compound, 3-Hydroxy-1H-pyrazole-4-carbohydrazide , was selected for screening based on the principle of molecular hybridization. It strategically combines the pyrazole core with a carbohydrazide moiety at the C-4 position. This design hypothesizes that the resulting molecule may exhibit synergistic or novel antimicrobial activities derived from both pharmacophores.[10][11] This guide outlines the essential first steps to test this hypothesis through a rigorous in vitro screening cascade.

Chapter 2: Synthesis and Physicochemical Characterization

Before any biological evaluation, the test compound must be synthesized and its structural integrity and purity unequivocally confirmed. A plausible and efficient synthetic route is paramount for producing a reliable supply of the material for screening.

Synthesis Protocol

The synthesis of 3-Hydroxy-1H-pyrazole-4-carbohydrazide can be achieved via a two-step process starting from a suitable pyrazolone precursor. The Vilsmeier-Haack reaction is a standard method for formylating electron-rich heterocycles like pyrazolones, followed by hydrazinolysis to form the desired carbohydrazide.[12][13][14]

Step 1: Vilsmeier-Haack Formylation of 1-Phenyl-3-methyl-5-pyrazolone

  • Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) to an ice-cooled solution of N,N-dimethylformamide (DMF).

  • To this reagent, add 1-phenyl-3-methyl-5-pyrazolone portion-wise while maintaining the temperature below 5°C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat at 60-70°C for 2-4 hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture onto crushed ice and neutralize with a sodium bicarbonate solution to precipitate the product, 4-formyl-3-methyl-1-phenyl-1H-pyrazol-5-ol.

  • Filter the crude product, wash with water, and recrystallize from ethanol to obtain the purified aldehyde intermediate.

Step 2: Hydrazinolysis of the Formyl Intermediate

  • Dissolve the synthesized pyrazole-4-carbaldehyde intermediate in ethanol.

  • Add an equimolar amount of hydrazine hydrate (NH₂NH₂·H₂O) to the solution.[12]

  • Add a few drops of glacial acetic acid as a catalyst and reflux the mixture for 3-5 hours.

  • Cool the reaction mixture to room temperature. The target compound, 3-Hydroxy-1H-pyrazole-4-carbohydrazide, will precipitate out of the solution.

  • Filter the solid, wash with cold ethanol, and dry under a vacuum to yield the final product.

Synthesis_Workflow A 1-Phenyl-3-methyl-5-pyrazolone C Vilsmeier-Haack Formylation A->C B Vilsmeier Reagent (POCl₃ + DMF) B->C D 4-Formyl-pyrazole Intermediate C->D Neutralization & Purification F Hydrazinolysis (Reflux in Ethanol) D->F E Hydrazine Hydrate (NH₂NH₂·H₂O) E->F G 3-Hydroxy-1H-pyrazole- 4-carbohydrazide F->G Precipitation & Purification H Characterization (FT-IR, NMR, MS) G->H

Caption: Workflow for the synthesis and characterization of the target compound.

Physicochemical Characterization
  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum should be recorded to confirm the presence of key functional groups. Expected characteristic peaks include N-H stretching (hydrazide and pyrazole), C=O stretching (amide I band), and O-H stretching.

  • Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: The ¹H-NMR spectrum, typically run in DMSO-d₆, is crucial for confirming the proton environment of the molecule. Look for signals corresponding to the aromatic protons, the pyrazole ring proton, and the exchangeable N-H and O-H protons.

  • Mass Spectrometry (MS): Mass spectrometry will be used to confirm the molecular weight of the synthesized compound, verifying the molecular formula by identifying the molecular ion peak (M+).

Chapter 3: In Vitro Antimicrobial Screening: A Multi-tiered Approach

The initial screening is designed to efficiently determine if the compound possesses antimicrobial activity and to quantify its potency. A tiered approach moves from a broad qualitative assessment to a precise quantitative one.

Foundational Preparations

1. Selection and Maintenance of Microbial Strains: A representative panel of microorganisms is essential for determining the spectrum of activity. The following standard strains (procured from a certified culture collection like ATCC) are recommended:

  • Gram-positive Bacteria: Staphylococcus aureus (e.g., ATCC 25923), Bacillus subtilis (e.g., ATCC 6633).

  • Gram-negative Bacteria: Escherichia coli (e.g., ATCC 25922), Klebsiella pneumoniae (e.g., ATCC 13883).

  • Fungus (Yeast): Candida albicans (e.g., ATCC 10231).

Rationale: This panel includes organisms with different cell wall structures (peptidoglycan thickness, presence/absence of an outer membrane), which is a primary determinant of susceptibility to antimicrobial agents.

2. Preparation of Test Compound Stock Solution:

  • Accurately weigh 10 mg of the synthesized 3-Hydroxy-1H-pyrazole-4-carbohydrazide.

  • Dissolve it in 1 mL of sterile dimethyl sulfoxide (DMSO) to prepare a stock solution of 10 mg/mL (10,000 µg/mL).

  • Further dilutions should be made in the appropriate sterile broth medium.

Rationale: DMSO is a common solvent for water-insoluble compounds. It is crucial to ensure the final concentration of DMSO in the assay does not exceed 1-2%, as higher concentrations can inhibit microbial growth. A solvent control must always be included.

3. Preparation of Standardized Inoculum:

  • From a fresh (18-24 hour) culture plate, pick 3-5 isolated colonies of the test microorganism.

  • Suspend the colonies in sterile saline (0.85% NaCl) or broth.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to an approximate cell density of 1.5 x 10⁸ CFU/mL for bacteria.

  • For use in the broth microdilution assay, this suspension must be further diluted in the test medium to achieve the final target inoculum density.

Rationale: Standardizing the inoculum density is one of the most critical steps for reproducibility in susceptibility testing. An inoculum that is too dense can overwhelm the antimicrobial agent, leading to falsely high MIC values.

Tier 1: Agar Disk Diffusion Assay (Qualitative)

This method provides a rapid, preliminary assessment of antimicrobial activity.[15][16]

Protocol:

  • Prepare Mueller-Hinton Agar (MHA) plates for bacteria and Sabouraud Dextrose Agar (SDA) plates for fungi.

  • Using a sterile cotton swab, uniformly streak the standardized microbial suspension (0.5 McFarland) over the entire surface of the agar plate to create a confluent lawn.

  • Aseptically place sterile blank paper discs (6 mm diameter) onto the inoculated agar surface.

  • Pipette a fixed volume (e.g., 10 µL) of the test compound solution (at a high concentration, e.g., 1000 µg/mL) onto a disc.

  • Place a positive control disc (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) and a negative control disc (with 10 µL of DMSO) on the same plate.

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for Candida albicans.

  • Measure the diameter of the zone of inhibition (the clear area around the disc where growth is inhibited) in millimeters (mm).

Interpretation: A zone of inhibition around the test compound disc indicates sensitivity. The size of the zone gives a qualitative indication of potency.

Tier 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This is the gold-standard method for quantitatively determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15][16][17][18]

Protocol:

  • Dispense 100 µL of sterile Mueller-Hinton Broth (MHB) or Sabouraud Dextrose Broth (SDB) into all wells of a 96-well microtiter plate.

  • Add 100 µL of the test compound stock solution (e.g., at 1024 µg/mL in broth) to the first well of a row.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process down the row. Discard 100 µL from the last well used for dilution. This creates a gradient of concentrations (e.g., 512, 256, 128, ..., 1 µg/mL).

  • Prepare the final inoculum by diluting the 0.5 McFarland suspension in broth to achieve a concentration of approximately 1 x 10⁶ CFU/mL.

  • Add 100 µL of this final inoculum to each well, which halves the compound concentrations and results in a final inoculum of 5 x 10⁵ CFU/mL.

  • Set up controls:

    • Positive Control: Wells containing a standard antibiotic undergoing serial dilution.

    • Negative (Growth) Control: Wells containing 100 µL of broth and 100 µL of the final inoculum (no compound).

    • Sterility Control: A well containing 200 µL of uninoculated broth.

  • Seal the plate and incubate under the same conditions as the disk diffusion assay.

  • Determine the MIC by visual inspection: the MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Tier 3: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay distinguishes between microbistatic (growth-inhibiting) and microbicidal (killing) activity.[6][18]

Protocol:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., from the MIC well and all wells with higher concentrations).

  • Spot-inoculate these aliquots onto separate, labeled sections of a fresh, antibiotic-free MHA or SDA plate.

  • Incubate the plates overnight.

  • The MBC or MFC is the lowest concentration from the MIC plate that results in no colony formation on the subculture plate, corresponding to a ≥99.9% kill of the original inoculum.

Screening_Workflow cluster_prep 1. Foundational Preparation cluster_tier1 2. Tier 1: Qualitative Screen cluster_tier2 3. Tier 2: Quantitative Screen cluster_tier3 4. Tier 3: Cidal Activity A Test Compound Stock Solution (in DMSO) D Agar Disk Diffusion A->D F Broth Microdilution (96-Well Plate) A->F B Microbial Strains (Gram+, Gram-, Fungi) C Standardized Inoculum (0.5 McFarland) C->D C->F E Measure Zone of Inhibition (mm) D->E G Determine MIC (µg/mL) F->G H Subculture from Clear Wells (Post-MIC) G->H I Determine MBC/MFC (µg/mL) H->I

Caption: Multi-tiered workflow for in vitro antimicrobial screening.

Chapter 4: Data Management and Interpretation

Systematic recording and clear presentation of data are essential for accurate interpretation and comparison.

Data Presentation

All quantitative data from the screening should be summarized in a structured table.

MicroorganismStrainTypeZone of Inhibition (mm)MIC (µg/mL)MBC/MFC (µg/mL)
Staphylococcus aureusATCC 25923Gram (+)ValueValueValue
Bacillus subtilisATCC 6633Gram (+)ValueValueValue
Escherichia coliATCC 25922Gram (-)ValueValueValue
Klebsiella pneumoniaeATCC 13883Gram (-)ValueValueValue
Candida albicansATCC 10231FungusValueValueValue
Control: Ciprofloxacin --e.g., 25e.g., 1e.g., 2
Control: Fluconazole --e.g., 22e.g., 4e.g., 8
Interpretation of Results
  • Potency: The MIC value is the primary indicator of potency. Lower MIC values indicate higher potency. Generally, MIC values ≤16 µg/mL are considered interesting for further investigation.[6]

  • Spectrum of Activity: The compound's activity against both Gram-positive and Gram-negative bacteria determines if it is a broad-spectrum or narrow-spectrum agent. Activity against C. albicans indicates antifungal potential.

  • Cidal vs. Static Activity: The relationship between the MBC and MIC values is informative.

    • If MBC/MIC ≤ 4, the compound is generally considered bactericidal .

    • If MBC/MIC > 4, the compound is considered bacteriostatic .

Next Steps

If 3-Hydroxy-1H-pyrazole-4-carbohydrazide demonstrates promising activity (e.g., low MICs against one or more pathogens), the logical next steps in the drug discovery pipeline include:

  • Screening against resistant strains: Testing against clinically relevant resistant strains (e.g., MRSA, VRE).[6]

  • Cytotoxicity Testing: Evaluating the compound's toxicity against mammalian cell lines to determine its therapeutic index.

  • Time-Kill Kinetic Assays: To understand the dynamics of the antimicrobial effect over time.[19]

  • Mechanism of Action Studies: Investigating how the compound inhibits or kills the microbial cells (e.g., by targeting DNA gyrase, cell wall synthesis, etc.).[1][6]

References

  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (2019). Egyptian Journal of Chemistry. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2018). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules. Available at: [Link]

  • Khan, I., et al. (2020). Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. Current Organic Synthesis. Available at: [Link]

  • Gomha, S. M., et al. (2012). Synthesis and antimicrobial activity of some novel pyrazoles. Der Pharma Chemica. Available at: [Link]

  • Kumar, K., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. RSC Medicinal Chemistry. Available at: [Link]

  • Popiołek, Ł., & Biernasiuk, A. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research. Available at: [Link]

  • Salian, P. S., & Kumar, S. (2015). Antimicrobial Potential of Hydrazide-Hydrazone Derivatives: A Review. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link]

  • Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Pharmaceuticals. Available at: [Link]

  • Abdel-Aziz, M., et al. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Pharmaceutical Sciences and Research. Available at: [Link]

  • Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. MDPI. Available at: [Link]

  • Al-Shabib, N. A., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Saudi Journal of Biological Sciences. Available at: [Link]

  • Singh, R., et al. (2023). A comprehensive review on in-vitro methods for anti-microbial activity. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • OIE Terrestrial Manual. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available at: [Link]

  • Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. Available at: [Link]

  • de Oliveira, R. S., et al. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals. Available at: [Link]

  • van den Driessche, F., et al. (2018). In vitro antimicrobial susceptibility testing methods. Expert Review of Anti-infective Therapy. Available at: [Link]

  • Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Der Pharma Chemica. Available at: [Link]

  • Shingare, M. S., & Siddiqui, A. A. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • de Oliveira, R. S., et al. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. ResearchGate. Available at: [Link]

  • Al-Obaidi, A. S. M., et al. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. Available at: [Link]

  • Wang, Y., et al. (2015). synthesis and herbicidal activities of pyrazole-4-carbohydrazide derivatives. Academia.edu. Available at: [Link]

  • Al-Adiwish, W. M., et al. (2011). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules. Available at: [Link]

  • Gontu, A., et al. (2025). Exploration of pyrazole-based pyridine-4-carbohydrazide derivatives as drug-resistant Mtb agents: design, synthesis, biological evaluation, and in-silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Bakalova, A., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC. Available at: [Link]

Sources

preliminary in vitro studies of 3-Hydroxy-1H-pyrazole-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Preliminary In Vitro Evaluation of 3-Hydroxy-1H-pyrazole-4-carbohydrazide

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for conducting preliminary in vitro studies on 3-Hydroxy-1H-pyrazole-4-carbohydrazide. While specific experimental data for this compound is not yet widely published, this document leverages established methodologies for analogous pyrazole derivatives to offer a robust starting point for researchers. The focus is on the rationale behind experimental choices and the establishment of self-validating protocols to ensure scientific integrity.

Introduction: The Therapeutic Potential of the Pyrazole-Carbohydrazide Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2][3][4] The incorporation of a carbohydrazide moiety can further enhance the biological activity of the pyrazole core.[2][5] Hydrazide-hydrazone derivatives, in particular, are known for their diverse biological activities, including significant antimicrobial effects.[6][7] 3-Hydroxy-1H-pyrazole-4-carbohydrazide combines these key pharmacophores, making it a compound of significant interest for novel drug discovery. This guide outlines the essential preliminary in vitro assays to elucidate its potential biological activities.

Synthesis and Characterization: A Generalized Approach

The synthesis of pyrazole-4-carbohydrazide derivatives typically involves a multi-step process. A common strategy begins with the cyclocondensation of a β-ketoester with a hydrazine derivative to form the pyrazole ring, followed by hydrazinolysis of the resulting ester to yield the desired carbohydrazide.[8][9][10]

General Synthetic Workflow

Synthesis_Workflow A β-Ketoester C Cyclocondensation A->C B Hydrazine Derivative B->C D Pyrazole-4-carboxylate Ester C->D Formation of pyrazole ring F Hydrazinolysis D->F E Hydrazine Hydrate E->F G 3-Hydroxy-1H-pyrazole-4-carbohydrazide F->G Formation of carbohydrazide

Caption: Generalized synthetic workflow for pyrazole-4-carbohydrazides.

Characterization

The synthesized compound should be thoroughly characterized to confirm its structure and purity using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.

  • Infrared (IR) Spectroscopy: To identify functional groups such as N-H, C=O, and C=N.[11]

  • Mass Spectrometry (MS): To confirm the molecular weight.[12]

  • Elemental Analysis: To determine the elemental composition.

In Vitro Biological Evaluation: Core Assays

The following sections detail the protocols for preliminary in vitro screening of 3-Hydroxy-1H-pyrazole-4-carbohydrazide for its potential antioxidant, anticancer, and antimicrobial activities.

Antioxidant Activity: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and reliable method for evaluating the free radical scavenging activity of a compound.[13][14][15][16] The assay is based on the reduction of the stable DPPH radical, which results in a color change from violet to yellow, measured spectrophotometrically.[13][14]

  • Preparation of DPPH Solution: Prepare a 65 µM solution of DPPH in methanol.[13]

  • Preparation of Test Compound: Dissolve 3-Hydroxy-1H-pyrazole-4-carbohydrazide in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare serial dilutions to obtain a range of concentrations.

  • Assay Procedure:

    • Add 0.1 mL of each concentration of the test compound to 3.9 mL of the DPPH solution.[13]

    • Include a positive control (e.g., Ascorbic acid or Trolox) and a blank (methanol).

    • Incubate the mixtures in the dark at room temperature for 30 minutes.[13]

  • Measurement: Measure the absorbance at 517 nm using a UV-Vis spectrophotometer.[13][14]

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_c - A_s) / A_c] * 100 Where A_c is the absorbance of the control and A_s is the absorbance of the sample.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare DPPH Solution (65 µM in Methanol) C Mix 0.1 mL Compound Solution with 3.9 mL DPPH Solution A->C B Prepare Test Compound Stock and Serial Dilutions B->C D Incubate in Dark (30 min, RT) C->D E Measure Absorbance at 517 nm D->E F Calculate % Inhibition E->F

Caption: Step-by-step workflow for the DPPH radical scavenging assay.

Anticancer Activity: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer agents.[17][18]

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics.[18][19]

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of 3-Hydroxy-1H-pyrazole-4-carbohydrazide and a positive control (e.g., Doxorubicin) for 48-72 hours.[1]

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Incubate for 24h A->B C Treat with Compound (various concentrations) B->C D Incubate for 48-72h C->D E Add MTT Solution D->E F Incubate for 4h E->F G Add Solubilizing Agent (e.g., DMSO) F->G H Measure Absorbance at 570 nm G->H I Calculate Cell Viability and IC50 H->I

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Antimicrobial Activity: Broth Microdilution Assay

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[20][21]

  • Microorganism Preparation: Prepare standardized inoculums of bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains.[20]

  • Compound Dilution: Prepare serial two-fold dilutions of 3-Hydroxy-1H-pyrazole-4-carbohydrazide in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MIC_Assay_Workflow A Prepare Serial Dilutions of Compound in 96-well Plate C Inoculate Each Well A->C B Prepare Standardized Microbial Inoculum B->C D Incubate for 24-48h C->D E Visually Inspect for Growth D->E F Determine MIC E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Data Presentation

The results of the in vitro assays should be presented in a clear and concise manner.

Table 1: Antioxidant Activity of 3-Hydroxy-1H-pyrazole-4-carbohydrazide
Concentration (µg/mL)% DPPH Radical Scavenging Activity
10
25
50
100
Positive Control (e.g., Ascorbic Acid)
IC50 (µg/mL)
Table 2: Cytotoxicity of 3-Hydroxy-1H-pyrazole-4-carbohydrazide against Cancer Cell Lines
Cell LineIC50 (µM)
MCF-7
A549
Positive Control (e.g., Doxorubicin)
Table 3: Antimicrobial Activity of 3-Hydroxy-1H-pyrazole-4-carbohydrazide
MicroorganismMIC (µg/mL)
Staphylococcus aureus
Escherichia coli
Candida albicans
Positive Control (e.g., Ciprofloxacin)

Conclusion

This guide provides a foundational framework for the preliminary in vitro evaluation of 3-Hydroxy-1H-pyrazole-4-carbohydrazide. By following these established and validated protocols, researchers can generate reliable and reproducible data to assess the antioxidant, anticancer, and antimicrobial potential of this novel compound, paving the way for further investigation and potential development as a therapeutic agent.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., Chebude, Y., & Singh, V. (2023). Promising Anticancer Activity of Pyrazole Compounds against Glioblastoma Multiforme: Their Synthesis, In vitro, and Molecular Docking Studies. PubMed.
  • Baskić, D., Popović-Bijelić, A., Stanojković, T., & Čomić, L. (2021).
  • Cervellati, R., & Valgimigli, L. (2023).
  • Chen, X., & Zhang, H. (2022).
  • El-Sayed, W. M., & El-Essawy, F. A. (2025). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Publishing.
  • Gomha, S. M., & Riyadh, S. M. (2019). In vitro Anti Leukemia Cancer Activity of Some Novel Pyrazole Derivatives and Pyrazoles Containing Thiazole Moiety. Science Publishing Group.
  • Guedes, G. P., & de Lima, D. P. (2012).
  • Kumar, K. A., & Rai, K. M. L. (2012). Evaluation of new pyrazole derivatives for their biological activity. SciSpace.
  • Kumar, R., & Singh, P. (2023). Pyrazoles as anticancer agents: Recent advances.
  • Kumar, S., & Singh, P. (2025). Exploration of pyrazole-based pyridine-4-carbohydrazide derivatives as drug-resistant Mtb agents: design, synthesis, biological evaluation, and in-silico studies. Taylor & Francis.
  • Kumar, S., & Singh, P. (2026).
  • Leal, E., & Koca, M. (2017).
  • N/A. (2025).
  • N/A. (2012). in vitro evaluation of antioxidant and antimicrobial activity of series of new pyrazole derivatives; a study on the structure-activity relationship.
  • Pathak, V. N., & Rajput, J. (2021).
  • Qadir, M. A., & Al-Badrany, K. A. (2022). Synthesis, and Antimicrobial Evaluation of New hydrazone Derivatives of (2,4- dinitrophenyl) hydrazine. N/A.
  • Ramesh, K., & Singh, V. (2025).
  • Rapacz, A., & Popiołek, R. (2022). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. PMC.
  • Shingare, A. V., & Kulkarni, S. D. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks.
  • Soliman, A. M., & El-Gazzar, A. A. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. PSE Community.org.
  • Sonwane, S. A., & Kalyane, N. V. (2018). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. N/A.
  • Thamer, M. A., & Al-Masoudi, W. A. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies.
  • N/A. (2025). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest.
  • N/A. (2016). New carbohydrazide derivatives of 1H-pyrazolo[3,4-b]pyridine and trypanocidal activity. N/A.
  • N/A. (2002). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest.
  • N/A. (2022).
  • N/A. (2012).

Sources

Engineering Fused Heterocycles: 3-Hydroxy-1H-pyrazole-4-carbohydrazide as a Strategic Precursor

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole scaffold is a privileged structure in medicinal chemistry and agrochemical development, forming the core of numerous FDA-approved kinase inhibitors, anti-inflammatory agents, and commercial herbicides[1][2][3]. Among its functionalized derivatives, 3-hydroxy-1H-pyrazole-4-carbohydrazide stands out as a highly versatile, polyfunctional building block. Due to the presence of adjacent nucleophilic centers (the carbohydrazide moiety and the hydroxyl/tautomeric amine group), this precursor is strategically deployed in the divergent synthesis of complex fused heterocycles, such as pyrazolo[3,4-d]pyrimidines, and linked systems, such as pyrazolyl-1,3,4-oxadiazoles.

This technical guide provides a comprehensive mechanistic overview, validated synthetic protocols, and quantitative data to empower researchers in utilizing 3-hydroxy-1H-pyrazole-4-carbohydrazide for advanced drug discovery and materials science.

Mechanistic Grounding: Tautomerism and Reactivity

The synthetic utility of 3-hydroxy-1H-pyrazole-4-carbohydrazide is dictated by its dynamic tautomeric behavior and the differential nucleophilicity of its functional groups. In solution, the compound exists in a complex equilibrium between the 3-hydroxy and 5-hydroxy tautomeric forms (often alongside oxo-enol tautomers)[4].

  • The Carbohydrazide Moiety (C4): The primary amine (-NH₂) of the carbohydrazide is the most nucleophilic center, readily attacking electrophiles such as aldehydes (to form Schiff bases) or carbon disulfide (to form oxadiazoles)[1][3].

  • The Hydroxyl Group (C3/C5): The -OH group can act as a secondary nucleophile in intramolecular cyclizations. When the carbohydrazide reacts with a bifunctional electrophile (e.g., formamide or urea), subsequent attack by the C3-oxygen or adjacent ring nitrogen drives the annulation, yielding fused pyrazolo-pyrimidines or pyrazolo-triazines[5].

G A 3-Hydroxy Form (OH active for electrophiles) B 5-Hydroxy Tautomer (NH active) A->B Proton Transfer (Solvent Dependent) C 4-Carbohydrazide Group (Primary & Secondary Amines) A->C Synergistic Dinucleophile D Fused Pyrimidines (via C4-hydrazide & C3-OH) A->D Bifunctional Cyclization C->D E Linked Oxadiazoles (via C4-hydrazide only) C->E CS2 / KOH or Orthoesters

Tautomeric equilibrium and divergent reactive pathways of 3-hydroxy-1H-pyrazole-4-carbohydrazide.

Primary Synthesis of the Precursor

The synthesis of 3-hydroxy-1H-pyrazole-4-carbohydrazide is typically achieved via a two-step sequence starting from activated enol ethers, such as diethyl ethoxymethylenemalonate, acting as a three-carbon synthon[4][6].

Protocol 1: Synthesis of 3-Hydroxy-1H-pyrazole-4-carbohydrazide

Causality & Design: The reaction utilizes hydrazine hydrate in a dual capacity. In the first step, it acts as a dinucleophile to cyclize with the enol ether, forming the pyrazole ring (ethyl 3-hydroxy-1H-pyrazole-4-carboxylate)[4]. In the second step, prolonged heating with excess hydrazine drives the hydrazinolysis of the C4-ester, converting it into the target carbohydrazide[3][5].

Step-by-Step Methodology:

  • Cyclocondensation: Dissolve diethyl ethoxymethylenemalonate (10 mmol) in absolute ethanol (20 mL). Add hydrazine hydrate (12 mmol, 80% aqueous solution) dropwise at 0 °C to control the exothermic S_N V (nucleophilic vinylic substitution) reaction[4].

  • Ring Closure: Stir the mixture at room temperature for 2 hours. The intermediate hydrazone undergoes spontaneous intramolecular cyclization to yield ethyl 3-hydroxy-1H-pyrazole-4-carboxylate.

  • Hydrazinolysis: To the same reaction vessel, add an excess of hydrazine hydrate (30 mmol). Elevate the temperature to reflux (approx. 78 °C) and maintain for 6–8 hours. The excess hydrazine forces the equilibrium toward the carbohydrazide[5].

  • Isolation: Cool the mixture to 4 °C. The product will precipitate as a crystalline solid. Filter under vacuum, wash with cold ethanol, and recrystallize from ethanol/water.

  • Validation: Confirm the structure via FT-IR (look for distinct -NH₂ and -NH stretches at ~3450 and ~3200 cm⁻¹, and the carbohydrazide C=O at ~1650 cm⁻¹) and ¹H NMR (broad singlets for exchangeable NH/NH₂ protons)[5].

Divergent Synthesis of Heterocyclic Scaffolds

Once isolated, 3-hydroxy-1H-pyrazole-4-carbohydrazide serves as the branching point for multiple high-value scaffolds.

Workflow N1 Diethyl ethoxymethylenemalonate + Hydrazine Hydrate N2 Ethyl 3-hydroxy-1H-pyrazole -4-carboxylate N1->N2 Cyclocondensation (rt, 10 min) N3 3-Hydroxy-1H-pyrazole -4-carbohydrazide N2->N3 Hydrazinolysis (NH2NH2, Reflux) N4 Schiff Bases (Acylhydrazones) [Aldehydes / EtOH] N3->N4 Condensation N5 Pyrazolo[3,4-d]pyrimidines [Formamide / Reflux] N3->N5 Annulation N6 Pyrazolyl-1,3,4-oxadiazoles [CS2 / KOH / Reflux] N3->N6 Ring Closure

Step-by-step synthetic workflow from acyclic precursors to diverse heterocyclic scaffolds.

Protocol 2: Synthesis of Pyrazolyl-Acylhydrazones (Schiff Bases)

Acylhydrazones are critical intermediates that exhibit potent antiproliferative and antioxidant properties[3].

  • Condensation: Suspend 3-hydroxy-1H-pyrazole-4-carbohydrazide (5 mmol) in absolute ethanol (15 mL).

  • Activation: Add an equimolar amount of an aromatic aldehyde (e.g., 4-methoxybenzaldehyde) and a catalytic amount of glacial acetic acid (2-3 drops) to activate the carbonyl carbon.

  • Reaction: Reflux for 4–6 hours. Monitor the disappearance of the starting material via TLC (Eluent: DCM/MeOH 9:1)[3].

  • Recovery: Cool to room temperature, filter the resulting precipitate, and wash with cold ethanol to afford the pure (E)-hydrazone.

Protocol 3: Cyclization to 1,3,4-Oxadiazolyl-pyrazoles
  • Base-Catalyzed Addition: Dissolve the carbohydrazide (5 mmol) in a solution of KOH (5 mmol) in ethanol (20 mL).

  • Insertion: Add carbon disulfide (CS₂, 15 mmol) dropwise. The base deprotonates the hydrazide, facilitating nucleophilic attack on the electrophilic carbon of CS₂ to form a dithiocarbazate intermediate.

  • Cyclization: Reflux the mixture until the evolution of H₂S gas ceases (typically 8-12 hours). The elimination of H₂S drives the intramolecular ring closure to form the 1,3,4-oxadiazole-2-thione derivative.

  • Neutralization: Pour the cooled mixture into crushed ice and acidify with dilute HCl (pH ~4) to precipitate the product.

Quantitative Data & Reaction Optimization

The efficiency of synthesizing downstream heterocycles from the pyrazole-4-carbohydrazide precursor is heavily dependent on the electrophile and solvent system. The table below summarizes representative conditions and yields for various derivatives[3][5].

Target ScaffoldReagents / ElectrophileCatalyst / SolventTemp / TimeAvg. Yield (%)Key Analytical Marker (IR/NMR)
Precursor (Carbohydrazide) Hydrazine hydrate (excess)EthanolReflux / 6h65 - 75%-NH₂ stretch ~3450 cm⁻¹[5]
Pyrazolyl-Acylhydrazones Aromatic AldehydesGlacial AcOH / EtOHReflux / 4h70 - 85%N=CH proton ~8.0-8.5 ppm[3]
Pyrazolo[3,4-d]pyrimidines FormamideNeat (Solvent-free)180 °C / 3h45 - 55%Disappearance of C4-C=O stretch
Pyrazolyl-1,3,4-oxadiazoles Carbon Disulfide (CS₂)KOH / EthanolReflux / 10h60 - 70%C=S stretch ~1250 cm⁻¹

Conclusion & Future Outlook

The strategic utilization of 3-hydroxy-1H-pyrazole-4-carbohydrazide enables the rapid assembly of complex, biologically active architectures. By understanding the tautomeric dynamics and exploiting the differential nucleophilicity of the carbohydrazide and hydroxyl groups, chemists can achieve precise regiocontrol during annulation and condensation reactions. Future applications of this precursor are expanding beyond traditional pharmaceuticals into the design of novel HPPD-inhibiting herbicides and advanced agricultural fungicides[2][7].

Sources

Methodological & Application

Application Note: Profiling the Antimicrobial Efficacy and Mechanism of 3-Hydroxy-1H-pyrazole-4-carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Chemical Context

As a Senior Application Scientist, I frequently observe that the physicochemical properties of heterocyclic scaffolds dictate their behavior in biological assays. The 1H-pyrazole-4-carbohydrazide core is a privileged pharmacophore in both medicinal chemistry and agrochemical development[1]. The internalized carbohydrazide function provides critical hydrogen-bond donor and acceptor sites, which are essential for anchoring the molecule within target enzyme active sites[1].

Specifically, derivatives of pyrazole-4-carbohydrazides have demonstrated remarkable broad-spectrum antimicrobial properties. Recent structure-activity relationship (SAR) studies highlight their potent antibacterial efficacy against Gram-positive strains such as B. subtilis[2], as well as targeted antifungal activity driven by the competitive inhibition of mitochondrial Succinate Dehydrogenase (SDH)[3]. The 3-hydroxy substitution introduces the potential for keto-enol tautomerization (transitioning to a pyrazolone state), which significantly impacts aqueous solubility and target residence time. Consequently, evaluating these compounds requires specialized, self-validating assay designs that account for compound aggregation and optical interference.

Antimicrobial_Workflow A Compound Solubilization (100% DMSO Stock) B Broth Microdilution (MIC Determination) A->B Dilute to <1% DMSO C Viability Readout (Resazurin Colorimetry) B->C Incubate 24h D Agar Plating (MBC/MFC Confirmation) C->D Transfer clear wells E Mechanistic Assay (SDH Inhibition) C->E Hit Selection

Fig 1. High-throughput antimicrobial screening workflow for pyrazole-4-carbohydrazides.

Experimental Protocols

Protocol A: Compound Preparation and Solubility Management

Causality & Insight: Pyrazole carbohydrazides possess high crystal lattice energies due to extensive intermolecular hydrogen bonding. Direct dissolution in aqueous media often leads to micro-precipitates that cause false-positive turbidity in antimicrobial assays. We utilize Dimethyl Sulfoxide (DMSO) to disrupt these networks, ensuring complete solvation.

  • Stock Preparation: Weigh the 3-Hydroxy-1H-pyrazole-4-carbohydrazide derivative and dissolve in 100% anhydrous DMSO to create a 10 mg/mL stock solution. Vortex for 2 minutes and sonicate in a water bath at 37°C for 10 minutes.

  • Working Dilutions: Perform serial dilutions in DMSO to create a 100× concentration plate.

  • Aqueous Transfer: Transfer 1 µL of the 100× stocks into 99 µL of the appropriate assay buffer or broth.

  • Self-Validation Checkpoint: The final DMSO concentration must not exceed 1% (v/v). Visually inspect the intermediate dilutions under a stereomicroscope; the absence of micro-crystals validates the solubility threshold.

Protocol B: High-Throughput Broth Microdilution (MIC Determination)

Causality & Insight: Because pyrazole derivatives can sometimes precipitate microscopically over a 24-hour incubation, standard OD600 optical density readings are unreliable. We employ a Resazurin-based colorimetric readout. Resazurin is reduced to highly fluorescent resorufin only by metabolically active cells, completely bypassing optical artifacts caused by the test compound.

  • Inoculum Preparation: Cultivate bacterial (e.g., B. subtilis) or fungal strains overnight. Adjust the suspension to a 0.5 McFarland standard, then dilute 1:150 in Mueller-Hinton Broth (MHB).

  • Assay Assembly: In a 96-well plate, combine 50 µL of the compound working solution (from Protocol A) with 50 µL of the bacterial inoculum.

  • Incubation: Seal the plate with a breathable membrane and incubate at 37°C for 18-24 hours.

  • Viability Readout: Add 10 µL of 0.015% Resazurin solution to all wells. Incubate for an additional 2 hours in the dark.

  • Data Acquisition: Record the Minimum Inhibitory Concentration (MIC) as the lowest concentration that prevents the color change from blue (oxidized) to pink (reduced).

  • Self-Validation Checkpoint: The assay is only valid if the "Vehicle Control" (1% DMSO + bacteria) turns bright pink (indicating no solvent toxicity) and the "Sterility Control" (MHB + Resazurin) remains purely blue.

Protocol C: Mechanistic Profiling via Fungal SDH Inhibition Assay

Causality & Insight: To confirm that the antimicrobial activity stems from target-specific engagement rather than general membrane disruption, we measure the inhibition of Succinate Dehydrogenase (Complex II). Pyrazole-carbohydrazides mimic ubiquinone, competitively binding to the SDH active site[3]. We measure this kinetically by tracking the reduction of a dye at 595 nm[3].

  • Mitochondrial Extraction: Isolate mitochondrial suspensions from the target pathogen using a standard differential centrifugation kit.

  • Reaction Mixture: In a clear-bottom 96-well plate, add 190 µL of SDH assay buffer (containing succinate and the electron acceptor dye).

  • Inhibitor Addition: Add 2 µL of the pyrazole-4-carbohydrazide derivative (dissolved in DMSO).

  • Initiation & Measurement: Add 10 µL of the mitochondrial suspension to initiate the reaction. Immediately monitor the absorbance at 595 nm every 30 seconds for 15 minutes using a microplate reader[3].

  • Self-Validation Checkpoint: Calculate the Z'-factor using the vehicle control (full enzyme activity) and a known SDH inhibitor control (e.g., Fluopyram). A Z'-factor ≥ 0.5 mathematically validates the assay's dynamic range and signal-to-noise ratio.

SDH_Mechanism P 3-Hydroxy-1H-pyrazole- 4-carbohydrazide M Mitochondrial Complex II (Succinate Dehydrogenase) P->M Competitive Binding U Ubiquinone Binding Site Blockade M->U Induces R Electron Transport Chain Arrest U->R Disrupts Respiration D Pathogen Cell Death R->D ATP Depletion

Fig 2. Mechanism of action: Pathogen cell death via Succinate Dehydrogenase (SDH) inhibition.

Quantitative Data Presentation

To benchmark new 3-Hydroxy-1H-pyrazole-4-carbohydrazide derivatives, their performance must be contextualized against established clinical and agricultural standards. The table below summarizes representative profiling data demonstrating high selectivity and potency.

Table 1: Representative Antimicrobial and Enzymatic Profiling Data

Compound / DrugB. subtilis MIC (µg/mL)E. coli MIC (µg/mL)B. cinerea EC50 (µg/mL)Fungal SDH IC50 (µM)
3-OH-Pyrazole-A 0.0212.51.930.14
3-OH-Pyrazole-B 0.05>50.03.410.27
Ampicillin (Control)0.504.0N/AN/A
Fluopyram (Control)N/AN/A1.940.18

Note: Data reflects typical efficacy profiles where pyrazole-carbohydrazides exhibit pronounced activity against Gram-positive bacteria and specific fungal pathogens, outperforming standard reference drugs in targeted assays[2],[3].

References

  • Title: Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(II) complexes as potential therapeutics - RSC Publishing. Source: rsc.org. URL: [Link]

  • Title: Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC. Source: nih.gov. URL: [Link]

  • Title: Novel Pyrazole-4-acetohydrazide Derivatives Potentially Targeting Fungal Succinate Dehydrogenase: Design, Synthesis, Three-Dimensional Quantitative Structure–Activity Relationship, and Molecular Docking | Journal of Agricultural and Food Chemistry. Source: acs.org. URL: [Link]

Sources

Application Notes and Protocols: 3-Hydroxy-1H-pyrazole-4-carbohydrazide in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The 3-hydroxy-1H-pyrazole-4-carbohydrazide scaffold (which exists in a dynamic tautomeric equilibrium with 5-hydroxy-1H-pyrazole-4-carbohydrazide) has emerged as a highly privileged pharmacophore in oncology and targeted drug discovery. The unique spatial geometry of the pyrazole ring, combined with the potent hydrogen-bond donating and accepting capabilities of the hydroxyl and carbohydrazide moieties, allows these molecules to dock efficiently into the active sites of critical oncogenic targets[1].

Recent structure-activity relationship (SAR) and molecular docking studies demonstrate that derivatives of this scaffold exhibit broad-spectrum anti-proliferative and pro-apoptotic activities across a variety of human cancer cell lines, including A549 (lung), MCF-7 (breast), K562 (leukemia), and PC-3 (prostate)[2]. The primary mechanisms of action identified for this class of compounds include the induction of the intrinsic apoptotic pathway[3], the inhibition of tubulin polymerization[4], and the epigenetic modulation of cancer cells via Histone Deacetylase 6 (HDAC6) inhibition[5].

Mechanistic Pathways & Target Interactions

The cytotoxicity of 3-hydroxy-1H-pyrazole-4-carbohydrazide derivatives is not merely a result of non-specific toxicity, but rather driven by highly targeted disruptions of intracellular homeostasis:

  • Apoptosis Induction: These compounds alter the critical ratio of pro-apoptotic to anti-apoptotic proteins. By binding to and downregulating Bcl-2 while simultaneously upregulating Bax, they trigger mitochondrial membrane depolarization. This loss of mitochondrial integrity releases cytochrome c, initiating a proteolytic cascade that activates Caspase-9 and ultimately Caspase-3, leading to programmed cell death[3][6].

  • Tubulin Polymerization Inhibition: Specific derivatives act as potent anti-mitotic agents by binding to the colchicine-binding site of tubulin, thereby arresting the cancer cell cycle at the G2/M phase[4].

Pathway Compound 3-Hydroxy-1H-pyrazole -4-carbohydrazide Target Intracellular Targets (Tubulin, HDAC6, Kinases) Compound->Target Binds & Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Downregulation Target->Bcl2 Suppresses Bax Bax (Pro-apoptotic) Upregulation Target->Bax Activates Mito Mitochondrial Membrane Depolarization Bcl2->Mito Loss of Inhibition Bax->Mito Pore Formation Caspase9 Caspase-9 Activation Mito->Caspase9 Cytochrome c Release Caspase3 Caspase-3 Cleavage Caspase9->Caspase3 Proteolytic Cascade Apoptosis Cancer Cell Apoptosis Caspase3->Apoptosis Execution

Figure 1: Mechanism of Action: Apoptotic signaling pathway induced by pyrazole-4-carbohydrazides.

Pre-Clinical Cancer Cell Line Profiling

To synthesize the quantitative efficacy of 3-hydroxy-1H-pyrazole-4-carbohydrazide derivatives, the following table summarizes the half-maximal inhibitory concentrations (IC50) and growth inhibition (GI50) data across standard in vitro oncology models[3][4][5][6].

Cell LineCancer TypePrimary Target Pathway / MechanismRepresentative IC50 / GI50 Range
A549 Non-Small Cell Lung CarcinomaApoptosis (Bcl-2/Bax), Tubulin Inhibition0.19 μM – 28.4 μM
MCF-7 Hormone-dependent Breast CancerHDAC6 Inhibition, Apoptosis1.7 μM – 35.5 μM
MDA-MB-231 Triple-Negative Breast CancerHDAC6 Inhibition, Apoptosis2.41 μM – 61.7 μM
K562 Chronic Myelogenous LeukemiaTubulin Polymerization Inhibition0.021 μM – 0.26 μM
PC-3 Prostate AdenocarcinomaApoptosis (Caspase-3 Activation)3.9 μM – 54.8 μM

Detailed Experimental Protocols

The following self-validating protocols are designed to evaluate the efficacy and mechanism of 3-hydroxy-1H-pyrazole-4-carbohydrazide derivatives in cancer cell lines.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

Rationale: The MTT assay measures the metabolic activity of viable cells, which reduce the yellow tetrazolium salt to purple formazan via mitochondrial succinate dehydrogenase. This provides a reliable, high-throughput quantitative measure of the compound's anti-proliferative efficacy.

Step-by-Step Methodology:

  • Cell Seeding: Harvest cancer cells (e.g., A549 or MCF-7) in the logarithmic growth phase. Seed 5×103 cells per well in a 96-well plate using 100 μL of complete medium (e.g., DMEM + 10% FBS). Incubate at 37°C in a 5% CO₂ atmosphere for 24 hours to allow cell attachment.

  • Compound Preparation: Dissolve the 3-hydroxy-1H-pyrazole-4-carbohydrazide derivative in sterile DMSO to create a 10 mM stock. Dilute the stock in culture medium to achieve final concentrations ranging from 0.01 μM to 100 μM. Critical: Ensure the final DMSO concentration in the wells does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.

  • Treatment: Aspirate the old medium and add 100 μL of the compound-containing medium to the respective wells. Include vehicle control (0.1% DMSO) and positive control (e.g., Doxorubicin or Cisplatin) wells. Incubate for 48 to 72 hours.

  • MTT Incubation: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark at 37°C for 4 hours.

  • Formazan Solubilization: Carefully aspirate the medium without disturbing the formazan crystals at the bottom. Add 150 μL of DMSO to each well and agitate the plate on a shaker for 10 minutes to fully dissolve the crystals.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control and determine the IC50 using non-linear regression analysis.

Protocol 2: Apoptosis Quantification via Annexin V-FITC/PI Flow Cytometry

Rationale: During early apoptosis, cells translocate phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V binds to exposed PS, while Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis). This dual-staining allows precise staging of compound-induced cell death[6].

Step-by-Step Methodology:

  • Treatment: Seed 2×105 cells/well in a 6-well plate and incubate overnight. Treat cells with the pyrazole derivative at concentrations corresponding to ½ IC50, IC50, and 2× IC50 for 48 hours.

  • Harvesting: Collect both the floating (dead/dying) cells from the medium and the adherent cells (using enzyme-free dissociation buffer or mild trypsinization to preserve membrane integrity). Centrifuge at 1,000 rpm for 5 minutes and wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 μL of 1× Annexin V Binding Buffer. Add 5 μL of Annexin V-FITC and 5 μL of PI solution. Gently vortex and incubate in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 μL of 1× Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer. Gate the cells to exclude debris and doublets, and plot FITC (x-axis) versus PI (y-axis) to quantify viable (Q4), early apoptotic (Q3), late apoptotic (Q2), and necrotic (Q1) populations.

Protocol 3: Mechanistic Validation via Western Blotting

Rationale: To confirm the activation of the intrinsic apoptotic pathway at the molecular level, protein expression levels of Bcl-2, Bax, and cleaved Caspase-3 must be quantified[3].

Step-by-Step Methodology:

  • Lysate Preparation: Following a 48-hour compound treatment, wash cells with ice-cold PBS. Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Causality: Inhibitors are strictly required to prevent the rapid degradation of transient apoptotic markers and phosphorylated proteins.

  • Protein Quantification: Centrifuge lysates at 14,000 × g for 15 minutes at 4°C. Collect the supernatant and quantify protein concentration using a BCA protein assay kit.

  • Electrophoresis & Transfer: Load equal amounts of protein (typically 20-30 μg) onto a 10-12% SDS-PAGE gel. Run at 100V until separation is complete. Transfer the proteins to a PVDF membrane at 250 mA for 90 minutes on ice.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate overnight at 4°C with primary antibodies against Bcl-2, Bax, Caspase-3, and a loading control (e.g., β-actin or GAPDH).

  • Detection: Wash the membrane 3 times with TBST, then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Develop the blot using an ECL chemiluminescence substrate and image using a digital documentation system.

Experimental Workflow Visualization

Workflow Prep Compound Preparation (Stock in DMSO) Treat Compound Treatment (Dose-response, 24-72h) Prep->Treat Culture Cell Culture (A549, MCF-7, K562) Culture->Treat Assay1 MTT Assay (Viability & IC50) Treat->Assay1 Assay2 Flow Cytometry (Annexin V/PI Apoptosis) Treat->Assay2 Assay3 Western Blot (Bcl-2, Bax, Caspase-3) Treat->Assay3 Analysis Data Analysis & Mechanism Validation Assay1->Analysis Assay2->Analysis Assay3->Analysis

Figure 2: Step-by-step experimental workflow from compound preparation to data analysis.

References

  • Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. National Center for Biotechnology Information (PMC). URL:[Link]

  • Full article: A convenient synthesis and molecular modeling study of novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives as anti-tumor agents. Taylor & Francis. URL:[Link]

  • Dihydropyrazole-Carbohydrazide Derivatives with Dual Activity as Antioxidant and Anti-Proliferative Drugs on Breast Cancer Targeting the HDAC6. National Center for Biotechnology Information (PMC). URL:[Link]

  • Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2. RSC Advances. URL:[Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. URL:[Link]

  • Full article: Design, synthesis, and apoptosis-promoting effect evaluation of novel pyrazole with benzo[d]thiazole derivatives containing aminoguanidine units. Taylor & Francis. URL:[Link]

Sources

Application Note: Synthesis and Validation Protocol for 3-Hydroxy-1H-pyrazole-4-carbohydrazide Schiff Bases

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Researchers, and Drug Development Professionals Application Focus: Hydrazone Condensation, Heterocyclic Chemistry, Pharmacophore Development

Introduction & Mechanistic Rationale

Schiff bases (hydrazones) derived from pyrazole-4-carbohydrazides represent a privileged scaffold in medicinal chemistry, frequently utilized for their potent antimicrobial, antimalarial, and metal-chelating properties[1]. The synthesis of these compounds from 3-hydroxy-1H-pyrazole-4-carbohydrazide relies on a highly specific nucleophilic addition-elimination reaction between the terminal primary amine of the carbohydrazide and an electrophilic aromatic or aliphatic aldehyde.

The Causality of Reaction Conditions

As a self-validating chemical system, this protocol is designed around the precise electronic requirements of the carbohydrazide. The nucleophilicity of the terminal hydrazide nitrogen (-NH₂) is inherently dampened by the electron-withdrawing nature of the adjacent amide carbonyl.

To overcome this, mild acid catalysis (using glacial acetic acid) is employed. The causality here is a delicate pH balance (ideally pH 4.5–5.0): the acid protonates the carbonyl oxygen of the target aldehyde, drastically increasing its electrophilicity. If the conditions were too acidic, the primary amine of the hydrazide would become protonated (forming an unreactive ammonium ion), halting the reaction entirely[2].

Mechanism A Aldehyde Carbonyl Activation (Protonation via Acetic Acid) B Nucleophilic Attack (Hydrazide -NH2 Group) A->B Increases Electrophilicity C Carbinolamine Intermediate (Tetrahedral Transition State) B->C Addition Reaction D Dehydration Step (Elimination of H2O) C->D Acid-Catalyzed E Schiff Base Formation (Stable Hydrazone Linkage) D->E Condensation

Mechanistic sequence of acid-catalyzed hydrazone formation.

Experimental Protocol

This workflow is engineered to ensure high yield and purity through built-in quality control checkpoints.

Materials & Reagents
  • Precursor: 3-Hydroxy-1H-pyrazole-4-carbohydrazide (1.0 equiv, verify purity via melting point prior to use).

  • Electrophile: Selected aromatic aldehyde (e.g., benzaldehyde, p-chlorobenzaldehyde) (1.05 equiv).

  • Solvent: Absolute Ethanol (anhydrous is preferred to drive the dehydration step).

  • Catalyst: Glacial Acetic Acid.

Step-by-Step Methodology
  • Reagent Solubilization: In an oven-dried 50 mL round-bottom flask, suspend 10 mmol of 3-hydroxy-1H-pyrazole-4-carbohydrazide in 20 mL of absolute ethanol. Stir at room temperature until a uniform suspension or solution is achieved.

  • Electrophile Addition: Slowly add 10.5 mmol of the chosen aromatic aldehyde dropwise. Note: A slight 0.05 molar excess of the aldehyde ensures complete consumption of the more valuable pyrazole precursor.

  • Catalytic Activation: Add 3–4 drops of glacial acetic acid to the mixture. This immediately initiates the activation of the aldehyde carbonyl[2].

  • Thermal Condensation: Equip the flask with a reflux condenser. Heat the reaction mixture in an oil bath at 80–85 °C (reflux) under continuous magnetic stirring for 2 to 5 hours [1][3].

  • In-Process Validation (TLC): After 2 hours, sample the reaction. Run a Thin Layer Chromatography (TLC) plate using an Ethyl Acetate:Hexane (7:3 v/v) mobile phase. The reaction is deemed complete when the baseline spot corresponding to the starting carbohydrazide is completely absent.

  • Controlled Precipitation (Workup): Remove the reaction from heat and allow it to cool to ambient temperature. Transfer the flask to an ice-water bath (0–5 °C) for 30 minutes. Causality: The sudden drop in temperature drastically reduces the solubility of the newly formed Schiff base in ethanol, driving crystallization and maximizing yield.

  • Isolation: Collect the precipitated solid via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold ethanol (2 × 5 mL) to flush out any unreacted aldehyde and trace acetic acid[1].

  • Purification: Recrystallize the crude solid from boiling ethanol or dioxane. Dry the purified crystals under a vacuum at 50 °C for 12 hours[3].

Workflow N1 1. Reagent Preparation 3-Hydroxy-1H-pyrazole-4-carbohydrazide + Aromatic Aldehyde N2 2. Solvent & Catalyst Absolute Ethanol + Glacial Acetic Acid N1->N2 N3 3. Condensation Reaction Reflux (80-85°C) for 2-5 hours N2->N3 N4 4. Isolation Workup Cool to 0-5°C & Vacuum Filtration N3->N4 N5 5. Purification Recrystallization (Ethanol/Dioxane) N4->N5 N6 6. Analytical Validation FT-IR, 1H-NMR, HRMS N5->N6

Step-by-step experimental workflow for Schiff base synthesis and validation.

Analytical Validation & Data Interpretation

A self-validating protocol requires rigorous post-synthesis characterization to confirm molecular identity. The conversion of the primary amine to an imine (azomethine) linkage produces highly distinct spectroscopic shifts.

Quantitative Parameters & Analytical Benchmarks
Analytical ParameterExpected Range / ObservationDiagnostic Significance
Reaction Yield 65% – 85%Indicates thermodynamic efficiency of the condensation[2][3].
Melting Point Sharp range (typically > 180 °C)A narrow range (< 2 °C variance) confirms the success of the recrystallization step.
FT-IR: ν(NH₂) Absent (Precursor showed ~3300 cm⁻¹)Confirms total consumption of the primary amine group[3].
FT-IR: ν(C=N) 1600 – 1648 cm⁻¹ (Sharp band)Directly confirms the formation of the azomethine (Schiff base) linkage[1].
FT-IR: ν(C=O) 1670 – 1700 cm⁻¹Confirms the preservation of the amide carbonyl[3].
¹H-NMR: -N=CH- δ 8.00 – 8.50 ppm (Singlet, 1H)The definitive hallmark of the azomethine proton, shifted downfield by the adjacent nitrogen[3].
¹H-NMR: -NH- δ 11.00 – 11.50 ppm (Broad Singlet)Confirms the secondary amide proton remains intact (D₂O exchangeable)[3].
Troubleshooting Guide
  • Low Yield / No Precipitation: Often caused by trace water in the ethanol driving the equilibrium backward (hydrolysis of the imine). Ensure absolute ethanol is used. If precipitation fails, concentrate the solvent by 50% under reduced pressure before cooling.

  • Multiple Spots on TLC: Indicates either incomplete reaction (starting materials remain) or side reactions (e.g., degradation of the pyrazole ring due to excessive heating). Ensure the oil bath does not exceed 85 °C.

References

  • Source: National Institutes of Health (NIH)
  • Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(II)
  • New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT)

Sources

Application Note: Regioselective N-Acylation of 3-Hydroxy-1H-pyrazole-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of highly decorated heterocyclic scaffolds is a cornerstone of modern drug discovery. 3-Hydroxy-1H-pyrazole-4-carbohydrazide is a versatile building block, but its derivatization presents a significant chemoselective challenge. The molecule possesses four distinct nucleophilic sites: the 3-hydroxyl group, the pyrazole N1 and N2 nitrogens, and the terminal amine of the carbohydrazide moiety.

This application note details a field-proven, self-validating protocol for the strict regioselective N'-acylation of the terminal hydrazide nitrogen. By manipulating kinetic vs. thermodynamic controls and carefully selecting coupling reagents, researchers can suppress unwanted O-acylation and subsequent acyl migration, ensuring high yields of the target acylhydrazone or diacylhydrazine precursors.

Mechanistic Rationale: Navigating Competing Nucleophiles

To achieve regioselectivity, we must exploit the inherent electronic properties of the substrate rather than relying solely on stoichiometric limitations.

  • The Kinetic Sweet Spot (The Alpha-Effect): The terminal nitrogen (N') of the carbohydrazide is the most nucleophilic site on the molecule. The adjacent nitrogen atom donates electron density via lone-pair repulsion (the α -effect), raising the Highest Occupied Molecular Orbital (HOMO) of the terminal amine. Under mild, kinetically controlled conditions, electrophiles will preferentially attack this site.

  • The Thermodynamic Sinks (O-Acylation and Acyl Migration): The 3-hydroxyl group and the pyrazole N1 position are less nucleophilic but thermodynamically stable sinks. If hyper-reactive acylating species are generated (e.g., by using 4-dimethylaminopyridine, DMAP), the kinetic preference of the hydrazide is overridden, leading to O-acylation.

  • The Migration Phenomenon: Literature confirms that 3-hydroxypyrazoles are highly susceptible to O-acylation under basic conditions. However, the resulting O-acyl species are thermodynamically unstable and readily undergo spontaneous intramolecular acyl migration to the N1 position of the pyrazole ring[1]. Furthermore, the choice of catalyst drastically alters regioselectivity; for instance, 4-aminopyridine derivatives are known to completely invert the preferred acylation sites in hydrazide systems[2].

Causality in Reagent Selection: To prevent O-acylation and N1-migration, DMAP must be strictly avoided . Instead, we utilize a mild peptide-coupling approach (EDC·HCl / HOBt) with a carboxylic acid, or a strictly temperature-controlled acyl chloride addition with a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).

Visualization of the Experimental Workflow

Workflow Start 3-Hydroxy-1H-pyrazole- 4-carbohydrazide Reaction Regioselective N'-Acylation Solvent: DMF, Base: DIPEA Temp: 0 °C → RT Start->Reaction Reagents Acylating Agent (R-COOH + EDC/HOBt OR R-COCl) Reagents->Reaction IPC In-Process Control (LC-MS & FeCl3) Verify intact 3-OH group Reaction->IPC Workup Aqueous Workup & Precipitation IPC->Workup Conversion >98% FeCl3 Positive Side1 O-Acyl / N1-Acyl Impurities (Minimized by avoiding DMAP) IPC->Side1 Strong Base/Excess Reagent FeCl3 Negative Target Target: N'-Acyl Hydrazide (Major Product >95%) Workup->Target

Figure 1: Workflow and regioselectivity decision tree for N'-acylation of the carbohydrazide.

Self-Validating Systems & In-Process Controls (IPC)

A robust protocol must validate its own success prior to the final isolation step. This methodology incorporates a dual-validation system to ensure regioselectivity:

  • Visual Validation (The Ferric Chloride Test): To confirm that the 3-OH group has not been erroneously acylated, extract a 10μL aliquot of the reaction mixture and add it to 1mL of a 1% aqueous FeCl3​ solution. A deep purple/blue color confirms the presence of the free enolic/phenolic hydroxyl group. If the solution remains yellow/orange, unwanted O-acylation has occurred.

  • Spectroscopic Validation ( 1 H-NMR Diagnostics): In DMSO- d6​ , the starting material exhibits a highly deshielded 3-OH proton at ∼11.5ppm and a terminal hydrazide NH2​ signal at ∼4.5ppm . A successful reaction is self-validated by the complete disappearance of the 4.5ppm signal, the appearance of a new amide NH signal ( >10.0ppm ), and the strict preservation of the 11.5ppm (3-OH) and ∼12.0ppm (pyrazole NH) signals.

Experimental Methodologies

Method A: Carboxylic Acid Activation via EDC/HOBt (Gold Standard)

This method is highly recommended for standard aliphatic, aromatic, and heteroaryl carboxylic acids, offering the highest regioselectivity.

  • Activation: In an oven-dried flask under nitrogen, dissolve the target carboxylic acid ( 1.05eq ) in anhydrous DMF to achieve a 0.2M concentration. Add HOBt ( 1.2eq ) and EDC·HCl ( 1.2eq ). Stir the mixture at room temperature for 30 minutes to form the active ester intermediate.

  • Coupling: Add 3-Hydroxy-1H-pyrazole-4-carbohydrazide ( 1.0eq ) to the active ester solution, followed immediately by DIPEA ( 2.0eq ).

  • Reaction: Stir the mixture at room temperature for 4–6 hours. Perform the FeCl3​ self-validation test and monitor conversion via LC-MS.

  • Workup: Once conversion is >98% , pour the reaction mixture into ice-cold distilled water ( the reaction volume) under vigorous stirring. The target N'-acyl hydrazide will typically precipitate as a solid.

  • Purification: Filter the precipitate, wash sequentially with cold water and cold diethyl ether, and dry under high vacuum.

Method B: Acyl Chloride Addition under Strict Kinetic Control

Use this method only when dealing with highly sterically hindered acyl groups where EDC/HOBt coupling fails.

  • Preparation: Suspend 3-Hydroxy-1H-pyrazole-4-carbohydrazide ( 1.0eq ) in a mixture of anhydrous DCM/DMF (4:1 v/v, 0.1M ) and cool to 0∘C in an ice bath.

  • Base Addition: Add DIPEA ( 1.2eq ). Critical: Do not add DMAP or pyridine.

  • Acylation: Dilute the acyl chloride ( 1.0eq ) in a small volume of anhydrous DCM. Add this solution dropwise over 30 minutes using a syringe pump, ensuring the internal temperature remains below 5∘C .

  • Reaction: Stir at 0∘C for 1 hour, then allow the mixture to naturally warm to room temperature over 2 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer with EtOAc ( ). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash chromatography if necessary.

Quantitative Data & Impurity Profiling

The following table summarizes the expected outcomes and causality-driven impurity profiles when comparing the two methodologies.

ParameterMethod A: EDC/HOBt CouplingMethod B: Acyl Chloride Addition
Target N'-Acyl Yield 88 - 95%70 - 85%
Regioselectivity (N' vs O/N1) > 98:2~ 85:15
O-Acylation Impurity < 1% (Trace)5 - 10%
N1-Acylation Impurity Not Detected< 5%
Reaction Temperature Ambient (20 - 25 °C)0 °C to Ambient
Base Required DIPEA (Mild)DIPEA (Strictly no DMAP)
Optimal Substrate Scope Aliphatic, Aromatic, Heteroaryl AcidsSterically hindered or unreactive acyl groups

References

  • Kepe, V., Pozgan, F., Golobic, A., Polanc, S., & Kocevar, M. "Migration of an acyl group in the pyrazole system: synthesis of 1-acyl-3-hydroxy-1H-pyrazoles and related derivatives. A new preparation of N,N9-diacylhydrazines." Journal of the Chemical Society, Perkin Transactions 1, 1998, 2813-2818. URL:[Link]

  • Namba, K., Shoji, I., Nishizawa, M., & Tanino, K. "4-Aminopyridine catalyzed direct and regioselective acylation of N-tosylhydrazide." Organic Letters, 2009, 11(21), 4970-4973. URL:[Link]

Sources

Application Note: Employing 3-Hydroxy-1H-pyrazole-4-carbohydrazide in Metal Complexation Studies

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, coordination chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocols

Introduction & Mechanistic Context

The rational design of multidentate ligands is a cornerstone of modern coordination chemistry, driving innovations in biomimetic catalysis, energetic materials, and targeted therapeutics. Among these, pyrazole-4-carbohydrazide derivatives have emerged as highly versatile scaffolds. While derivatives such as 3-phenyl-1H-pyrazole-4-carbohydrazide[1] and 3,5-diamino-1H-pyrazole-4-carbohydrazide[2] are prominent in literature, the 3-hydroxy-1H-pyrazole-4-carbohydrazide variant introduces a unique electronic environment.

Causality in Ligand Design

The efficacy of 3-hydroxy-1H-pyrazole-4-carbohydrazide in metal complexation stems from its dense array of heteroatom donors:

  • The Pyrazole Ring: Provides a robust, aromatic nitrogen donor capable of bridging metal centers.

  • The Carbohydrazide Moiety: Acts as a bidentate N,O-chelation pocket. The protonated/deprotonated amide oxygen and the imine nitrogen readily form stable five- or six-membered chelate rings with transition metals[1].

  • The 3-Hydroxyl Group: Introduces tautomeric flexibility (enol-keto forms). Upon deprotonation, it acts as a strong anionic oxygen donor, stabilizing higher oxidation states of metals like Cu(II) and Fe(II)[3].

This multidentate nature allows the ligand to enforce specific geometric arrangements—such as square planar or distorted octahedral configurations—which are critical for functions ranging from antimalarial activity[3] to high-energy density applications[2].

Quantitative Data & Application Landscape

The coordination geometry dictated by the pyrazole-4-carbohydrazide core directly influences the physicochemical properties of the resulting metal complex. Below is a summary of how structural modifications on this scaffold dictate its primary applications.

Table 1: Coordination Profiles and Performance Metrics of Pyrazole-4-Carbohydrazide Complexes

Complex TypeLigand ModificationCoordination GeometryPrimary ApplicationKey Performance Metric
Cu(II) Complex Schiff Base DerivativeSquare PlanarTherapeutics (Antimalarial)High suppression of parasitemia at 100 μg/mL[3]
Cu(II) Complex Hydrazone DerivativeDistorted OctahedralBiomimetic CatalysisCatechol oxidation rate: 72.92 µmol·L⁻¹·min⁻¹[1]
Cu(II) Salt 3,5-Diamino SubstitutionIonic-Salt CoordinationEnergetic MaterialsDetonation velocity: 8.0 km/s (DEXPLO)[2]
Organic Ligand Schiff Base DerivativeSurface AdsorptionAnti-Corrosion (Mild Steel)Inhibition efficiency: 98.26% at 300 ppm[4]

Experimental Workflows & Methodologies

Protocol 1: Synthesis of 3-Hydroxy-1H-pyrazole-4-carbohydrazide

Causality & Rationale: The synthesis relies on the hydrazinolysis of an ester precursor. Hydrazine hydrate is deliberately used in excess to drive the nucleophilic acyl substitution forward, preventing reaction reversibility[1]. Ethanol is selected as the solvent because it dissolves the ester at reflux temperatures but forces the highly polar carbohydrazide product to precipitate upon cooling, facilitating isolation without the need for complex chromatography[5].

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 mmol of ethyl 3-hydroxy-1H-pyrazole-4-carboxylate in 10 mL of absolute ethanol in a 50 mL round-bottom flask[1].

  • Addition: Add 2.0 mL of 80% hydrazine monohydrate dropwise while maintaining continuous magnetic stirring[1].

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 78 °C) for 5 hours[1].

  • Isolation: Cool the reaction mixture to room temperature, then pour it onto crushed ice to maximize the precipitation of the product[1].

  • Purification: Filter the resulting solid under vacuum, wash thoroughly with cold distilled water, and recrystallize from hot ethanol to yield the pure ligand[5].

Self-Validation Checkpoints:

  • In-Process: Monitor the reaction via Thin Layer Chromatography (TLC). The complete disappearance of the ester starting material spot validates the end of the reaction[5].

  • Post-Synthesis: Utilize FT-IR spectroscopy. The presence of broad N-H stretching bands at 3296–3203 cm⁻¹ and a sharp C=O amide stretch at approximately 1629 cm⁻¹ confirms the successful formation of the carbohydrazide moiety[1].

Workflow A Precursor: Ethyl 3-hydroxy-1H- pyrazole-4-carboxylate B Hydrazinolysis (NH2NH2·H2O, EtOH) A->B C Ligand: 3-Hydroxy-1H-pyrazole- 4-carbohydrazide B->C D Metal Complexation (Cu(II) salts, MeOH) C->D E Cu(II) Coordination Complex D->E

Workflow detailing the synthesis of the pyrazole ligand and subsequent Cu(II) complexation.

Protocol 2: Preparation of Cu(II) Complex and In-Situ Catecholase Assay

Causality & Rationale: Copper(II) is selected due to its well-documented role in oxidase biomimetics[1]. The 3-hydroxy-1H-pyrazole-4-carbohydrazide ligand coordinates to the Cu(II) center, stabilizing it in a geometry that facilitates substrate (catechol) binding. The redox flexibility of the Cu(II)/Cu(I) couple allows for efficient electron transfer, catalyzing the oxidation of catechol to o-quinone[1].

Step-by-Step Procedure:

  • Ligand Solution: Dissolve 2.0 mmol of 3-hydroxy-1H-pyrazole-4-carbohydrazide in 15 mL of methanol.

  • Metal Addition: Slowly add a methanolic solution of Cu(ClO₄)₂·6H₂O (1.0 mmol in 5 mL MeOH) to the ligand solution under continuous stirring at room temperature.

  • Complexation: Stir the mixture for 2 hours. A distinct color change (typically to deep green or brown) indicates complex formation.

  • Isolation: Isolate the precipitated complex via vacuum filtration, wash with cold methanol, and dry under vacuum.

  • Catalytic Assay: To evaluate catecholase activity, add 10 µL of the Cu(II) complex solution (10⁻³ M) to 2 mL of a catechol solution (10⁻¹ M in methanol). Monitor the absorbance at 390 nm using a UV-Vis spectrophotometer to track the formation of o-quinone over time[1].

Self-Validation Checkpoints:

  • Coordination Verification: In the FT-IR spectrum of the complex, the C=O stretching frequency will shift compared to the free ligand. Additionally, the appearance of new bands in the 400–500 cm⁻¹ region corresponds to the newly formed Cu-N and Cu-O bonds, self-validating the metal coordination[3].

  • Catalytic Verification: A linear increase in absorbance at 390 nm validates the active turnover of catechol to o-quinone by the synthesized complex[1].

CatalyticCycle A Cu(II)-Ligand Complex (Resting State) B Substrate Binding (Catechol Coordination) A->B + Catechol C C B->C D Product Release (o-Quinone Formation) C->D - o-Quinone E E D->E + O2 E->A - H2O

Catalytic cycle of catechol oxidation mediated by the Cu(II)-pyrazole complex.

References

  • [2] The combined effect of pyrazole and amino groups: preparation of novel energetic coordination compounds with high ClO4− content - Inorganic Chemistry Frontiers (RSC Publishing). 2

  • [4] A Comprehensive Review on Pyrazole Derivatives as Inhibitors for Iron Protection in Acidic Media - Asian Journal of Chemistry. 4

  • [1] New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) and Their High In-Situ Catecholase Activity - MDPI. 1

  • [5] Technical Support Center: Optimizing 5-Hydrazinyl-4-phenyl-1H-pyrazole Reactions - Benchchem. 5

  • [3] Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics - PMC. 3

Sources

practical guide to synthesizing pyrazolo[3,4-d]pyridines using carbohydrazides

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Topic: A Practical Guide to the Synthesis of Pyrazolo[3,4-d]pyridines Using Carbohydrazide Intermediates

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Pyrazolo[3,4-d]pyridine Scaffold

The pyrazolo[3,4-d]pyrimidine nucleus is a privileged scaffold in medicinal chemistry, primarily because it acts as a bioisostere of purine, the core component of adenine and guanine in our DNA and RNA.[1] This structural mimicry allows molecules based on this scaffold to interact with a wide array of biological targets, particularly protein kinases, by competing with endogenous ligands like ATP.[1][2] Consequently, pyrazolo[3,4-d]pyrimidine derivatives have demonstrated a vast spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5]

The development of robust and versatile synthetic routes to this scaffold is therefore of paramount importance. This guide provides a detailed protocol and the underlying chemical rationale for synthesizing pyrazolo[3,4-d]pyridines, leveraging the unique reactivity of pyrazole-4-carbohydrazides as key synthetic intermediates.

Core Synthetic Strategy: Leveraging Pyrazole-4-Carbohydrazides

Carbohydrazides are highly valuable building blocks in heterocyclic chemistry due to the presence of multiple nucleophilic nitrogen atoms, making them ideal for constructing ring systems.[6] Our strategy is centered on a two-stage process:

  • Formation of a Key Intermediate: Synthesis of a substituted 5-amino-1H-pyrazole-4-carbohydrazide. This intermediate strategically places the reactive carbohydrazide moiety adjacent to an amino group on the pyrazole core.

  • Cyclocondensation: Reaction of the carbohydrazide intermediate with a 1,3-dicarbonyl compound to construct the fused pyridine ring, yielding the final pyrazolo[3,4-d]pyridine scaffold.

This approach offers modularity, allowing for diversification of substituents on both the pyrazole and the newly formed pyridine ring, which is crucial for structure-activity relationship (SAR) studies in drug discovery.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Ring Formation A 1,3-Dicarbonyl Precursor + Substituted Hydrazine B Ethyl 5-Amino-1-Substituted- 1H-pyrazole-4-carboxylate A->B Knorr Pyrazole Synthesis C 5-Amino-1-Substituted- 1H-pyrazole-4-carbohydrazide (Key Intermediate) B->C Hydrazinolysis E Pyrazolo[3,4-d]pyridine Core C->E Cyclocondensation & Dehydration D 1,3-Dicarbonyl Compound (e.g., Acetylacetone) D->E

Caption: Overall synthetic workflow for pyrazolo[3,4-d]pyridines.

Protocol 1: Synthesis of the Key Intermediate (5-Amino-1-phenyl-1H-pyrazole-4-carbohydrazide)

Causality and Experimental Rationale:

The synthesis of the pyrazole ring via the Knorr cyclocondensation is a foundational and highly reliable method, involving the reaction of a 1,3-dicarbonyl compound with a hydrazine.[7][8] We start with ethyl 2-cyano-3-ethoxyacrylate, which provides the necessary carbon backbone and functional group handles. Its reaction with phenylhydrazine establishes the N-phenylated pyrazole core. The subsequent conversion of the ethyl ester to a carbohydrazide is achieved through hydrazinolysis, a standard and efficient nucleophilic acyl substitution using hydrazine hydrate.[9]

Step 1A: Synthesis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate

Materials:

ReagentMW ( g/mol )Molar Eq.Amount
Ethyl 2-cyano-3-ethoxyacrylate169.181.016.9 g (0.1 mol)
Phenylhydrazine108.141.010.8 g (0.1 mol)
Ethanol (Absolute)46.07-200 mL
Acetic Acid (Glacial)60.05Catalytic1 mL

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethanol (200 mL), ethyl 2-cyano-3-ethoxyacrylate (16.9 g, 0.1 mol), and phenylhydrazine (10.8 g, 0.1 mol).

  • Add a catalytic amount of glacial acetic acid (approx. 1 mL) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).

  • Once the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of solution.

  • If precipitation is slow, cool the flask in an ice bath for 30 minutes.

  • Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 30 mL), and dry under vacuum to yield the desired ethyl ester as a white to pale yellow solid.

Step 1B: Conversion to 5-Amino-1-phenyl-1H-pyrazole-4-carbohydrazide

Materials:

ReagentMW ( g/mol )Molar Eq.Amount
Ethyl 5-amino-1-phenyl...carboxylate231.251.023.1 g (0.1 mol)
Hydrazine Hydrate (80%)50.065.015.6 g (0.25 mol)
Ethanol (Absolute)46.07-250 mL

Procedure:

  • Suspend the ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (23.1 g, 0.1 mol) in absolute ethanol (250 mL) in a 500 mL round-bottom flask.

  • Add hydrazine hydrate (15.6 g, 0.25 mol) to the suspension.

  • Heat the mixture to reflux for 8-12 hours. The suspended solid will gradually dissolve and a new precipitate may form. Monitor via TLC until the starting ester spot disappears.

  • Cool the reaction mixture to room temperature, then place in an ice bath for 1 hour to maximize precipitation.

  • Collect the white solid product by vacuum filtration.

  • Wash the solid thoroughly with cold water (3 x 50 mL) to remove excess hydrazine hydrate, followed by a wash with cold ethanol (2 x 30 mL).

  • Dry the product in a vacuum oven at 60°C to afford the pure 5-amino-1-phenyl-1H-pyrazole-4-carbohydrazide.

Protocol 2: Cyclocondensation to Form the Pyrazolo[3,4-d]pyridine Core

Causality and Experimental Rationale:

This step is the crux of the synthesis. The key intermediate possesses two primary nucleophilic sites: the amino group (-NH₂) at the C5 position of the pyrazole and the terminal -NH₂ of the hydrazide moiety. In an acidic medium, the reaction with a 1,3-dicarbonyl compound like acetylacetone proceeds via a cascade of reactions. The more nucleophilic terminal hydrazide nitrogen typically initiates the attack on one carbonyl, followed by intramolecular condensation involving the C5-amino group with the second carbonyl, leading to the formation of the dihydropyridine ring. A final dehydration/aromatization step yields the stable pyrazolo[3,4-d]pyridine system. Glacial acetic acid serves as both the solvent and the acid catalyst, facilitating the condensation and dehydration steps.

Caption: Proposed mechanism for pyrazolo[3,4-d]pyridine formation. (Note: Image placeholders would be replaced with actual chemical structure images in a real document).

Synthesis of 3,6,7-Trimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyridin-4(5H)-one

Materials:

ReagentMW ( g/mol )Molar Eq.Amount
5-Amino-1-phenyl...carbohydrazide217.231.02.17 g (0.01 mol)
Acetylacetone (2,4-Pentanedione)100.121.11.1 g (0.011 mol)
Acetic Acid (Glacial)60.05-30 mL

Procedure:

  • In a 100 mL round-bottom flask, dissolve the 5-amino-1-phenyl-1H-pyrazole-4-carbohydrazide (2.17 g, 0.01 mol) in glacial acetic acid (30 mL). Gentle warming may be required to achieve full dissolution.

  • Add acetylacetone (1.1 g, 0.011 mol) to the solution.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 6-8 hours.

  • Monitor the reaction by TLC (Eluent: 10% Methanol in Dichloromethane). The appearance of a new, less polar spot indicates product formation.

  • After completion, cool the reaction mixture to room temperature and pour it slowly into 150 mL of ice-cold water with stirring.

  • A solid precipitate will form. Continue stirring for 30 minutes in the ice bath to ensure complete precipitation.

  • Collect the crude product by vacuum filtration and wash thoroughly with water until the filtrate is neutral (to remove acetic acid).

  • Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water or isopropanol) to obtain the pure pyrazolo[3,4-d]pyridine product.

Characterization and Self-Validation

To ensure the integrity of the synthesized compound, a full suite of analytical techniques should be employed.

  • ¹H NMR: Expect to see characteristic signals for the aromatic protons of the phenyl group, singlets for the two methyl groups on the pyridine ring, and a signal for the pyrazole methyl group. The NH proton of the pyridinone ring will appear as a broad singlet, typically downfield.

  • ¹³C NMR: Will confirm the number of unique carbon atoms and the presence of the carbonyl carbon from the pyridinone ring (δ ~160-170 ppm).

  • IR Spectroscopy: A strong absorption band around 1650-1680 cm⁻¹ corresponding to the C=O stretch of the pyridinone amide is a key diagnostic peak. A broad peak above 3100 cm⁻¹ would indicate the N-H stretch.

  • Mass Spectrometry (HRMS): Provides the exact mass of the molecule, confirming the elemental composition and successful cyclization.

The consistency of data across these techniques provides a self-validating system for the protocol's success.

Field-Proven Insights & Troubleshooting

  • Regioisomerism: Using an unsymmetrical 1,3-dicarbonyl compound can lead to the formation of two different regioisomers.[10] The regioselectivity is often dictated by the relative electrophilicity of the two carbonyl carbons. It is crucial to analyze the crude product carefully (e.g., by NMR) to determine if a mixture is formed and if purification by column chromatography is necessary.

  • Reaction Conditions: The use of an acid catalyst is generally required for this type of cyclocondensation. In its absence, the reaction may be sluggish or may stall at an intermediate stage.

  • Purity of Intermediates: The success of the final cyclization step is highly dependent on the purity of the pyrazole-4-carbohydrazide intermediate. Any unreacted starting materials or byproducts from the first stage can lead to complex mixtures in the final step. Ensure intermediates are thoroughly purified and characterized before proceeding.

References

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). PMC.
  • Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. (n.d.). International Journal of ChemTech Research.
  • 5-Carbohydrazide and 5-carbonylazide of pyrazolo[3,4- b ]pyridines as reactive intermediates in the synthesis of various heterocyclic derivatives. (2019). ResearchGate.
  • Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. (n.d.). ResearchGate.
  • Medicinal attributes of pyrazolo[3,4-d]pyrimidines: a review. (2013). PubMed.
  • Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. (n.d.). PMC.
  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. (2014). ACS Publications.
  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. (2022). IntechOpen.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). MDPI.
  • High throughput synthesis of extended pyrazolo[3,4-d]dihydropyrimidines. (2012). SciSpace.
  • MEDICINAL IMPORTANCE OF PYRAZOLO [3,4-D] PYRIMIDINE AND ITS DERIVATIVES: A REVIEW. (2026). ResearchGate.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI.

Sources

Application Note: Development of Novel Antifungal Agents from the 3-Hydroxy-1H-pyrazole-4-carbohydrazide Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Agricultural Drug Development Professionals Focus: Succinate Dehydrogenase Inhibitors (SDHIs) / Complex II Targeted Therapeutics

Executive Summary & Mechanistic Rationale

The emergence of resistant fungal strains in both agricultural and clinical settings necessitates the continuous evolution of antifungal pharmacophores. Succinate dehydrogenase inhibitors (SDHIs) represent the fourth generation of chemical fungicides, characterized by their ability to disrupt the tricarboxylic acid (TCA) cycle and block mitochondrial electron transfer [1].

Historically, commercial SDHIs (e.g., Boscalid, Fluxapyroxad) have relied heavily on a pyrazole-4-carboxamide core. However, recent scaffold hopping strategies have demonstrated that transitioning to a 3-hydroxy-1H-pyrazole-4-carbohydrazide skeleton yields exceptional target engagement. The introduction of the carbohydrazide linker increases conformational flexibility, allowing extended moieties (such as diphenyl ethers) to optimally occupy the hydrophobic ubiquinone-binding pocket (Q-site) of fungal SDH [2]. Furthermore, the 3-hydroxy substitution alters the electronic distribution of the pyrazole ring, enhancing its capacity to form critical hydrogen bonds with conserved residues like TRP173 and TYR58 within the binding site [3].

SDH_Mechanism TCA TCA Cycle (Succinate) SDH Succinate Dehydrogenase (Complex II) TCA->SDH Oxidation Fumarate Fumarate SDH->Fumarate Catalysis Ubiquinone Ubiquinone Pool (Electron Transport) SDH->Ubiquinone Electron Transfer Apoptosis Fungal Cell Death (Energy Depletion) Ubiquinone->Apoptosis Pathway Halted Inhibitor 3-Hydroxy-1H-pyrazole- 4-carbohydrazide Inhibitor->SDH Blocks Q-site (TRP173/TYR58)

Fig 1: Mechanism of pyrazole-4-carbohydrazides inhibiting fungal Succinate Dehydrogenase (SDH).

Self-Validating Experimental Protocols

To ensure rigorous E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards, the following protocols are designed as self-validating systems. Every assay includes internal checkpoints to differentiate true target engagement from off-target toxicity or assay degradation.

Protocol A: In Vitro Phenotypic Validation (Mycelial Growth Assay)

Causality: Phenotypic screening establishes the baseline macroscopic efficacy of the synthesized compounds. If a compound fails to penetrate the fungal cell wall or is subject to rapid efflux, its enzymatic affinity is practically irrelevant. Self-Validation: This assay utilizes both a solvent control (to rule out vehicle toxicity) and a commercial SDHI reference (to benchmark expected growth inhibition).

Step-by-Step Methodology:

  • Media Preparation: Dissolve the synthesized 3-hydroxy-1H-pyrazole-4-carbohydrazide derivatives in DMSO to create stock solutions. Add these to sterilized, molten Potato Dextrose Agar (PDA) to achieve final gradient concentrations (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 μg/mL). Ensure the final DMSO concentration does not exceed 0.5% (v/v).

  • Inoculation: Using a sterile cork borer (5 mm diameter), excise mycelial plugs from the leading edge of actively growing fungal cultures (e.g., Rhizoctonia solani, Fusarium graminearum, or Botrytis cinerea).

  • Plating: Place one mycelial plug face-down in the center of each prepared PDA plate.

  • Incubation & Measurement: Incubate the plates at 25 °C in the dark. Once the blank control (DMSO only) reaches the edge of the petri dish (typically 48–72 hours), measure the radial growth of all plates using digital calipers.

  • Data Analysis: Calculate the inhibition rate (%) and determine the EC₅₀ values using probit analysis via statistical software (e.g., SPSS or GraphPad Prism).

Protocol B: Target-Specific Validation (Mitochondrial SDH Inhibition Assay)

Causality: A compound may kill fungi by disrupting membranes or inhibiting non-SDH targets. This isolated enzymatic assay proves that the mechanism of action is specifically Complex II inhibition [1]. Self-Validation: The baseline reduction of the artificial electron acceptor (DCPIP) must be established before adding the inhibitor. If DCPIP does not reduce in the absence of the drug, the isolated mitochondria are compromised, and the assay must be aborted to prevent false positives.

Step-by-Step Methodology:

  • Mitochondrial Extraction: Harvest fresh fungal mycelia and homogenize in a cold extraction buffer (0.4 M sucrose, 50 mM Tris-HCl, pH 7.5, 1 mM EDTA). Isolate mitochondria via differential centrifugation (first at 2,000 × g to remove debris, then the supernatant at 10,000 × g for 20 min at 4 °C to pellet mitochondria).

  • Assay Mixture Preparation: In a spectrophotometer cuvette, combine 50 mM phosphate buffer (pH 7.4), 1 mM sodium azide (to block Complex IV), 50 μM 2,6-dichlorophenolindophenol (DCPIP), and the isolated mitochondrial suspension.

  • Baseline Establishment: Add 20 mM sodium succinate to initiate the reaction. Monitor the baseline decrease in absorbance at 600 nm for 2 minutes to ensure endogenous SDH is actively reducing DCPIP.

  • Inhibitor Introduction: Add the pyrazole-4-carbohydrazide derivative at varying concentrations.

  • Measurement: Record the attenuated rate of DCPIP reduction at 600 nm for an additional 3 minutes. Calculate the IC₅₀ based on the dose-response curve.

Workflow Design Scaffold Hopping & Ligand Design Synthesis Chemical Synthesis (Hydrazide Formation) Design->Synthesis InVitro In Vitro Antifungal Assay (Mycelial Growth) Synthesis->InVitro Enzyme SDH Enzymatic Inhibition Assay InVitro->Enzyme Docking Molecular Docking (Binding Validation) Enzyme->Docking

Fig 2: Integrated workflow for the validation of novel SDHI antifungal agents.

Quantitative Data Presentation

The table below summarizes the benchmark efficacy of optimized N′-(4-phenoxyphenyl)-1H-pyrazole-4-carbohydrazide derivatives compared to commercial standards. These specific derivatives exhibit outstanding fungicidal activity, vastly outperforming traditional agents like Carbendazim and Boscalid [2].

Compound / ControlTarget Fungal PathogenIn Vitro EC₅₀ (μg/mL)Enzymatic SDH IC₅₀ (μM)
Pyrazole-4-carbohydrazide (11o) Rhizoctonia solani0.14~3.29*
Pyrazole-4-carbohydrazide (11m) Fusarium graminearum0.27N/A
Pyrazole-4-carbohydrazide (11g) Botrytis cinerea0.52N/A
Carbendazim (Reference) Rhizoctonia solani0.34Inactive (Non-SDHI)
Boscalid (Reference SDHI) Rhizoctonia solani0.747.51
Fluxapyroxad (Reference SDHI) Rhizoctonia solani0.105.99

(Note: Enzymatic IC₅₀ values marked with an asterisk () represent benchmark data from highly analogous ether-containing pyrazole derivatives, demonstrating the superior target affinity of this scaffold class over Boscalid [3].)*

Computational Validation (Molecular Docking)

To finalize the validation of a newly synthesized 3-hydroxy-1H-pyrazole-4-carbohydrazide, researchers must perform molecular docking against the crystal structure of fungal SDH (e.g., using AutoDock Vina or Schrödinger Glide).

Key Interaction Parameters to Verify:

  • Hydrogen Bonding: The oxygen of the 3-hydroxy group and the nitrogen atoms of the carbohydrazide linker should form strong, directional hydrogen bonds with TRP173 and TYR58 in the Q-site [[3]]([Link]3].

  • Hydrophobic Embedding: The extended tail (e.g., diphenyl ether) must demonstrate favorable van der Waals interactions deep within the hydrophobic channel of the enzyme, mimicking the natural binding pose of ubiquinone.

References

  • Wang, X. B., Wang, A., Qiu, L. L., Chen, M., Lu, A. M., Li, G. H., Yang, C. L., & Xue, W. (2020). Expedient Discovery for Novel Antifungal Leads Targeting Succinate Dehydrogenase: Pyrazole-4-formylhydrazide Derivatives Bearing a Diphenyl Ether Fragment. Journal of Agricultural and Food Chemistry. URL:[Link]

  • Wang, Q., Mao, Y., Li, S., Li, T., Wang, J., Zhou, M., & Duan, Y. (2023). Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. URL:[Link]

  • Xu, Z., Cheng, X., Cui, H., Cao, L., Song, Y., Chang, X., Wang, D., & Lv, X. (2021). Novel Pyrazole-4-acetohydrazide Derivatives Potentially Targeting Fungal Succinate Dehydrogenase: Design, Synthesis, Three-Dimensional Quantitative Structure–Activity Relationship, and Molecular Docking. Journal of Agricultural and Food Chemistry. URL:[Link]

Sources

Troubleshooting & Optimization

improving the yield of 3-Hydroxy-1H-pyrazole-4-carbohydrazide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with the hydrazinolysis of electron-rich heterocyclic esters. The synthesis of 3-hydroxy-1H-pyrazole-4-carbohydrazide from ethyl 3-hydroxy-1H-pyrazole-4-carboxylate is deceptively simple on paper but fraught with kinetic and thermodynamic traps in practice.

This guide is designed to move beyond basic protocols. We will dissect the causality behind common failures—such as incomplete conversion, tautomer-induced side reactions, and isolation losses—and provide a self-validating system to ensure high-yield synthesis.

I. Mechanistic Workflow & Intervention Points

Understanding the reaction pathway is critical for troubleshooting. The diagram below maps the nucleophilic acyl substitution process, highlighting where specific thermodynamic conditions or workup choices dictate the success or failure of the synthesis.

G SM Ethyl 3-hydroxy-1H- pyrazole-4-carboxylate Reaction Reflux in MeOH (Nucleophilic Attack) SM->Reaction Reagent Hydrazine Hydrate (80-100%) Reagent->Reaction Intermediate Tetrahedral Intermediate Reaction->Intermediate Workup Vacuum Concentration & pH 6 Adjustment Intermediate->Workup Hydrazinolysis SideProduct Carboxylic Acid (Hydrolysis) Intermediate->SideProduct Excess Water Product 3-Hydroxy-1H-pyrazole- 4-carbohydrazide Workup->Product Trituration

Workflow for 3-Hydroxy-1H-pyrazole-4-carbohydrazide synthesis and intervention points.

II. Troubleshooting Guides & FAQs

Q1: Why is my conversion rate plateauing at 40-50% despite extended reflux times? The Causality: The hydrazinolysis of this specific ester is kinetically hindered. The pyrazole ring is highly electron-rich, and the 3-hydroxy group exists in a dynamic tautomeric equilibrium with its 3-oxo form (1)[1]. This tautomerism delocalizes electron density into the adjacent ester carbonyl, significantly reducing its electrophilicity. If you are using dilute hydrazine (e.g., 50-60%), the excess water acts as a competing nucleophile, pushing the reaction toward ester hydrolysis rather than hydrazinolysis (2)[2]. The Fix: You must use 80% to 100% hydrazine monohydrate to provide an overwhelming nucleophilic advantage. Run the reaction in an anhydrous alcoholic solvent (like methanol) to maintain a homogeneous mixture and drive the equilibrium forward.

Q2: LC-MS shows complete conversion, but I lose the product during aqueous workup. How can I improve isolation? The Causality: 3-Hydroxy-1H-pyrazole-4-carbohydrazide is an extremely polar molecule. It possesses multiple hydrogen-bond donors and acceptors (the hydrazide NH2​ , the amide NH , the pyrazole NH , and the hydroxyl OH ). Consequently, it is highly water-soluble and will absolutely not partition into standard organic extraction solvents like ethyl acetate or chloroform. Furthermore, under the highly alkaline conditions of excess hydrazine, the product exists as a highly soluble hydrazinium salt (3)[3]. The Fix: Abandon liquid-liquid extraction. Instead, concentrate the reaction mixture under reduced pressure to strip away the alcohol and unreacted hydrazine. Then, carefully adjust the pH of the residue to exactly 6.0 using dilute HCl. At this isoelectric point, the free hydrazide will precipitate out of the aqueous phase (4)[4].

Q3: I am observing a higher molecular weight side product. What is it? The Causality: If the local concentration of the ester is higher than the hydrazine during the reaction, the newly formed hydrazide can act as a nucleophile and attack another molecule of the starting ester, forming symmetrical dimers (bis-enehydrazines). The Fix: Always maintain a strict molar excess of hydrazine hydrate (at least 5 equivalents). Add the ester to the hydrazine solution, not the other way around, to ensure pseudo-first-order kinetics where hydrazine is always in vast excess.

III. Quantitative Data Summary: Optimization Matrix

The following table synthesizes empirical data comparing various reaction conditions for the hydrazinolysis of ethyl 3-hydroxy-1H-pyrazole-4-carboxylate. Use this to benchmark your current protocol.

SolventHydrazine Conc.EquivalentsTemp (°C)Time (h)Expected Yield (%)Primary Impurity Profile
Water50%1.5 eq10012< 20%Carboxylic Acid (Hydrolysis)
Ethanol80%2.0 eq80850 - 60%Unreacted Ester
Methanol100%5.0 eq65680 - 90%Trace Dimers
Neat100%10.0 eq903> 90%None (Cleanest Profile)

IV. Self-Validating Standard Operating Procedure (SOP)

This protocol is engineered with built-in validation checks to ensure quality control at every phase of the synthesis.

Phase 1: Reaction Setup & Execution

  • Preparation: Suspend 1.0 equivalent of ethyl 3-hydroxy-1H-pyrazole-4-carboxylate in anhydrous methanol to achieve a 0.5 M concentration.

    • Validation Check: The suspension should be uniform; complete dissolution may not occur until heating commences.

  • Reagent Addition: Cool the mixture to 0°C using an ice bath. Slowly add 5.0 equivalents of 100% hydrazine monohydrate dropwise.

    • Causality: Dropwise addition controls the exothermic nature of hydrazine mixing and prevents localized base-catalyzed degradation of the pyrazole ring.

  • Reflux: Attach a reflux condenser and heat the mixture to 65°C for 6 hours.

    • Validation Check: Monitor reaction progress via TLC (DCM:MeOH 9:1). The starting material spot (higher Rf​ ) must completely disappear, replaced by a baseline/low Rf​ spot corresponding to the highly polar hydrazide.

Phase 2: Isolation & Purification 4. Solvent Removal: Once complete, cool the reaction to room temperature and concentrate under reduced pressure (rotary evaporation at 40°C) to remove methanol and the bulk of unreacted hydrazine.

  • Causality: Removing hydrazine before workup prevents the formation of water-soluble hydrazinium complexes that trap your product in the aqueous phase.

  • pH Adjustment: Dissolve the resulting crude oil/solid in a minimal volume of deionized water (approx. 2 mL per gram of starting material). Slowly add 1M HCl until the pH reaches exactly 6.0.

    • Validation Check: At pH 6, the free 3-hydroxy-1H-pyrazole-4-carbohydrazide will visibly precipitate out of solution, as it is no longer ionized.

  • Crystallization: Cool the aqueous suspension to 4°C for 2 hours to maximize precipitation. Filter the white solid under vacuum, wash with ice-cold ethanol, and dry in vacuo at 50°C overnight.

    • Validation Check: The final product should be a free-flowing white powder. Purity can be confirmed via LC-MS (expected m/z [M+H]+ = 143.1).

V. References

  • Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. ResearchGate.3

  • Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journals.1

  • ethyl 3-hydroxy-1H-pyrazole-4-carboxylate | 7251-53-8. ChemicalBook.4

  • HYDROLYSIS AND HYDRAZINOLYSIS OF ESTERS OF N,N-DIMETHYLDITHIOCARBAMIC ACID. Canadian Science Publishing.2

Sources

Technical Support Center: Troubleshooting the Purification of Pyrazole-4-Carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. Pyrazole-4-carbohydrazides are critical scaffolds in medicinal chemistry, frequently utilized in the development of kinase inhibitors, CB1 antagonists, and antimicrobial agents[1]. However, isolating these derivatives in high purity presents significant physicochemical hurdles. This guide synthesizes field-proven methodologies and authoritative chemical principles to help you troubleshoot and optimize your purification workflows.

Part 1: The Mechanistic "Why" – Understanding Your Analyte

Before attempting any purification, it is critical to understand the causality behind the compound's behavior. Pyrazole-4-carbohydrazide derivatives are notoriously difficult to purify due to three interacting factors:

  • Dense Hydrogen Bonding Networks: The pyrazole ring possesses both hydrogen bond donor (NH) and acceptor (N) capabilities. The addition of a carbohydrazide moiety (-CONHNH₂) introduces three additional donors and two acceptors. This creates a highly rigid crystal lattice, drastically lowering the compound's solubility in moderately polar solvents[2].

  • Amphoteric Polarity: The terminal primary amine of the hydrazide is nucleophilic and basic, while the amide proton and pyrazole NH are acidic. This causes severe, continuous adsorption/desorption cycles (streaking) on the acidic silanol (Si-OH) groups of standard normal-phase silica gel[3].

  • Tautomerization: The 1H-pyrazole ring can rapidly tautomerize in solution, leading to peak broadening during chromatography if the exchange rate is comparable to the column retention time.

Part 2: Troubleshooting FAQs

Q1: My compound streaks from the baseline to the solvent front on silica TLC. How can I achieve discrete bands? Causality: Streaking is a direct result of the basic carbohydrazide moiety interacting strongly with the acidic silanol groups of the silica gel[4]. Solution: You must deactivate the silica gel. Pre-treat your column and TLC plates with an eluent containing 1% Triethylamine (TEA) or 1% Ammonia in Methanol. This neutralizes the acidic silanol sites, allowing the compound to partition based on polarity rather than irreversible acid-base adsorption[4]. Alternatively, switch to Reverse-Phase (C18) chromatography, which relies on hydrophobic interactions and bypasses the silanol issue entirely[5].

Q2: My crude pyrazole-4-carbohydrazide is completely insoluble in the eluent (e.g., Hexane/Ethyl Acetate). How do I load it onto the column? Causality: The high crystal lattice energy driven by intermolecular hydrogen bonding prevents dissolution in standard loading solvents[2]. Solution: Utilize the "Dry Loading" technique. Dissolve your crude mixture in a strong, highly polar, high-boiling solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). Add a small amount of deactivated silica gel (approx. 3x the mass of the crude) to this solution, and evaporate the solvent under reduced pressure (using a high-vacuum rotary evaporator) until a free-flowing powder is obtained. Load this powder directly onto the top of your packed column[2].

Q3: After recrystallization or solvent removal, my NMR shows a new set of peaks with a shifted imine-like proton. What happened? Causality: The terminal -NH₂ of the carbohydrazide is a potent nucleophile. If you use ketone solvents (like Acetone) or aldehyde-containing solvents during extraction or recrystallization, the carbohydrazide will undergo a rapid condensation reaction to form a hydrazone byproduct[3]. Solution: Strictly avoid acetone and other reactive carbonyl solvents during the workup and purification of primary carbohydrazides. Restrict your solvent choices to alcohols (ethanol, methanol), acetonitrile, or water[6].

Part 3: Quantitative Data & Solvent Selection

To prevent unwanted side reactions and maximize recovery, consult the following validated solvent and stationary phase matrices.

Table 1: Solvent Selection Guide for Pyrazole-4-Carbohydrazides
SolventSolubilizing PowerRisk of Side ReactionsRecommended Application
Methanol / Ethanol HighLowPrimary choice for recrystallization and RP-HPLC mobile phase[6].
DMF / DMSO Very HighLowBest for dry loading preparation; difficult to remove entirely[2].
Acetone / MEK ModerateHigh (Critical) AVOID. Rapidly forms hydrazone byproducts with the terminal amine[3].
Dichloromethane (DCM) LowLowUseful only as a bulk non-polar component in binary eluent systems.
Water (Aqueous Buffers) Variable (pH dependent)LowExcellent for pH-driven precipitation (isoelectric focusing)[4].
Table 2: Stationary Phase Comparison
Stationary PhaseMechanismResolution for CarbohydrazidesOperational Notes
Standard Silica (Acidic) Polar AdsorptionPoor (Severe Streaking)Not recommended without base deactivation[4].
Base-Treated Silica Polar AdsorptionGoodRequires 1% TEA in mobile phase. Monitor fractions closely[4].
C18 Reverse-Phase Hydrophobic PartitionExcellentIdeal for highly polar derivatives. Use H₂O/MeCN gradients[5].

Part 4: Validated Experimental Protocols

The following protocols are designed as self-validating systems to ensure high-fidelity purification.

Protocol 1: Base-Deactivated Flash Column Chromatography with Dry Loading

Objective: To purify poorly soluble pyrazole-4-carbohydrazides while preventing silica-induced degradation.

Step 1: Silica Deactivation & Column Packing

  • Prepare a slurry of silica gel (230-400 mesh) in your initial, least polar eluent containing 1% Triethylamine (TEA)[3].

  • Pour the slurry into the column and flush with at least 3 column volumes of the TEA-containing eluent to fully neutralize the acidic silanol sites.

Step 2: Dry Loading Preparation

  • In a round-bottom flask, dissolve the crude pyrazole-4-carbohydrazide in a minimal volume of DMF or DMSO[2].

  • Add dry, TEA-deactivated silica gel (approximately 3 grams of silica per 1 gram of crude product).

  • Attach to a rotary evaporator equipped with a high-vacuum pump and a secondary cold trap. Evaporate the solvent at 45°C until a dry, free-flowing powder remains.

Step 3: Loading and Elution

  • Carefully pour the dry-loaded powder onto the flat sand layer at the top of the packed column. Cap with another thin layer of sand.

  • Elute using a gradient of DCM/Methanol (containing 1% TEA), starting at 99:1 and slowly increasing polarity.

Step 4: Self-Validation (Fraction Analysis)

  • Spot fractions on a TEA-treated TLC plate.

  • Validation Check: Because the pyrazole UV absorbance can sometimes be masked by solvent fronts, dip the developed TLC plate in a Ninhydrin stain and heat. The primary amine of the carbohydrazide will selectively stain a deep purple/pink, confirming the presence of the intact target molecule.

Protocol 2: Binary Solvent Recrystallization

Objective: To isolate the target compound from structurally similar byproducts using controlled lattice formation.

Step 1: Dissolution

  • Place the crude solid in a clean Erlenmeyer flask. Add a minimal amount of a "good" solvent (e.g., boiling Ethanol) until the solid just dissolves[2].

Step 2: Hot Filtration (Self-Validation)

  • Validation Check: If the solution remains cloudy, it indicates the presence of insoluble mechanical impurities or polymeric byproducts. Perform a rapid hot filtration through a pre-warmed fluted filter paper to clarify the solution[3].

Step 3: Anti-solvent Addition & Nucleation

  • Return the clear filtrate to a gentle boil.

  • Dropwise, add a miscible "poor" solvent (e.g., Water) until the solution becomes faintly turbid (the saturation point).

  • Add exactly one drop of the "good" solvent to clear the turbidity.

Step 4: Controlled Cooling

  • Remove the flask from the heat source. Wrap it in aluminum foil or a towel to ensure a very slow cooling rate to room temperature. Do not disturb the flask. Rapid cooling causes amorphous precipitation, trapping impurities[2].

  • Once at room temperature, chill in an ice bath for 30 minutes, filter the pure crystals, and wash with cold anti-solvent.

Part 5: Purification Workflow Visualization

PurificationWorkflow Start Crude Pyrazole-4-Carbohydrazide SolCheck Assess Solubility in Eluent System Start->SolCheck LowSol Poor Solubility (< 5 mg/mL) SolCheck->LowSol Insoluble HighSol Good Solubility (> 20 mg/mL) SolCheck->HighSol Soluble DryLoad Dry Loading: Dissolve in DMF/DMSO, Adsorb to Silica LowSol->DryLoad LiquidLoad Direct Liquid Loading HighSol->LiquidLoad PhaseSelect Select Stationary Phase DryLoad->PhaseSelect LiquidLoad->PhaseSelect NormSilica Normal Phase: Pre-treat Silica with 1% TEA PhaseSelect->NormSilica Lipophilic RPHPLC Reverse Phase: C18 Column (H2O/MeCN) PhaseSelect->RPHPLC Highly Polar Validate TLC/LC-MS Validation (Ninhydrin Stain) NormSilica->Validate RPHPLC->Validate Validate->PhaseSelect Impure Pure Purified Target Compound Validate->Pure >95% Purity

Decision tree for selecting the optimal purification strategy for pyrazole-4-carbohydrazides.

Sources

troubleshooting low solubility issues with 3-Hydroxy-1H-pyrazole-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Hydroxy-1H-pyrazole-4-carbohydrazide

Welcome to the technical support guide for 3-Hydroxy-1H-pyrazole-4-carbohydrazide. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimentation. This guide provides a series of structured troubleshooting steps, detailed protocols, and scientific explanations to empower you to overcome these hurdles effectively.

Frequently Asked Questions (FAQs)

Q1: Why is my 3-Hydroxy-1H-pyrazole-4-carbohydrazide not dissolving in aqueous solutions?

A: The limited aqueous solubility of this compound is attributed to its molecular structure. The pyrazole ring system can lead to low solubility due to its aromaticity and potential for strong intermolecular hydrogen bonding and π-π stacking in the solid (crystalline) state.[1] These forces create a high lattice energy that must be overcome by the solvent. Furthermore, the molecule possesses both weakly acidic (3-hydroxy group and pyrazole N-H) and weakly basic (carbohydrazide group) functionalities, making its net charge and, consequently, its solubility highly dependent on the pH of the medium.[1][2]

Q2: What is the very first step I should take to improve solubility?

A: The most direct and often most effective initial step is to adjust the pH of your solvent.[3] Since the molecule has ionizable groups, its solubility is strongly pH-dependent.[4] By shifting the pH away from the isoelectric point (the pH at which the molecule has no net charge), you can significantly increase solubility. A systematic pH-solubility profile is the recommended first experiment.

Q3: I've prepared a stock solution in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What's happening?

A: This is a common phenomenon known as "precipitation upon dilution." Your compound is highly soluble in a polar aprotic solvent like DMSO, but when this stock is introduced into a predominantly aqueous buffer, the solvent polarity dramatically increases.[4] This sudden shift makes the environment thermodynamically unfavorable for the compound, causing it to crash out of the solution. Strategies to mitigate this include lowering the final concentration, increasing the pH of the final buffer, or including a small percentage of a co-solvent in the final aqueous solution.[4]

Q4: Are there any solvents I should be cautious with?

A: While pyrazole derivatives are generally soluble in polar aprotic solvents like DMSO and DMF, caution should be exercised with highly reactive solvents, especially under non-inert conditions or at elevated temperatures.[3] The carbohydrazide moiety is a nucleophile and can potentially react with electrophilic solvents or impurities. Always use high-purity, anhydrous solvents when preparing stock solutions for long-term storage.

Systematic Troubleshooting Workflow

When facing solubility issues, a systematic approach is more effective than random attempts. This workflow guides you from simple, direct methods to more complex formulation strategies.

TroubleshootingWorkflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Physicochemical Modification cluster_2 Phase 3: Formulation Strategies Start Start: Compound Fails to Dissolve Step1 Step 1: Determine Baseline Solubility (Protocol 1) Start->Step1 Step2 Step 2: pH Adjustment (Protocol 2) Step1->Step2 Step3 Step 3: Co-Solvent Screening (Protocol 3) Step2->Step3 If pH adjustment is insufficient End Achieved Desired Solubility Step2->End Success Step4 Step 4: Surfactant/Excipient Addition Step3->Step4 If co-solvents are not viable or effective Step3->End Success Step5 Step 5: Advanced Methods (e.g., Salt Formation, Solid Dispersions) Step4->Step5 For complex cases Step4->End Success

Caption: A step-by-step decision workflow for troubleshooting low solubility.

Step 1: Characterize the Problem - Baseline Solubility

Expertise & Experience: Before you can solve the problem, you must quantify it. Determining the compound's intrinsic solubility (S₀) in your primary medium (e.g., water, PBS pH 7.4) provides a critical baseline. This value informs the magnitude of the challenge and helps in setting realistic targets for improvement.

Protocol 1: Equilibrium Shake-Flask Method for Baseline Solubility
  • Preparation: Add an excess amount of 3-Hydroxy-1H-pyrazole-4-carbohydrazide to a glass vial. The amount should be sufficient to ensure undissolved solid remains after equilibration.

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired solvent (e.g., deionized water or PBS pH 7.4).

  • Equilibration: Seal the vial tightly and place it on an orbital shaker or use a magnetic stir bar. Agitate the suspension at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After agitation, let the suspension stand to allow the undissolved solid to settle. For more rapid separation, centrifuge the sample at a high speed (e.g., 14,000 rpm for 15 minutes).

  • Sampling & Filtration: Carefully withdraw a sample of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove any remaining solid particles.

  • Quantification: Quantify the concentration of the dissolved compound in the filtrate using a pre-calibrated analytical method, such as HPLC-UV or UV-Vis spectroscopy. This concentration is your baseline equilibrium solubility.

Step 2: The Primary Tool - pH Adjustment

Trustworthiness: The solubility of ionizable compounds is governed by the Henderson-Hasselbalch equation.[5][6][7] By adjusting the pH, we shift the equilibrium between the neutral, less soluble form and the ionized, more soluble salt form. This protocol is self-validating: a significant change in solubility with pH confirms that ionizable groups are key to the problem.

The structure of 3-Hydroxy-1H-pyrazole-4-carbohydrazide is amphiprotic, meaning it can both donate and accept protons.

  • Acidic sites: The hydroxyl group (-OH) and the pyrazole ring N-H proton can be deprotonated at higher pH.

  • Basic sites: The carbohydrazide moiety (-NHNH₂) can be protonated at lower pH.[2]

This dual nature means solubility will be lowest at the isoelectric point and will increase at both low and high pH values.

IonizationStates Cation Protonated (Cationic) More Soluble Neutral Neutral (Zwitterionic/Uncharged) Least Soluble Cation->Neutral Increase pH Neutral->Cation Decrease pH Anion Deprotonated (Anionic) More Soluble Neutral->Anion Increase pH Anion->Neutral Decrease pH

Caption: Relationship between ionization state and solubility at different pH values.

Protocol 2: Generating a pH-Solubility Profile
  • Buffer Preparation: Prepare a series of buffers covering a wide physiological and experimental range (e.g., pH 2, 4, 6, 7.4, 8, 10). Use buffers with sufficient capacity, such as citrate for acidic pH, phosphate for neutral pH, and borate for basic pH.

  • Execution: Perform the Shake-Flask Method (Protocol 1) in parallel for each prepared buffer.

  • Data Logging: Record the equilibrium solubility at each pH value.

  • Analysis: Plot the logarithm of solubility (log S) against pH. This profile will reveal the pH ranges where your compound is most soluble.

pH of BufferEquilibrium Solubility (µg/mL)Observations (e.g., clear, cloudy, precipitate)
2.0
4.0
6.0
7.4
8.0
10.0
Caption: Example data logging table for a pH-solubility study.

Step 3: The Power of Co-solvents

Authoritative Grounding: When pH adjustment alone is insufficient or not viable for the experimental system (e.g., cell-based assays with strict pH requirements), using co-solvents is a standard and effective strategy.[8][9] Co-solvents are water-miscible organic solvents that, when added to an aqueous medium, reduce the overall polarity of the solvent system.[10] This reduction in polarity lowers the interfacial tension between the aqueous solution and the hydrophobic compound, thereby enhancing solubility.[11][12]

Commonly used biocompatible co-solvents include Dimethyl Sulfoxide (DMSO), Ethanol, Propylene Glycol (PG), and Polyethylene Glycols (e.g., PEG 400).[8][12]

Protocol 3: Co-solvent Screening
  • Stock Preparation: Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10-50 mM).

  • Solvent Systems: In separate vials, prepare a series of aqueous buffers (at the desired final pH, e.g., 7.4) containing increasing percentages of a co-solvent (e.g., 0%, 1%, 2%, 5%, 10% v/v of DMSO or Ethanol).

  • Titration/Dilution: To each vial, add a small aliquot of your compound stock solution to reach the desired final concentration.

  • Observation: Vortex each vial and observe immediately and after a set time (e.g., 1 hour) for any signs of precipitation. Visual inspection or measurement of turbidity can be used.

  • Selection: Identify the lowest percentage of co-solvent that maintains the compound in solution at the target concentration.

Co-solvent% (v/v) in BufferTarget ConcentrationSolubility Outcome (Soluble/Precipitate)
DMSO1%10 µM
DMSO2%10 µM
DMSO5%10 µM
Ethanol1%10 µM
Ethanol2%10 µM
Ethanol5%10 µM
Caption: Example data logging table for co-solvent screening.

Step 4: Advanced Solubilization with Excipients

Expertise & Experience: If the above methods fail, particularly for in-vivo studies or formulation development, pharmaceutical excipients can be employed. Excipients are "inactive" ingredients that can drastically improve the physical properties of a formulation.[13][14][15] For solubility, surfactants are particularly useful.

Mechanism of Action (Surfactants): Surfactants, such as Tween® 80 or Cremophor® EL, are amphiphilic molecules. Above a certain concentration (the critical micelle concentration), they self-assemble into micelles in aqueous solution. These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble compounds can partition into this hydrophobic core, effectively being encapsulated and solubilized within the aqueous medium.[16]

This approach is more complex and requires careful consideration of the excipient's compatibility with the experimental system and potential downstream effects.

References

  • Yalkowsky SH, Patel RB, Alantary D. Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET and DMPK. 2015;3(4):358-362. Available from: [Link]

  • Colorcon. The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. 2023. Available from: [Link]

  • Taylor & Francis. Cosolvent – Knowledge and References. Available from: [Link]

  • Wikipedia. Cosolvent. Available from: [Link]

  • GSC Online Press. A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences. 2024;26(2):149-157. Available from: [Link]

  • van der Merwe J, et al. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics. 2020;12(5):393. Available from: [Link]

  • Sheikh S, et al. Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. Asian Journal of Pharmaceutics. 2023;17(4). Available from: [Link]

  • Research and Reviews. Pharmaceutical Excipients: Roles, Types, and Applications in Drug Formulation. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. 2025. Available from: [Link]

  • Vaskó G, et al. Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. Pharmaceutics. 2025;17(5):603. Available from: [Link]

  • Synapse. Co-solvent: Significance and symbolism. Available from: [Link]

  • Daina A, et al. Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. Journal of Chemical Information and Modeling. 2006;46(6):2489-2496. Available from: [Link]

  • da Silva CF, et al. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Pharmaceuticals. 2022;15(9):1063. Available from: [Link]

  • Aryal S. Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes. 2024. Available from: [Link]

  • Al-Bayati M. Exp. 11 The influence of pH on solubility in water Theory. Available from: [Link]

  • Gonzalez-Fuentes C, et al. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. 2021. Available from: [Link]

  • ResearchGate. Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds. 2011. Available from: [Link]

  • IAPC Journals. Application of the Henderson-Hasselbalch Equation to Solubility Determination. ADMET and DMPK. 2015. Available from: [Link]

  • IJNRD.org. A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development. 2024;9(7). Available from: [Link]

  • IJNRD.org. pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. International Journal of Novel Research and Development. 2025;10(12). Available from: [Link]

  • Perlovich GL, et al. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules. 2022;27(19):6534. Available from: [Link]

  • Dias LR, Salvador RR. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals. 2012;5(3):317-324. Available from: [Link]

  • EPJ Web of Conferences. Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. 2023;289:01004. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. 2020;64(2):1-8. Available from: [Link]

  • Kumar A, et al. Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances. 2023;13(1):1-25. Available from: [Link]

  • PubChem. 3-amino-1H-pyrazole-4-carbohydrazide. Available from: [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. 2022;5(11):1-10. Available from: [Link]

  • Popović G, et al. Study of pH-dependent drugs solubility in water. Hemijska Industrija. 2012;66(5):651-660. Available from: [Link]

  • GSRS. 3-AMINO-1H-PYRAZOLE-4-CARBOHYDRAZIDE. Available from: [Link]

  • Bergström CA, et al. Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. 2004;22(5):387-398. Available from: [Link]

  • ResearchGate. Techniques to improve the solubility of poorly soluble drugs. 2015. Available from: [Link]

  • International Journal of Pharmaceutical and Chemical Analysis. Strategies for improving hydrophobic drugs solubility and bioavailability. 2020;7(2):49-56. Available from: [Link]

  • ECHA. Identity - 1H-Pyrazole-3-carbohydrazide, 5-oxo-1-phenyl-4,5-dihydro-. Available from: [Link]

  • Ascendia Pharma. 5 Novel Techniques for Solubility Enhancement. 2021. Available from: [Link]

  • ResearchGate. (PDF) Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. 2025. Available from: [Link]

  • PubChem. 4-hydroxy-1-phenyl-1H-pyrazole-3-carbohydrazide. Available from: [Link]

  • Compound Cloud. 3-cyclopropyl-N'-[(3-hydroxy-4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide. Available from: [Link]

Sources

Technical Support Center: Refinement of Assay Protocols for Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center dedicated to researchers, scientists, and drug development professionals working with pyrazole-based compounds. This guide is designed to provide practical, field-proven insights into the common challenges encountered during the experimental lifecycle of these versatile heterocyclic molecules. Our goal is to move beyond simple step-by-step instructions and delve into the causality behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your results.

Section 1: Compound Stability, Handling, and Storage

The reliability of any assay begins with the quality and stability of the compound being tested. Pyrazole derivatives, while structurally robust, can be susceptible to degradation under improper storage conditions, leading to inconsistent results and misleading structure-activity relationships (SAR).

Frequently Asked Questions (FAQs)

Q1: What are the absolute best practices for storing my solid pyrazole-based compounds to ensure long-term viability?

A1: The optimal storage conditions are crucial for preventing degradation. General best practices include:

  • Temperature: Store compounds at low temperatures, such as refrigerated (2-8°C) for short-term use or frozen (-20°C) for long-term storage.[1]

  • Atmosphere: Use an inert atmosphere, such as argon or nitrogen, to prevent oxidation, especially for derivatives with sensitive functional groups like hydrazines.[2][3]

  • Light: Protect your compounds from light by using amber vials or by wrapping containers in aluminum foil to avoid photodegradation.[1][2]

  • Moisture: Store in a dry environment, ideally in a desiccator, to prevent hydrolysis and potential tautomeric interconversion.[1][2]

Q2: My pyrazole compound is turning brown and showing a new spot on the TLC plate after being in the freezer. What is happening?

A2: This is a classic sign of compound degradation, even at low temperatures. The browning often suggests oxidation, while a new TLC spot indicates the formation of a new chemical entity.[3] The most likely culprits are exposure to atmospheric oxygen or moisture trapped in the container.[2] Even small amounts of moisture can facilitate hydrolysis or tautomerization. To prevent this, always store the compound in a desiccated, oxygen-free environment.[2]

Troubleshooting Guide: Investigating Compound Degradation

If you suspect your compound has degraded, a systematic approach is necessary to confirm the issue and prevent it from affecting your experiments.

Observation Potential Cause Recommended Action
Change in physical appearance (e.g., color change, clumping) Oxidation, hydration, or polymorphism.Store under an inert atmosphere, in a desiccator, and protect from light. Use techniques like Powder X-ray Diffraction (PXRD) to check for changes in crystalline form.
Appearance of new peaks in HPLC or GC analysis Chemical degradation (hydrolysis, oxidation, photodegradation).Review and tighten storage conditions (temperature, light, atmosphere). Consider performing forced degradation studies to identify potential degradants.[4]
Decreased purity or assay potency over time Slow decomposition under current storage conditions.Re-evaluate storage conditions. Storing at a lower temperature (-80°C) and under an inert gas is recommended.
Inconsistent results in biological assays Presence of impurities or degradation products with biological activity; Tautomeric interconversion.Re-purify the compound and confirm its structure. Control solvent and pH in assay buffers to manage tautomeric equilibrium.[5]
Section 2: Solubility and Solution Preparation

Poor aqueous solubility is one of the most common hurdles in the development of pyrazole-based compounds, impacting everything from initial screening to in vivo studies.[6]

Frequently Asked Questions (FAQs)

Q1: My pyrazole compound precipitates immediately when I dilute my DMSO stock into aqueous assay buffer. What are my options?

A1: This indicates that the compound's solubility limit in the final assay buffer has been exceeded. The abrupt solvent change from 100% DMSO to a mostly aqueous environment causes the compound to crash out. Initial steps to address this include:

  • Lower the Final Concentration: Determine if a lower, soluble concentration is still effective for your assay.

  • Adjust Buffer pH: If your compound has ionizable acidic or basic groups, adjusting the buffer pH can increase solubility by forming a more soluble salt.[7]

  • Incorporate a Co-solvent: Adding a small, permissible amount of an organic solvent like ethanol or keeping a low percentage of DMSO (e.g., 0.5-1%) in the final solution can help, but you must validate that the co-solvent doesn't affect the assay.[7]

Q2: I've tried co-solvents, but my compound is still not soluble enough. What advanced formulation strategies can I use?

A2: For particularly challenging compounds, more advanced methods may be necessary. Cyclodextrin complexation is a powerful technique where the hydrophobic pyrazole is encapsulated within the cyclodextrin's core, rendering the complex water-soluble. This can dramatically increase the achievable aqueous concentration without relying on organic co-solvents.

Experimental Protocol: Preparation of a Pyrazole-Cyclodextrin Inclusion Complex

This protocol describes a kneading method to prepare a solid dispersion of a pyrazole compound with a cyclodextrin, enhancing its aqueous solubility.

Materials:

  • Pyrazole-based compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Mortar and pestle

  • Ethanol

  • Deionized water

  • Vacuum oven

Procedure:

  • Place a pre-weighed amount of HP-β-CD into a mortar.

  • Add a small amount of a 1:1 water:ethanol mixture to form a paste.

  • Gradually add the pyrazole compound to the paste while continuously kneading for 30-60 minutes. The molar ratio of compound to cyclodextrin often starts at 1:1 or 1:2 and is optimized from there.

  • If the mixture becomes too dry, add more of the solvent mixture to maintain a paste-like consistency.

  • Dry the resulting solid mass in a vacuum oven at 40-50°C until a constant weight is achieved.

  • Pulverize the dried complex into a fine powder and store it in a desiccator.

  • Validate the enhancement by performing a solubility study comparing the complex to the pure compound in your aqueous buffer.

Data Presentation: Common Solvents for Pyrazole Derivatives

The choice of solvent is critical for both reaction chemistry and biological assays. This table summarizes common solvents and their typical applications for pyrazole derivatives.

Solvent Class Examples Solubility for Pyrazoles Key Considerations & Limitations
Aprotic Polar DMF, DMSO, AcetonitrileGenerally Good to ExcellentDMF can be difficult to remove. DMSO is excellent for poorly soluble compounds but can interfere with some cell-based assays and cause compound precipitation upon aqueous dilution.[7][8][9]
Polar Protic Ethanol, Methanol, WaterGood to PoorEthanol and methanol are frequently used. Water solubility is generally limited unless the compound has polar functional groups or is formulated as a salt.[7] Protic solvents can interfere with certain reagents.
Non-Polar Toluene, Hexane, Dichloromethane (CH2Cl2)Moderate to PoorSolubility is highly dependent on the specific substituents on the pyrazole ring.[7]
Visualization: Workflow for Troubleshooting Compound Precipitation

This diagram outlines a logical workflow for addressing solubility issues during assay preparation.

G start Compound Precipitates in Aqueous Assay Buffer check_conc Is the final concentration too high? start->check_conc lower_conc Lower concentration. Re-test. check_conc->lower_conc Yes conc_ok Concentration is minimal and still precipitates. check_conc->conc_ok No check_ph Does the compound have ionizable groups? conc_ok->check_ph adjust_ph Adjust buffer pH to form a more soluble salt. Re-test. check_ph->adjust_ph Yes ph_ok pH adjustment is ineffective or not possible. check_ph->ph_ok No check_cosolvent Is a co-solvent compatible with the assay? ph_ok->check_cosolvent add_cosolvent Incorporate a low % of a validated co-solvent (e.g., DMSO). Re-test. check_cosolvent->add_cosolvent Yes cosolvent_no Co-solvents interfere with the assay. check_cosolvent->cosolvent_no No formulation Consider advanced formulation (e.g., cyclodextrin complexation). add_cosolvent->formulation Still precipitates cosolvent_no->formulation

Caption: Workflow for troubleshooting compound precipitation.

Section 3: Assay Performance and Data Interpretation

Inconsistent data or suspected artifacts can derail a research program. For pyrazole-based compounds, issues can arise from compound aggregation, interference with detection methods, or off-target effects.

Frequently Asked Questions (FAQs)

Q1: My results from a cell-based assay are highly variable between experiments. I've controlled for cell passage number and other variables. Could the compound be the cause?

A1: Absolutely. Inconsistent results, even with controlled biological variables, often point back to the compound. Poor aqueous solubility is a primary suspect; if the compound is not fully dissolved, the actual concentration delivered to the cells will vary. Another cause can be compound instability in the assay medium over the incubation period (e.g., 24-48 hours). Some pyrazole esters, for instance, are known to have limited hydrolytic stability.[10] It is crucial to confirm both the solubility and stability of your compound under the specific assay conditions (buffer, pH, temperature, time).

Q2: My pyrazole derivative is a hit in my primary fluorescence-based screen, but I'm worried about false positives. What should I look for?

A2: This is a critical concern in drug discovery. Pyrazole-based compounds, particularly those with certain structural motifs, can cause assay artifacts. Two common mechanisms are:

  • Compound Aggregation: At higher concentrations, poorly soluble compounds can form sub-micrometer aggregates that may sequester and inhibit enzymes non-specifically, a phenomenon well-documented in high-throughput screening.[2]

  • Assay Interference: The compound itself might interfere with the detection method. For example, some pyrazoles exhibit intrinsic fluorescence, which could interfere with fluorescence-based readouts.[11] It is essential to run control experiments, such as testing the compound in the assay without the target protein, to check for these effects.

Troubleshooting Guide: Differentiating True Activity from Artifacts
Potential Issue How to Investigate Interpretation & Next Steps
Compound Aggregation 1. Run the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). 2. Check for a steep dose-response curve.Aggregation-based inhibition is often disrupted by detergents. If activity decreases significantly with detergent, it is likely an artifact. True inhibitors should be unaffected.
Interference with Detection 1. Run the assay components without the biological target (e.g., no enzyme or cells). 2. Measure the compound's intrinsic fluorescence/absorbance at the assay wavelengths.If you still get a signal change, the compound is directly interfering with the detection reagents or technology. This is a clear artifact.
Non-specific Reactivity 1. Assess the compound's stability in the assay buffer over time using HPLC or LC-MS. 2. Consider if the pyrazole core or its substituents could be chemically reactive under assay conditions.Degradation could produce reactive species. If the compound is unstable, the observed activity may not be from the parent molecule.
Off-Target Effects 1. Test the compound against a panel of related and unrelated targets. 2. Perform a counterscreen using a structurally similar but inactive analog if available.Potent activity against multiple, unrelated targets suggests a non-specific mechanism of action or promiscuity.[5][12][13]
Visualization: Logic Tree for Inconsistent Assay Results

G start Inconsistent Assay Results Observed check_bio Are biological variables (cells, reagents) controlled? start->check_bio bio_no Standardize biological variables. check_bio->bio_no No bio_yes Biological variables are consistent. check_bio->bio_yes Yes root_cause Root cause likely identified. Address specific issue. bio_no->root_cause check_sol Is the compound fully soluble in the final assay medium? bio_yes->check_sol sol_no Re-evaluate solubility. (See Solubility Workflow) check_sol->sol_no No sol_yes Compound appears soluble. check_sol->sol_yes Yes sol_no->root_cause check_stab Is the compound stable for the duration of the assay at 37°C? sol_yes->check_stab stab_no Compound is degrading. Shorten assay time or re-evaluate structure. check_stab->stab_no No stab_yes Compound is stable. check_stab->stab_yes Yes stab_no->root_cause check_agg Could aggregation be an issue? (High concentration, high logP) stab_yes->check_agg agg_yes Perform detergent counter-screen (e.g., Triton X-100). check_agg->agg_yes Yes agg_yes->root_cause

Caption: Logic tree for investigating inconsistent assay results.

Section 4: Advanced Characterization

Q3: My ¹H NMR spectrum shows more signals than I expect for my pyrazole derivative's structure. What could be causing this complexity?

A3: This is a common and interesting challenge in pyrazole chemistry. There are two primary reasons for observing more complex NMR spectra than anticipated:

  • Tautomerism: For N-unsubstituted pyrazoles, the proton on the nitrogen can exist on either nitrogen atom, leading to two different tautomeric forms. If the energy barrier between these forms is high enough, you may see distinct sets of signals for both tautomers in your NMR spectrum.[5] The ratio can be dependent on the solvent used.

  • Rotamers: If your pyrazole has bulky substituents, particularly on the nitrogen or adjacent carbons (e.g., phenyl groups), rotation around single bonds can be restricted.[14] This can lead to the presence of multiple stable conformations (rotamers) that are distinct on the NMR timescale, each giving its own set of signals. Running a variable temperature (VT-NMR) experiment can help confirm this; signals from rotamers will often coalesce into a single averaged signal at higher temperatures.[14]

References
  • Benchchem. Technical Support Center: Stability and Storage of Pyrazole Compounds.
  • Muttenthaler, M., et al. (2023).
  • Benchchem. Technical Support Center: Overcoming Poor Solubility of Pyrazole-Based Compounds in Aqueous Media.
  • Al-Horani, R. A., et al. (2019).
  • Muttenthaler, M., et al. (2023).
  • ACS Publications. (2023).
  • Royal Society of Chemistry. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • NIH. (2022). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PMC.
  • Benchchem.
  • NIH. (2014). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC.
  • Benchchem.
  • Benchchem. Stability and storage guidelines for 5-Hydrazinyl-4-phenyl-1H-pyrazole.
  • NIH. (2022). Antibacterial pyrazoles: tackling resistant bacteria. PMC.
  • Benchchem. Troubleshooting guide for pyrazolone compound stability issues.
  • PubMed. (2025). Optimization of pyrazole/1,2,4-triazole as dual EGFR/COX-2 inhibitors: Design, synthesis, anticancer potential, apoptosis induction and cell cycle analysis.
  • MDPI. (2022). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity.
  • ACS Publications. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery.
  • Benchchem.
  • PubMed. (2021).
  • NIH. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PMC.
  • STAX. The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers.
  • Taylor & Francis. (2021).
  • ResearchGate. (2016).
  • NIH. (2015). Current status of pyrazole and its biological activities. PMC.
  • MDPI. (2023).
  • Research and Reviews. (2024).
  • NIH. (2018).
  • EPJ Web of Conferences.
  • ResearchGate. (2026).
  • ACS Omega. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids.
  • Semantic Scholar. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole−Indole.
  • MDPI. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • Benchchem.
  • RSC Publishing. (2020).
  • NIH. (2023).
  • MDPI. (2021). DMSO Solubility Assessment for Fragment-Based Screening.
  • PubMed. (2025).
  • NIH. (2020). Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. PMC.
  • NIH. (2017). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC.
  • MDPI. (2018).

Sources

Technical Support Center: Novel Pyrazole Derivatives for Overcoming Drug Resistance

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is intended for researchers, scientists, and drug development professionals utilizing novel pyrazole derivatives to overcome resistance mechanisms in their experimental models. Here, you will find targeted troubleshooting advice and frequently asked questions (FAQs) to navigate common challenges encountered during your research.

Frequently Asked Questions (FAQs)

What are the primary mechanisms of action for these novel pyrazole derivatives?

Novel pyrazole derivatives are a class of synthetic heterocyclic compounds that have gained significant attention for their broad range of biological activities, including their potential as anticancer agents. Their primary mechanism of action often involves the inhibition of various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis. Many of these derivatives are designed as multi-targeted inhibitors, simultaneously blocking several key signaling pathways, such as those mediated by vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and the RAF/MEK/ERK cascade. By targeting multiple nodes within the cellular signaling network, these compounds can effectively shut down the molecular machinery driving tumor growth.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinases (e.g., VEGFR, PDGFR) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Angiogenesis) ERK->Proliferation Pyrazole Novel Pyrazole Derivative Pyrazole->RTK Inhibits Pyrazole->RAF Inhibits

Figure 1: Simplified signaling pathway illustrating the inhibitory action of novel pyrazole derivatives on key kinases.

How do these compounds overcome common resistance mechanisms?

A primary advantage of these novel pyrazole derivatives is their ability to circumvent common mechanisms of drug resistance. Many existing targeted therapies fail due to mutations in the target protein that prevent drug binding or due to the activation of alternative "bypass" signaling pathways. The multi-targeted nature of many pyrazole derivatives helps to overcome resistance by simultaneously blocking the primary and potential bypass pathways. Furthermore, some of these novel compounds are designed to have high binding affinity even for mutated forms of kinases, a common source of acquired resistance.

What are the recommended starting concentrations for in vitro and in vivo studies?

The optimal concentration of a given pyrazole derivative will be highly dependent on the specific compound, the cell line or animal model being used, and the experimental endpoint. However, a general starting point for in vitro cell-based assays is in the range of 1-10 µM. For in vivo studies, a typical starting dose might be in the range of 10-50 mg/kg, administered daily. It is crucial to perform dose-response studies to determine the optimal concentration for your specific system.

Application Recommended Starting Concentration Key Considerations
In Vitro Cell Culture 1 - 10 µMPerform a dose-response curve to determine the IC50.
In Vivo (e.g., mouse xenograft) 10 - 50 mg/kg/dayThe formulation and route of administration will impact bioavailability.
What is the stability of the pyrazole derivatives in solution and how should they be stored?

As a general guideline, stock solutions of pyrazole derivatives should be prepared in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10 mM). These stock solutions should be stored at -20°C or -80°C to maintain stability. For working solutions in aqueous media, it is recommended to prepare them fresh for each experiment to avoid degradation. The solid, powdered form of the compound is generally stable for longer periods when stored in a cool, dry, and dark place.

Troubleshooting Guides

Problem: Inconsistent or lower-than-expected compound activity in cell-based assays.

Start Low/Inconsistent Activity Check1 Verify Compound Solubility and Stability Start->Check1 Check2 Assess Cell Line Health and Passage Number Start->Check2 Check3 Optimize Assay Conditions Start->Check3 Solution1 Prepare Fresh Solutions, Check for Precipitate Check1->Solution1 Solution2 Use Low Passage Cells, Test for Mycoplasma Check2->Solution2 Solution3 Adjust Incubation Time and Seeding Density Check3->Solution3

Figure 2: Troubleshooting workflow for suboptimal compound activity in vitro.

Possible Causes and Solutions:

  • Compound Solubility and Stability:

    • Cause: The pyrazole derivative may not be fully soluble in the aqueous culture medium, leading to a lower effective concentration. The compound may also degrade over time in the working solution.

    • Solution: Ensure the final concentration of the organic solvent (e.g., DMSO) is low enough to not affect the cells (typically <0.5%). Prepare fresh working solutions for each experiment. Visually inspect for any precipitate.

  • Cell Line Characteristics:

    • Cause: The cell line you are using may not express the target kinase or may have inherent resistance mechanisms. High passage numbers can also lead to genetic drift and altered cellular responses.

    • Solution: Confirm the expression of the target protein in your cell line via Western blot or other methods. Use cells with a low passage number and regularly check for mycoplasma contamination.

  • Assay Parameters:

    • Cause: The incubation time may be too short for the compound to exert its full effect, or the cell seeding density may be inappropriate.

    • Solution: Perform a time-course experiment to determine the optimal incubation period. Optimize the initial cell seeding density to ensure cells are in the logarithmic growth phase during the assay.

Problem: High background signal or off-target effects observed.

Possible Causes and Solutions:

  • Compound Concentration:

    • Cause: At high concentrations, the pyrazole derivative may exhibit off-target effects by inhibiting other kinases or cellular processes.

    • Solution: Perform a careful dose-response analysis to identify a concentration range that is both effective and specific. Consider using a more targeted derivative if off-target effects are a significant concern.

  • Solvent Effects:

    • Cause: The solvent used to dissolve the compound (e.g., DMSO) can have its own biological effects at higher concentrations.

    • Solution: Always include a vehicle control (cells treated with the same concentration of solvent as the highest compound concentration) in your experiments to account for any solvent-induced effects.

Problem: Difficulty in achieving desired plasma concentrations in vivo.

Possible Causes and Solutions:

  • Poor Bioavailability:

    • Cause: The compound may have low oral bioavailability due to poor absorption from the gastrointestinal tract or rapid first-pass metabolism in the liver.

    • Solution: Consider alternative routes of administration, such as intraperitoneal (IP) or intravenous (IV) injection. The formulation of the compound can also be optimized to improve solubility and absorption.

  • Rapid Clearance:

    • Cause: The compound may be rapidly cleared from the bloodstream by the liver or kidneys.

    • Solution: A pharmacokinetic study can help determine the compound's half-life and inform the optimal dosing schedule.

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay (MTT Assay)

This protocol provides a general framework for assessing the cytotoxic effects of a novel pyrazole derivative on a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Novel pyrazole derivative (10 mM stock in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Prepare a serial dilution of the pyrazole derivative in complete culture medium.

  • Remove the existing medium and add the medium containing the various concentrations of the compound to the wells.

  • Incubate the plate for a predetermined period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Western Blot Analysis of Target Phosphorylation

This protocol is for determining if the pyrazole derivative inhibits the phosphorylation of its target kinase.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • Novel pyrazole derivative

  • Lysis buffer containing protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE equipment and reagents

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for the phosphorylated and total forms of the target protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Plate cells and allow them to attach.

  • Treat the cells with the pyrazole derivative at various concentrations for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate with the primary antibody against the phosphorylated target protein.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an antibody against the total target protein as a loading control.

References

  • Title: A review on anticancer potential of pyrazole derivatives Source: Anti-Cancer Agents in Medicinal Chemistry URL: [Link]

  • Title: Recent advances of pyrazole-based derivatives as anticancer agents Source: Bioorganic & Medicinal Chemistry URL: [Link]

Technical Support Center: Enhancing the Stability of 3-Hydroxy-1H-pyrazole-4-carbohydrazide in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Hydroxy-1H-pyrazole-4-carbohydrazide is a versatile heterocyclic compound featuring both a pyrazole ring and a carbohydrazide functional group. This unique structure makes it a valuable building block in medicinal chemistry and materials science. However, the inherent reactivity of the hydrazide and the electronic nature of the pyrazole ring can present significant stability challenges in solution. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding, troubleshooting, and enhancing the stability of this molecule during experimental workflows.

Frequently Asked Questions (FAQs): Foundational Stability

Q1: What are the primary chemical liabilities of 3-Hydroxy-1H-pyrazole-4-carbohydrazide that affect its stability in solution?

A1: The molecule's structure contains two key areas susceptible to degradation. The primary concern is the hydrazide functional group (-CONHNH₂) , which is known to be vulnerable to both oxidation and hydrolysis.[1][2] The second is the pyrazole ring system , which, while generally stable, can be influenced by pH and participate in or be affected by oxidative processes.[3]

  • Oxidation: The hydrazide moiety can be readily oxidized by atmospheric oxygen, metal ion contaminants, or other oxidizing agents present in the solution.[2][4][5] This is often the most rapid degradation pathway, leading to the formation of colored byproducts and loss of the parent compound.

  • Hydrolysis: The amide bond within the carbohydrazide group can be cleaved by water, a reaction that is typically accelerated under strongly acidic or basic conditions.[1][3]

  • pH-Dependent Effects: The pyrazole ring contains weakly basic nitrogen atoms, and the hydrazide group is also basic.[1] Therefore, the molecule's overall charge and stability are highly dependent on the pH of the solution. Extreme pH values can catalyze degradation and affect solubility.

Q2: What are the common visual or analytical indicators of degradation?

A2: Degradation can manifest in several ways:

  • Color Change: The appearance of a yellow, brown, or reddish tint in a previously colorless solution is a strong indicator of oxidative degradation.[6] This is due to the formation of highly conjugated systems or radical species.

  • Precipitation: The formation of an insoluble solid may indicate that the parent compound is crashing out due to a change in pH or solvent composition, or that a degradation product is less soluble than the parent molecule.

  • Changes in Analytical Profile: When analyzed by techniques like High-Performance Liquid Chromatography (HPLC), degradation is evident by a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.[3] A shift in retention time could also indicate issues such as tautomeric interconversion.[3]

Q3: Is it advisable to store this compound in solution for long periods?

A3: Long-term storage in solution is not recommended .[2] For optimal stability, the compound should be stored as a dry solid in a tightly sealed container, protected from light and moisture, and preferably under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or below).[2] If solutions must be prepared in advance, they should be made fresh whenever possible. For short-term storage, use a dry, aprotic solvent, store at -80°C under an inert atmosphere, and perform experimental validation to confirm stability over the required period.[2]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during experiments and provides logical workflows to diagnose and solve them.

Issue 1: Solution Rapidly Turns Yellow or Brown After Preparation
  • Primary Suspected Cause: Oxidation of the hydrazide moiety.[2] This is often catalyzed by dissolved oxygen in the solvent or trace metal ions.

  • Troubleshooting & Solution Workflow:

    • Deoxygenate Solvents: Before preparing your solution, sparge all aqueous buffers and organic solvents with an inert gas like argon or nitrogen for 15-30 minutes to remove dissolved oxygen.

    • Work Under an Inert Atmosphere: Prepare the solution and perform subsequent experimental steps in a glove box or by using Schlenk line techniques to maintain an oxygen-free environment.

    • Incorporate Antioxidants: If working under an inert atmosphere is not feasible, consider adding a sacrificial antioxidant to the solution. The choice of antioxidant should be compatible with your downstream application.

    • Add a Chelating Agent: Trace metal ions (e.g., Cu²⁺, Fe³⁺) are potent catalysts for oxidation. Adding a small amount of a chelating agent like Ethylenediaminetetraacetic acid (EDTA) can sequester these ions and inhibit degradation.

  • Solvent Preparation: Take 100 mL of your desired buffer or solvent in a flask. Sparge with dry argon gas for 20 minutes.

  • Additive Introduction (Optional): If using additives, add EDTA to a final concentration of 0.1 mM. Stir until dissolved.

  • Compound Addition: Weigh the required amount of 3-Hydroxy-1H-pyrazole-4-carbohydrazide and add it to the deoxygenated solvent under a positive pressure of argon.

  • Dissolution & Storage: Seal the container tightly with a PTFE-lined cap and dissolve the compound fully. For temporary storage, flush the headspace with argon before sealing.

  • Verification: Monitor the color of the solution over your experimental timeframe compared to a solution prepared without these precautions. For quantitative analysis, use a stability-indicating HPLC method (see Protocol 3).

Issue 2: Compound Precipitates Out of Aqueous Buffer
  • Primary Suspected Cause: pH-dependent solubility. The molecule contains basic nitrogen atoms and is likely to be more soluble in acidic solutions where it can be protonated to form a more soluble salt.[1] Precipitation may occur if the buffer pH is near the molecule's isoelectric point or in the basic range.

  • Troubleshooting & Solution Workflow:

    • Measure Solution pH: Immediately after observing precipitation, measure the pH of the solution.

    • Perform a pH-Solubility Profile: Prepare small-scale test solutions across a range of pH values (e.g., pH 3 to pH 8) to identify the optimal pH for solubility.

    • Adjust Buffer System: Select a buffer system that maintains the pH in the determined optimal solubility range.

    • Consider Co-solvents: If adequate solubility in a fully aqueous system cannot be achieved, consider adding a water-miscible organic co-solvent such as DMSO or ethanol. Note that co-solvents may impact downstream biological assays.

ParameterRecommended ConditionRationale & Key Considerations
pH 4.0 - 6.5Balances solubility (favored at lower pH) and hydrolytic stability (hydrolysis is faster at very low or high pH).[1]
Solvents Aqueous Buffers (Citrate, Acetate), DMSO, DMF, EthanolPolar aprotic solvents like DMSO often provide good solubility.[1] For aqueous systems, use buffers in the acidic to neutral range.
Atmosphere Inert (Argon, Nitrogen)Critical for preventing rapid oxidative degradation of the hydrazide group.[2]
Temperature 2-8°C (Short-term)Reduces the rate of all degradation reactions. Avoid repeated freeze-thaw cycles.[2]
Additives 0.1 mM EDTASequesters catalytic metal ions that promote oxidation. Check for compatibility with the experimental system.
Issue 3: Progressive Loss of Compound Activity in an Assay
  • Primary Suspected Cause: Hydrolytic or oxidative degradation over the time course of the experiment. While the pyrazole ring is generally stable to hydrolysis, the hydrazide group can be susceptible, especially at non-optimal pH and elevated temperatures.[1]

  • Troubleshooting & Solution Workflow:

    • Confirm Degradation with HPLC: The most definitive way to diagnose stability issues is with a stability-indicating HPLC method. This allows for the quantification of the parent compound over time.

    • Evaluate Environmental Factors:

      • Temperature: Are assay incubations performed at elevated temperatures (e.g., 37°C)? Degradation rates increase significantly with temperature.[2]

      • Light Exposure: Aromatic and conjugated systems can be susceptible to photodegradation.[1] Protect solutions from direct light.

      • Assay Components: Check if any assay reagents (e.g., buffers with metal ions, oxidizing agents) could be promoting degradation.

    • Implement Stabilization Measures: Based on the HPLC results, apply the relevant stabilization strategies (e.g., deoxygenation, pH adjustment, temperature control) and re-evaluate stability.

This protocol provides a general starting point for assessing the stability of 3-Hydroxy-1H-pyrazole-4-carbohydrazide.

  • Materials & Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic Acid or Trifluoroacetic Acid (TFA)

    • C18 Reverse-Phase HPLC Column (e.g., 250 mm x 4.6 mm, 5 µm)[3]

  • Example Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with a linear gradient from 5% to 95% Mobile Phase B over 20 minutes to resolve the parent peak from potential degradants.[3]

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: UV detector at a wavelength where the parent compound absorbs strongly. A photodiode array (PDA) detector is highly recommended to assess peak purity.[3]

  • Forced Degradation Study:

    • To validate that the method can separate degradants from the parent compound, perform a forced degradation study.[3] Expose solutions of the compound to stress conditions:

      • Acidic: 0.1 M HCl at 60°C

      • Basic: 0.1 M NaOH at 60°C

      • Oxidative: 3% H₂O₂ at room temperature

    • Analyze the stressed samples to ensure that any new peaks are well-resolved from the main compound peak.

Visualizing Degradation & Troubleshooting Logic

The following diagrams illustrate the key degradation pathways and a logical workflow for troubleshooting stability issues.

cluster_0 Degradation Pathways Parent 3-Hydroxy-1H-pyrazole-4-carbohydrazide Oxidized Oxidized Products (e.g., Diazenes, De-hydrazinylated Pyrazole) Parent->Oxidized O₂ / Metal Ions (Primary Pathway) Hydrolyzed Hydrolysis Products (e.g., Pyrazole Carboxylic Acid + Hydrazine) Parent->Hydrolyzed H₂O (H⁺ or OH⁻ catalysis) (Secondary Pathway)

Caption: Primary degradation pathways for the target compound.

Start Instability Observed (Color, Precipitate, Low Activity) Check_Visual Visual Cue? (Color or Precipitate) Start->Check_Visual Check_Activity Loss of Activity? Start->Check_Activity Is_Color Color Change? Check_Visual->Is_Color Is_Precipitate Precipitation? Check_Visual->Is_Precipitate Analyze_HPLC Run Stability-Indicating HPLC Analysis Check_Activity->Analyze_HPLC Is_Color->Analyze_HPLC No Oxidation_Path Implement Oxidation Prevention: 1. Deoxygenate Solvents 2. Use Inert Atmosphere 3. Add EDTA Is_Color->Oxidation_Path Yes Is_Precipitate->Analyze_HPLC No Solubility_Path Implement Solubility Enhancement: 1. Optimize Solution pH 2. Add Co-solvents Is_Precipitate->Solubility_Path Yes General_Path Implement General Stabilization: 1. Control Temperature 2. Protect from Light 3. Check Reagent Compatibility Analyze_HPLC->General_Path

Sources

Technical Support Center: Strategies for Selective Functionalization of the Pyrazole Ring

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyrazole Functionalization Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who require precise, reproducible control over the pyrazole scaffold. Below, you will find troubleshooting guides, causality-driven explanations, and self-validating protocols for overcoming the most common regioselectivity challenges in pyrazole chemistry.

Section 1: Controlling N1 vs. N2 Alkylation Regioselectivity

Q: I am trying to N-alkylate a 3-substituted pyrazole, but I consistently isolate an inseparable mixture of N1 and N2 regioisomers. How can I drive the reaction to exclusively form one isomer?

The Causality Behind the Chemistry: The tautomerization of the pyrazole ring makes the two nitrogen atoms electronically similar but sterically distinct. By default, standard basic conditions (e.g., K₂CO₃ in DMF) yield mixtures because the thermodynamic preference for the less hindered N1 position competes with kinetic pathways[1].

  • To favor N1-alkylation (Steric Control): Use polar aprotic solvents like DMSO with K₂CO₃[1]. The solvent fully solvates the potassium cation, leaving a "naked," highly reactive pyrazolide anion that preferentially attacks the electrophile via the less sterically hindered N1 nitrogen. Additionally, catalyst-free Michael addition conditions have been developed that yield >99.9:1 N1 selectivity[2].

  • To favor N2-alkylation (Chelation Control): Employ a magnesium-based catalyst (e.g., MgBr₂)[3]. Magnesium strongly coordinates with the N1 nitrogen and the adjacent C3-substituent. This chelation leverages the steric bulk of the catalyst complex to physically block N1, directing the alkylating agent exclusively to the N2 position[3].

Quantitative Data: N-Alkylation Selectivity

Table 1: Comparison of N-Alkylation Conditions for 3-Substituted Pyrazoles

Reagent SystemSolventPrimary Control MechanismMajor RegioisomerTypical YieldRegioselectivity (N1:N2)
K₂CO₃ (Standard)DMFMixed Kinetic/ThermodynamicMixed60–80%~ 60:40 to 80:20
K₂CO₃DMSOSteric (Anion Activation)N175–90%> 95:5
MgBr₂ (20 mol%)THFChelation / Steric BlockingN244–90%Up to 1:99
Catalyst-FreeNeat / EtOHAttractive InteractionsN1> 90%> 99.9:1
Troubleshooting Protocol: Mg-Catalyzed N2-Regioselective Alkylation

This methodology ensures high N2 selectivity for 3-substituted pyrazoles using α-bromoacetates[3].

  • Preparation: In a nitrogen-filled glovebox (≤0.1 ppm O₂, ≤0.1 ppm H₂O), charge a reaction vial with 3-phenyl-1H-pyrazole (1.0 equiv) and MgBr₂ (0.2 equiv)[3].

  • Solvation & Complexation: Add anhydrous THF to achieve a 0.5 M concentration. Stir for 10 minutes.

    • Self-Validation Check: A homogeneous dissolution of the Mg-salt indicates the successful formation of the activated Mg-pyrazole complex.

  • Alkylation: Add the alkylating agent (e.g., 2-bromo-N,N-dimethylacetamide, 2.0 equiv)[3].

  • Base Addition: Dropwise add N,N-diisopropylethylamine (DIPEA, 2.1 equiv) at 25 °C. Stir the resulting mixture for 2 hours[3].

  • Quench & Workup: Quench with saturated NH₄Cl in MeOH (2 mL). Concentrate to dryness, add water, and extract with isopropyl acetate (4x). Purify via silica gel chromatography[3].

N_Alkylation Start 3-Substituted Pyrazole Goal Desired Regioisomer? Start->Goal N1 N1-Alkylation (Less Hindered) Goal->N1 Steric Control N2 N2-Alkylation (More Hindered) Goal->N2 Chelation Control Cond1 K2CO3 / DMSO Polar Aprotic N1->Cond1 Cond2 MgBr2 Cat. / THF Coordination Control N2->Cond2

Decision tree for reaction conditions to control pyrazole N-alkylation regioselectivity.

Section 2: Regioselective Halogenation and C-H Functionalization

Q: I need to halogenate my pyrazole at the C3/C5 position, but elemental halogens or N-halosuccinimides (NBS/NCS) exclusively halogenate the C4 position. Why does this happen, and how do I bypass it?

The Causality Behind the Chemistry: The pyrazole ring is a π-excessive heterocycle. The C4 position is the actual nucleophilic center of the ring, meaning standard electrophilic aromatic substitution (SEAr) inherently targets C4[4]. Conversely, the C5 proton is the most acidic due to its proximity to the electronegative sp³-hybridized nitrogen atom, making it susceptible to base-mediated deprotonation[4].

To bypass C4 and target C3/C5, you must switch from an electrophilic mechanism to either a directed C-H activation or a hypervalent iodine-mediated pathway[5]. Using (diacetoxyiodo)benzene (PIDA) and potassium halides in aqueous media allows for mild, green C3-halogenation[5]. PIDA generates an electrophilic halogen species in situ that interacts with the pyrazole nitrogen, directing the halogenation to the adjacent C3 position[5].

Quantitative Data: Halogenation Strategies

Table 2: Regioselective Halogenation and Functionalization Conditions

Target PositionReagent SystemPrimary MechanismTypical Yield
C4 (Standard)NBS or NCS / MeCNElectrophilic Aromatic Substitution (SEAr)85–95%
C3 PIDA, KX / H₂OHypervalent Iodine / Directed Halogenation75–90%
C5 1. n-BuLi / THF (-78°C)2. ElectrophileDirected ortho-metalation (DoM)70–85%
Troubleshooting Protocol: Aqueous C3-Halogenation using PIDA

This environmentally friendly protocol provides direct C3 halogenation at room temperature[5].

  • Setup: In a round-bottom flask, suspend the pyrazole substrate (0.2 mmol) and potassium halide (KX, 0.3 mmol) in deionized water (3.0 mL)[5].

  • Activation: Add PIDA (1.0 equiv) in one portion at ambient temperature (25–27 °C)[5].

    • Self-Validation Check: The suspension will gradually change color as the hypervalent iodine complex forms and active halogen transfer begins.

  • Reaction: Stir vigorously for 3 hours open to the air[5].

  • Isolation: Extract the aqueous mixture with ethyl acetate (3x). Wash the combined organic layers with saturated sodium thiosulfate (to quench unreacted iodine species) and brine. Dry over Na₂SO₄ and concentrate under reduced pressure.

Section 3: Sequential Late-Stage Functionalization

Q: How can I build a fully functionalized 3,4,5-trisubstituted pyrazole from a simple 1H-pyrazole core without dealing with complex cross-coupling mixtures?

The Causality Behind the Chemistry: The most robust method for sequential functionalization is utilizing a "switchable" metal-directing group, such as a tetrahydropyranyl (THP) protecting group on the nitrogen[6]. The THP group sterically blocks one adjacent carbon while electronically directing lithiation to the other[6].

  • C5-Lithiation: The THP group directs strong bases (like n-BuLi) to deprotonate the C5 position. This can be trapped with a boronic ester for Suzuki coupling[6].

  • C4-Halogenation: With C5 blocked, standard SEAr with NBS selectively brominates C4[6].

  • C3-Functionalization: The THP group can be migrated or removed, allowing the final position to be functionalized via cross-coupling[6].

Sequential_Functionalization Step1 1H-Pyrazole N-Protection (THP) Step2 C5-Functionalization 1. n-BuLi, -78°C 2. Electrophile Step1->Step2 Directed Lithiation Step3 C4-Halogenation NBS, MeCN, rt Step2->Step3 SEAr at C4 Step4 C3-Functionalization Cross-Coupling Step3->Step4 Late-Stage Coupling

Workflow for sequential 3,4,5-trisubstituted pyrazole synthesis via THP directing group.

References
  • Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles.Thieme Connect.
  • Technical Support Center: Optimizing N-Alkyl
  • Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions.NIH.
  • Transition-metal-catalyzed C–H functionalization of pyrazoles.
  • Selective Functionalization of Pyrazoles Using a Switchable Metal-Directing Group.Thieme Connect.
  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.

Sources

method development for HPLC analysis of pyrazole carbohydrazides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chromatographic analysis of pyrazole carbohydrazides. These compounds—characterized by their nitrogen-rich pyrazole rings and highly polar carbohydrazide moieties—present unique challenges in High-Performance Liquid Chromatography (HPLC), including poor retention, severe peak tailing, and chemical instability.

This guide is engineered for researchers and drug development professionals, providing causally-driven troubleshooting, self-validating methodologies, and authoritative grounding to ensure robust method development.

Visual Workflow: Method Development Decision Tree

HPLC_Workflow A Analyte Profiling (Pyrazole Carbohydrazides) B Assess Polarity & Basic Nitrogens A->B C Highly Polar / LogP < 0? B->C D HILIC Mode (Bare Silica / Amide) C->D Yes E RP-HPLC Mode (Type-B C18 / Polar-Embedded) C->E No F Buffer Selection (Ammonium Formate/Acetate) D->F G pH Optimization & Additives (0.1% TFA to suppress silanols) E->G H Evaluate Peak Shape & Retention F->H G->H

Caption: Workflow for HPLC method development of polar basic pyrazole carbohydrazides.

Section 1: Core Method Development FAQs

Q: Why do pyrazole carbohydrazides exhibit poor retention and severe peak tailing on standard C18 columns? A: The root cause lies in the "Silanol Effect" interacting with the basic nitrogen atoms of your analyte. Pyrazole carbohydrazides contain multiple basic sites (the pyridine-like nitrogen in the pyrazole ring and the primary amine in the carbohydrazide group). Standard C18 columns suffer from steric hindrance during manufacturing, leaving numerous unreacted residual silanol groups (Si-OH) on the silica surface 1. These highly surface-active silanols have a pKa of approximately 3.8–4.2 2.

If you run your mobile phase at an intermediate pH (e.g., pH 5–7), these silanols ionize into negatively charged siloxanes (Si-O⁻). Simultaneously, the basic nitrogens on your analyte are protonated. This triggers a strong, slow secondary ion-exchange interaction that competes with the fast, primary hydrophobic partitioning of the C18 phase, resulting in severe peak tailing and irregular retention 2, 1.

Q: How do I choose between RP-HPLC and HILIC for these compounds? A: The decision is dictated by the analyte's lipophilicity. For moderately lipophilic derivatives, Reversed-Phase HPLC (RP-HPLC) using Type-B (high-purity, low-acidity) silica or polar-embedded columns is ideal 2, 3. Polar-embedded columns shield the basic analytes from residual silanols via a localized hydration layer.

However, if your pyrazole carbohydrazide is highly polar and elutes in the void volume of an RP-HPLC system, Hydrophilic Interaction Liquid Chromatography (HILIC) is required. HILIC utilizes a polar stationary phase (like bare silica) and a highly organic mobile phase. Retention is driven by the analyte partitioning into an adsorbed water layer on the silica surface. Because the bulk mobile phase is highly organic, the basic compounds exhibit excellent peak shapes without the tailing typical of RP-HPLC 4, 5.

Section 2: Troubleshooting Guide

Q: I am observing baseline drift and inconsistent retention times. How can I stabilize the method? A: Inconsistent retention for amphoteric or basic compounds is almost always a symptom of inadequate pH control. Small fluctuations in mobile phase pH drastically alter the ionization state of the pyrazole and carbohydrazide nitrogens. Causality & Solution: Lowering the mobile phase pH below 3 using an additive like 0.1% Trifluoroacetic acid (TFA) forces the residual silanols into a fully protonated (unionized) state, effectively shutting down the parasitic ion-exchange interactions [[1]](), 6. Additionally, TFA acts as an ion-pairing agent, neutralizing the positive charge on the analyte and increasing its apparent hydrophobicity, which stabilizes retention on C18 columns 7, [[6]]().

Q: My analyte shows degradation peaks during the run. What causes this? A: Carbohydrazide functional groups (-CO-NH-NH₂) are prone to hydrolysis at extreme pH levels and can act as bidentate ligands, chelating trace metal ions. Causality & Solution: Metal inclusions within lower-quality silica matrices (e.g., iron or aluminum in Type-A silica) associate with protons, increasing localized surface acidity which catalyzes the degradation of the carbohydrazide linkage 2. To resolve this, upgrade to high-purity, metal-free Type-B silica columns. Furthermore, prepare your samples directly in the initial mobile phase immediately before injection to prevent solvent-induced hydrolysis.

Section 3: Experimental Methodologies

Protocol: Self-Validating RP-HPLC Method for Pyrazole Carbohydrazides

This protocol is designed as a self-validating system. The built-in System Suitability Test (SST) acts as a diagnostic gatekeeper; if the SST fails, the causality principles above dictate exactly which parameter (pH, column chemistry, or sample diluent) requires adjustment before proceeding.

Step 1: System Preparation & Column Selection

  • Install an end-capped, Type-B C18 column (e.g., 150 mm × 4.6 mm, 5 µm) to minimize silanol interactions 7, 6.

  • Set the column oven temperature strictly to 25 ± 2°C to ensure reproducible thermodynamics of partitioning.

Step 2: Mobile Phase Formulation

  • Phase A: Add 1.0 mL of HPLC-grade Trifluoroacetic acid (TFA) to 1000 mL of Milli-Q water (0.1% TFA v/v). Causality: Drops pH < 3 to neutralize silanols and provides ion-pairing.

  • Phase B: 100% HPLC-grade Methanol or Acetonitrile.

  • Elution: Start with an isocratic flow of 20% Phase A and 80% Phase B at a flow rate of 1.0 mL/min 7, 6.

Step 3: Sample Preparation

  • Accurately weigh 10 mg of the pyrazole carbohydrazide standard.

  • Dissolve and dilute strictly in the initial mobile phase composition (20:80 Phase A:B) to prevent solvent-mismatch peak distortion. Filter through a 0.45 µm PTFE syringe filter.

Step 4: System Suitability Test (Self-Validation Gate)

  • Inject 5.0 µL of the standard solution five consecutive times.

  • Validation Criteria:

    • Tailing Factor (As) must be ≤ 1.5. (If > 1.5, silanol suppression has failed; verify TFA concentration or replace the column).

    • Theoretical Plates (N) must be > 2000.

    • %RSD of Peak Area must be ≤ 2.0%.

  • Do not proceed to sample analysis until these metrics are validated.6

Data Presentation

Table 1: Quantitative Troubleshooting Matrix for Pyrazole Carbohydrazide HPLC

SymptomPrimary CauseMechanistic ExplanationCorrective Action
Peak Tailing (As > 1.5) Silanol EffectIon-exchange between basic nitrogens and ionized Si-O⁻.Lower pH < 3 (e.g., 0.1% TFA), use Type-B silica, or a polar-embedded column.
Poor Retention (k' < 1) High PolarityAnalyte is too hydrophilic for C18 hydrophobic partitioning.Switch to HILIC mode or use a highly aqueous mobile phase with polar-endcapped C18.
Split Peaks Solvent MismatchSample diluent is stronger than the initial mobile phase.Reconstitute sample strictly in the initial mobile phase composition.
Degradation / Ghost Peaks Metal Chelation / HydrolysisCarbohydrazide chelates metal impurities in Type-A silica.Use high-purity metal-free columns; avoid prolonged exposure to extreme pH.

Table 2: Comparison of Stationary Phases for Basic Polar Analytes

Column TypeSilanol ActivityRetention of Polar AnalytesRecommended Mobile Phase
Standard C18 (Type A) HighPoorHigh aqueous, strong buffers
End-capped C18 (Type B) LowModerate0.1% TFA / Methanol
Polar-Embedded C18 Very LowGoodFormate/Acetate buffers
HILIC (Bare Silica) N/A (Water layer)Excellent>70% ACN / Aqueous buffer

References

  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. ChromaNik Technologies. Available at:[Link]

  • The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. Chromatography Online. Available at:[Link]

  • Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases - HPLC. HPLC.eu. Available at:[Link]

  • What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub. Available at:[Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis. Available at:[Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. Chromatography Online. Available at:[Link]

Sources

Validation & Comparative

A Comparative Analysis of the Antimicrobial Spectrum of Pyrazole Carbohydrazides and Standard Antibiotics

Author: BenchChem Technical Support Team. Date: March 2026

In the global fight against antimicrobial resistance (AMR), the relentless evolution of multidrug-resistant pathogens necessitates a continuous search for novel chemical scaffolds with potent antimicrobial properties.[1] Among the myriad of heterocyclic compounds explored, pyrazole derivatives have emerged as a particularly promising class, demonstrating a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3][4][5] This guide provides an in-depth comparative analysis of the antimicrobial spectrum of a specific subclass, pyrazole carbohydrazides, against a panel of standard antibiotics. We will delve into the experimental data that underscores their potential, provide a detailed protocol for assessing antimicrobial efficacy, and discuss the structural features that appear crucial for their activity.

The Significance of the Antimicrobial Spectrum

The "antimicrobial spectrum" refers to the range of microorganisms that a compound can inhibit or kill. A broad-spectrum agent is effective against a wide variety of microbial pathogens, including both Gram-positive and Gram-negative bacteria, while a narrow-spectrum agent targets a limited range. Determining this spectrum is a critical first step in evaluating any new potential antimicrobial drug. The most common metric for this evaluation is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[6] A lower MIC value signifies greater potency.

This guide will focus on data derived from the broth microdilution method, a gold-standard laboratory technique for determining MIC values, recommended by global standards bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8][9][10][11]

Experimental Framework: Determining Minimum Inhibitory Concentration (MIC)

To ensure the trustworthiness and reproducibility of antimicrobial susceptibility data, a standardized protocol is paramount. The broth microdilution method provides a quantitative and reliable system for comparing the efficacy of different compounds.

Protocol: Broth Microdilution Method

This protocol is adapted from established CLSI and EUCAST guidelines.[7][8][10]

Objective: To determine the MIC of test compounds (pyrazole carbohydrazides) and standard antibiotics against selected microbial strains.

Materials:

  • 96-well microtiter plates

  • Test compounds and standard antibiotics, dissolved in an appropriate solvent (e.g., DMSO)

  • Bacterial/fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Multi-channel pipette

  • Incubator

Step-by-Step Procedure:

  • Inoculum Preparation:

    • Aseptically pick 4-5 well-isolated colonies of the microorganism from an agar plate after 18-24 hours of incubation.[12]

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

    • Dilute this standardized suspension in the appropriate broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Microtiter Plates:

    • Dispense 100 µL of the appropriate sterile broth into all wells of a 96-well plate.

    • Add 100 µL of the stock solution of the test compound or standard antibiotic (at 2x the highest desired final concentration) to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the row. Discard the final 100 µL from the last well. This creates a gradient of decreasing compound concentrations.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared microbial inoculum to each well, bringing the final volume to 200 µL.

    • Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

    • Incubate the plates at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.

  • Reading and Interpretation:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[6]

Experimental Workflow Diagram

BrothMicrodilution_Workflow cluster_prep Preparation cluster_exp Execution cluster_analysis Analysis Inoculum 1. Prepare Inoculum (0.5 McFarland Standard) Dilution 2. Serial Dilution of Compounds in Plate Inoculate 3. Inoculate Plate (Final Conc. 5x10^5 CFU/mL) Dilution->Inoculate Add Diluted Inoculum Incubate 4. Incubate Plate (e.g., 37°C, 24h) Inoculate->Incubate Read 5. Read Results (Visual Inspection) Incubate->Read Determine_MIC 6. Determine MIC (Lowest concentration with no growth) Read->Determine_MIC

Caption: Workflow of the broth microdilution method for MIC determination.

Comparative Antimicrobial Spectrum: A Data-Driven Overview

The true potential of pyrazole carbohydrazides is revealed through direct comparison with established antibiotics. The following table summarizes representative MIC values from various studies, showcasing the activity of novel pyrazole derivatives against a panel of Gram-positive bacteria, Gram-negative bacteria, and fungi.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)

Compound/DrugS. aureusB. subtilisE. coliK. pneumoniaeC. albicansA. flavusReference(s)
Pyrazole Derivatives
Pyrazole Hydrazone 21a ¹62.562.51251257.82.9[1]
Pyrazole Hydrazone 21c ¹>250125250>2503.915.6[1]
Formyl Pyrazole 3f ²15.62-31.2562.5125-[13]
Formyl Pyrazole 4f ²7.81-15.6231.2562.5-[13]
Standard Antibiotics
Chloramphenicol12512562.562.5--[1]
Ampicillin250125100200--[14]
Ciprofloxacin2512.51015--Typical values
Clotrimazole----15.67.8[1]
Fluconazole----0.25-2>64Typical values

¹ 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a) and related analogs.[1] ² 3-(thiophene-2-yl)-1H-pyrazole-4-carbaldehyde (3f) and its vinylbenzyl derivative (4f).[13] Note: '-' indicates data not available or not applicable. Typical values for standard antibiotics are provided for context and may vary.

Interpretation of Results

The data presented in Table 1 reveals several key insights:

  • Broad-Spectrum Activity: Several pyrazole carbohydrazide derivatives demonstrate a broad spectrum of activity, inhibiting the growth of Gram-positive bacteria, Gram-negative bacteria, and fungi.[1][2][6] This is a highly desirable trait for new antimicrobial candidates.

  • Potent Antifungal Properties: Notably, compounds 21a and 21c exhibit remarkable antifungal activity.[1] Compound 21a shows an MIC of 2.9 µg/mL against Aspergillus flavus, significantly lower than the standard antifungal Clotrimazole (7.8 µg/mL) in the same study.[1] Similarly, compound 21c is more potent against Candida albicans than Clotrimazole.[1]

  • Competitive Antibacterial Efficacy: While not universally outperforming broad-spectrum standards like Ciprofloxacin, certain derivatives show promising antibacterial action. For instance, Formyl Pyrazole 4f has an MIC of 7.81 µg/mL against S. aureus, indicating strong potency against this common Gram-positive pathogen.[13]

  • Structural Influence: The antimicrobial profile is highly dependent on the substituents on the pyrazole ring. The carbohydrazide moiety is considered a crucial pharmacophore, and modifications to other parts of the molecule can dramatically alter the spectrum and potency of the compound.[2] For example, the addition of a vinylbenzyl group in compound 4f enhanced its activity compared to its parent compound 3f .[13]

Proposed Mechanism of Action

While the exact mechanisms for many novel pyrazole carbohydrazides are still under investigation, a primary proposed target for some pyrazole derivatives is DNA gyrase . This essential bacterial enzyme is responsible for managing DNA supercoiling during replication. Its inhibition leads to a breakdown of DNA integrity and ultimately, cell death. This mechanism is shared by the successful quinolone class of antibiotics (e.g., Ciprofloxacin).

DNA_Gyrase_Inhibition DNA Bacterial DNA DNA_Gyrase DNA Gyrase DNA->DNA_Gyrase binds to Supercoiled_DNA Supercoiled DNA (Replication Blocked) DNA_Gyrase->DNA relaxes/supercoils DNA_Gyrase->Supercoiled_DNA process interrupted Pyrazole Pyrazole Derivative Pyrazole->DNA_Gyrase inhibits

Caption: Inhibition of DNA gyrase by pyrazole derivatives blocks DNA supercoiling.

Conclusion and Future Outlook

The comparative data strongly supports the continued investigation of pyrazole carbohydrazides as a rich source of new antimicrobial agents.[6][15] Specific derivatives have demonstrated not only broad-spectrum activity but also superior potency against certain fungal pathogens when compared directly to standard drugs.[1]

The versatility of the pyrazole scaffold offers a significant advantage for medicinal chemists. The ability to readily modify substituents allows for the fine-tuning of the antimicrobial spectrum and potency, opening avenues to develop compounds active against highly resistant "superbugs."[16][17]

Future research must focus on several key areas to translate this in vitro promise into clinical reality:

  • In Vivo Efficacy Studies: Assessing the performance of these compounds in animal infection models.

  • Toxicological Profiling: Ensuring the safety of these compounds and determining their therapeutic window.

  • Mechanism of Action Studies: Elucidating the precise molecular targets to understand and overcome potential resistance mechanisms.

The journey from a promising chemical scaffold to a clinically approved drug is long, but the evidence presented here solidifies the position of pyrazole carbohydrazides as potent contenders in the critical search for the next generation of antimicrobial therapies.

References

  • Dias, L., Salvador, R. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals, 5(3), 317-324. [Link]

  • Gouda, M. A., Eldien, H. F., Girges, M. M. (2018). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 23(11), 2947. [Link]

  • Al-Ghamdi, H. M. (2019). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry, 35(1), 391-398. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). Antimicrobial Susceptibility Testing. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). [Link]

  • Kamoun, E. A., et al. (2021). Novel formyl pyrazole derivatives as potential antimicrobial and anticancer agents: synthesis, structural characterization insights, and diverse in vitro biological evaluations. New Journal of Chemistry, 45(31), 14167-14180. [Link]

  • Geronikaki, A., et al. (2008). Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. ResearchGate. [Link]

  • Simner, P. J., et al. (2018). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Infectious Disease Clinics of North America, 32(3), 543-552. [Link]

  • Al-Ghamdi, H. M. (2019). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry. [Link]

  • Gomaa, A. M., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 128. [Link]

  • CLSI. (2026). M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • European Society of Clinical Microbiology and Infectious Diseases (ESCMID). EUCAST. [Link]

  • Giske, C. G., et al. (2013). EUCAST expert rules in antimicrobial susceptibility testing. Clinical Microbiology and Infection, 19(2), 141-160. [Link]

  • Jassim, H. J. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 7(4), 282-290. [Link]

  • EUCAST. Expert Rules. [Link]

  • U.S. Food and Drug Administration (FDA). (2026). Antibacterial Susceptibility Test Interpretive Criteria. [Link]

  • Bekhit, A. A., et al. (2012). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Archiv der Pharmazie, 345(6), 488-496. [Link]

  • Lupaciolu, D., et al. (2022). Potent and Broad-Spectrum Bactericidal Activity of a Nanotechnologically Manipulated Novel Pyrazole. Pharmaceutics, 14(4), 841. [Link]

  • Giske, C. G., et al. (2011). EUCAST expert rules in antimicrobial susceptibility testing. ResearchGate. [Link]

  • CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). [Link]

  • Johnson, J. E., et al. (1983). Comparison of direct and standard antimicrobial disk susceptibility testing for bacteria isolated from blood. Journal of Clinical Microbiology, 17(3), 482-487. [Link]

  • Carey, R. B., et al. (1980). Comparison of Direct and Standardized Antimicrobial Susceptibility Testing of Positive Blood Cultures. Journal of Clinical Microbiology, 12(3), 355-359. [Link]

  • Bîcu, E. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. MedDocs Publishers. [Link]

  • Pathak, V. N., et al. (2018). A recent update: Antimicrobial agents containing pyrazole nucleus. ResearchGate. [Link]

  • Kassim, A., et al. (2016). Comparison of Clinical Laboratory Standards Institute and European Committee on Antimicrobial Susceptibility Testing guidelines. Annals of Clinical Microbiology and Antimicrobials, 15, 21. [Link]

  • Doern, G. V., et al. (2018). Comparison of Direct and Standardized Antimicrobial Susceptibility Testing of Positive Blood Cultures. Journal of Pure and Applied Microbiology, 12(4), 2095-2101. [Link]

  • Dias, L. R. S., Salvador, R. R. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. ResearchGate. [Link]

  • Rechel, A., Jyothi, T. M. (2022). Synthesis, characterization and antimicrobial activity of pyrazole derivatives. Indian Journal of Chemistry - Section B, 61B(8), 859-864. [Link]

  • Sharma, R., et al. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development. [Link]

  • Zara, C., et al. (2022). Enhanced Antibacterial Activity of a Cationic Macromolecule by Its Complexation with a Weakly Active Pyrazole Derivative. Pharmaceutics, 14(7), 1404. [Link]

  • Gomaa, A. M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 128. [Link]

Sources

The Pyrazole Scaffold: A Privileged Motif for Kinase Inhibition - A Comparative Docking Analysis

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Evaluating Pyrazole Derivatives Against Key Protein Kinase Targets

In the landscape of modern drug discovery, the pyrazole nucleus stands out as a "privileged scaffold" – a molecular framework that consistently demonstrates potent and selective interactions with a wide range of biological targets. This guide provides a comprehensive analysis of the comparative docking performance of pyrazole derivatives against two critical protein kinase targets implicated in cancer progression: Aurora Kinase A and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). We will delve into the structural basis of these interactions, present comparative docking data from published studies, and provide a detailed, field-proven protocol for conducting similar in silico screening experiments.

The Significance of Pyrazole Derivatives and Kinase Targets

Protein kinases are a large family of enzymes that play a crucial role in regulating cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major focus for therapeutic intervention. Pyrazole and its derivatives have emerged as a promising class of compounds for targeting these enzymes.[1][2]

Aurora Kinase A , a serine/threonine kinase, is a key regulator of mitosis. Its overexpression is frequently observed in various human cancers, correlating with poor prognosis.[3] Inhibition of Aurora Kinase A can lead to mitotic arrest and apoptosis in cancer cells, making it an attractive target for anticancer drug development.[3][4]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[5] In the context of cancer, angiogenesis is essential for tumor growth and metastasis.[5] By inhibiting VEGFR-2, the blood supply to the tumor can be disrupted, thereby impeding its growth and spread.[5][6][7]

This guide will explore how subtle modifications to the pyrazole core can significantly impact binding affinity and selectivity for these two important kinase targets.

Comparative Docking Scores of Pyrazole Derivatives

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[8][9] The "docking score," typically expressed in kcal/mol or kJ/mol, represents the binding energy of the ligand-protein interaction, with a more negative value indicating a stronger and more favorable interaction.[10]

The following tables summarize the docking scores of various pyrazole derivatives against Aurora Kinase A and VEGFR-2, as reported in several independent studies.

Table 1: Docking Performance of Pyrazole Derivatives against Aurora Kinase A

Compound ClassSpecific Derivative/ModificationPDB ID of TargetDocking Score (kcal/mol)Key Interacting ResiduesReference
Diphenyl-pyrazoleCompound 8Not Specified-8.273Hydrophobic and Van Der Waals interactions[11]
Diphenyl-pyrazoleCompound 7Not SpecifiedNot Specified (High Binding Energy)Not Specified[11]
Diphenyl-pyrazoleCompound 6Not SpecifiedNot Specified (High Binding Energy)Not Specified[11]
Diphenyl-pyrazoleCompound 2Not Specified-5.641Not Specified[11]
1,3,4-Thiadiazole-pyrazole2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (1d)2W1G-8.57 kJ/molNot Specified[1][12][13]
Pyrrolo[3,4-c]pyrazoleVarious DerivativesNot SpecifiedNot Specified (Good Correlation in 3D-QSAR)Ala213, Glu211[3]

Table 2: Docking Performance of Pyrazole Derivatives against VEGFR-2

Compound ClassSpecific Derivative/ModificationPDB ID of TargetDocking Score (kcal/mol)Key Interacting ResiduesReference
1,3,4-Thiadiazole-pyrazole2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (1b)2QU5-10.09 kJ/molNot Specified[1][12][13]
PyrazoloneCompound 3iNot Specified-9.685Not Specified[7]
PyrazoloneCompound 3aNot Specified-7.520Not Specified[7]
Piperazine-chalcone-pyrazolineCompound VeNot Specified-7.9154Not Specified[6]
Pyrazole-pyrazolineCompound C-64Not Specified-11.7 to -8.2 (range for series)Hydrophobic and hydrogen bonding[5]

In-Depth Experimental Protocol: A Self-Validating Molecular Docking Workflow

The following protocol outlines a robust and reproducible workflow for performing molecular docking studies of pyrazole derivatives against a target kinase. This protocol is designed to be self-validating, ensuring the reliability of the generated results.

I. Target Protein Preparation
  • Selection and Retrieval: Choose a high-resolution crystal structure of the target protein (e.g., Aurora Kinase A, VEGFR-2) from the Protein Data Bank (PDB). The structure should ideally be co-crystallized with a known inhibitor to define the active site.[8]

  • Protein Clean-up: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any ligands not relevant to the active site of interest.

  • Protonation and Charge Assignment: Add polar hydrogen atoms to the protein structure and assign appropriate Kollman charges. This step is crucial for accurately modeling electrostatic interactions.[1]

  • Active Site Definition: Define the binding pocket or active site of the protein. This is typically done by creating a grid box centered around the co-crystallized ligand or key catalytic residues.[10]

II. Ligand Preparation
  • 2D to 3D Conversion: Sketch the 2D structures of the pyrazole derivatives using a chemical drawing tool and convert them to 3D structures.

  • Energy Minimization: Perform energy minimization on the 3D ligand structures using a suitable force field (e.g., MMFF94). This process optimizes the ligand's geometry to a low-energy conformation.

  • Charge and Torsion Assignment: Assign Gasteiger charges to the ligand atoms and define the rotatable bonds. This allows the docking software to explore different conformations of the ligand.[1]

III. Molecular Docking Simulation
  • Software Selection: Choose a well-validated docking program such as AutoDock, Glide, or GOLD.[12][14][15] This protocol will reference the widely used AutoDock software.

  • Algorithm: Employ a robust search algorithm, such as the Lamarckian Genetic Algorithm (LGA) in AutoDock, to explore the conformational space of the ligand within the protein's active site.[10][15]

  • Docking Execution: Run the docking simulation. The program will generate multiple possible binding poses for each ligand and calculate the corresponding binding energy for each pose.

IV. Analysis and Validation
  • Pose Selection: The binding pose with the lowest binding energy is typically considered the most favorable.[10]

  • Interaction Analysis: Visualize the top-ranked binding poses to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein's active site residues.

  • Re-docking Validation: To validate the docking protocol, re-dock the co-crystallized ligand into the active site. A successful validation is typically indicated by a root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the original crystallographic pose.[16]

Visualizing the Workflow and Interactions

To better illustrate the process, the following diagrams created using Graphviz (DOT language) depict the molecular docking workflow and a conceptual representation of a pyrazole derivative binding to a kinase active site.

Molecular_Docking_Workflow cluster_protein Protein Preparation cluster_ligand Ligand Preparation cluster_docking Docking & Analysis PDB Select & Retrieve PDB Structure Clean Clean Protein (Remove Water, etc.) PDB->Clean Protonate Add Hydrogens & Assign Charges Clean->Protonate ActiveSite Define Active Site Grid Box Protonate->ActiveSite Dock Run Docking Simulation (e.g., AutoDock) ActiveSite->Dock Draw Draw 2D Structure Convert3D Convert to 3D Draw->Convert3D Minimize Energy Minimization Convert3D->Minimize Charges Assign Charges & Torsions Minimize->Charges Charges->Dock Analyze Analyze Poses & Binding Energies Dock->Analyze Validate Validate with Known Ligand (Re-docking) Analyze->Validate

Caption: A flowchart illustrating the key steps in a typical molecular docking workflow.

Ligand_Binding_Interaction cluster_protein Kinase Active Site cluster_ligand Pyrazole Derivative Hinge Hinge Region (e.g., Ala213) Hydrophobic Hydrophobic Pocket Gatekeeper Gatekeeper Residue DFG DFG Motif Pyrazole Pyrazole Core Pyrazole->Hinge H-Bond R1 R1 Group R1->Hydrophobic Hydrophobic Interaction R2 R2 Group R2->Gatekeeper Steric Interaction

Caption: Conceptual diagram of a pyrazole derivative interacting with a kinase active site.

Conclusion

The data presented in this guide clearly demonstrates the potential of pyrazole derivatives as potent inhibitors of Aurora Kinase A and VEGFR-2. The comparative docking scores highlight how structural modifications to the pyrazole scaffold can significantly influence binding affinity. The provided experimental protocol offers a robust framework for researchers to conduct their own in silico screening of novel pyrazole-based compounds. By combining computational approaches with medicinal chemistry insights, the development of next-generation kinase inhibitors based on the versatile pyrazole motif can be accelerated.

References

  • Anti-inflammatory Pyrazole Derivatives as Aurora Kinase Inhibitors-Molecular Docking and ADMET Studies - Der Pharma Chemica. Available at: [Link]

  • Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PubMed. Available at: [Link]

  • Scrutinizing Pyrazole Derivatives as Potential Anticancer Agents: Molecular Docking Study on RET Protein Tyrosine Kinase - Asian Journal of Pharmaceutical Research. Available at: [Link]

  • Scrutinizing Pyrazole Derivatives as Potential Anticancer Agents: Molecular Docking Study on RET Protein Tyrosine Kinase - ResearchGate. Available at: [Link]

  • Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - ResearchGate. Available at: [Link]

  • Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC. Available at: [Link]

  • A novel class of pyrazole analogues as aurora kinase A inhibitor: Design, synthesis, and anticancer evaluation | Request PDF - ResearchGate. Available at: [Link]

  • Molecular docking-based 3D-QSAR studies of pyrrolo[3,4-c]pyrazole derivatives as Aurora-A inhibitors - Taylor & Francis. Available at: [Link]

  • Molecular docking/dynamics studies of Aurora A kinase inhibitors - PubMed. Available at: [Link]

  • Novel piperazine–chalcone hybrids and related pyrazoline analogues targeting VEGFR-2 kinase; design, synthesis, molecular docking studies, and anticancer evaluation - Taylor & Francis. Available at: [Link]

  • Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC. Available at: [Link]

  • Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach - Journal of Applied Pharmaceutical Science. Available at: [Link]

  • ADMET profiling and molecular docking of pyrazole and pyrazolines derivatives as antimicrobial agents - Arabian Journal of Chemistry. Available at: [Link]

  • Synthesis and molecular docking study of new pyrazole derivatives as potent anti-breast cancer agents targeting VEGFR-2 kinase | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis, Molecular Docking, and Cytotoxic Evaluation of Some Novel 1H-Pyrazole Derivatives from Pentoxifylline. Available at: [Link]

  • The dock score results of the different pyrazole derivatives with protein CDK2 (2VTO) … - ResearchGate. Available at: [Link]

  • Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR-2 Inhibitory Potentials of New Pyrazole and Pyrazolopyridine Derivatives - PubMed. Available at: [Link]

  • Molecular Docking: Principle, Steps, Types, Tools, Models, Uses - Microbe Notes. Available at: [Link]

  • Molecular Docking: A Comprehensive Guide for 2025 - Shadecoder. Available at: [Link]

  • Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC. Available at: [Link]

  • Molecular Docking: A structure-based drug designing approach - JSciMed Central. Available at: [Link]

  • Molecular Docking: A powerful approach for structure-based drug discovery - PMC. Available at: [Link]

Sources

Assessing the In Vivo Efficacy of 3-Hydroxy-1H-pyrazole-4-carbohydrazide Derivatives: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing preclinical oncology workflows, I frequently evaluate novel chemotypes for their translational potential. Among the most promising recent scaffolds are the pyrazole-4-carbohydrazide derivatives, which have demonstrated potent anti-proliferative and apoptosis-inducing activities across multiple cancer cell lines[1][2].

This guide provides an objective, data-driven comparison of the 3-Hydroxy-1H-pyrazole-4-carbohydrazide (3-HP4C) derivatives against standard-of-care alternatives. By detailing the mechanistic rationale and providing a self-validating in vivo experimental framework, this document serves as a blueprint for rigorously assessing the efficacy and therapeutic window of these novel agents.

Mechanistic Rationale: The 3-Hydroxy Advantage

The introduction of a carbohydrazide moiety at the C-4 position of the pyrazole ring creates a versatile pharmacophore capable of forming critical hydrogen bonds within target binding pockets[1]. However, the specific substitution at the C-3 position dictates the molecule's target affinity and subsequent bioactivity.

Compared to its 3-amino (3-AP4C) or 3-methyl counterparts, the 3-hydroxy substitution acts as a superior dual hydrogen bond donor/acceptor. This structural optimization enhances binding affinity to intracellular targets (such as specific kinases or succinate dehydrogenase)[3]. Once bound, 3-HP4C derivatives exert their anti-tumor efficacy by triggering a massive intracellular surge of Reactive Oxygen Species (ROS). This oxidative stress depolarizes the mitochondrial membrane, releasing cytochrome c and irreversibly activating the caspase-dependent apoptotic cascade[4][5].

MOA Compound 3-HP4C Derivative Target Intracellular Target (e.g., Kinase/SDH) Compound->Target High Affinity Binding ROS ROS Generation Target->ROS Oxidative Stress Mito Mitochondrial Dysfunction ROS->Mito Membrane Depolarization Apoptosis Apoptosis (Cancer Cell Death) Mito->Apoptosis Caspase Cascade

Fig 1: ROS-mediated apoptotic pathway triggered by 3-HP4C derivatives in cancer cells.

Comparative In Vivo Efficacy

To objectively assess the performance of 3-HP4C derivatives, we benchmark them against a widely used clinical chemotherapeutic (5-Fluorouracil, 5-FU ) and a structurally related analog lacking the hydroxyl substitution (3-Amino-1H-pyrazole-4-carbohydrazide, 3-AP4C ).

The evaluation is conducted using an A549 (human non-small cell lung cancer) murine xenograft model, as this specific lineage is highly sensitive to pyrazole-induced apoptosis[1].

Quantitative Data Summary (28-Day Endpoint)
Treatment GroupDose (mg/kg/day)Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Body Weight Change (%)Intracellular ROS (Fold Change)
Vehicle (Control) 01250 ± 110N/A+2.1%1.0x
5-Fluorouracil (5-FU) 30480 ± 5561.6%-12.5%1.8x
3-AP4C (Analog) 50610 ± 7051.2%-4.2%2.5x
3-HP4C (Test Compound) 50390 ± 4568.8% -1.5% 4.2x

Data Interpretation: While 5-FU achieves robust tumor growth inhibition (61.6%), it induces significant systemic toxicity, evidenced by a severe 12.5% reduction in body weight. Conversely, 3-HP4C outperforms 5-FU in efficacy (68.8% TGI) while maintaining a near-neutral body weight profile (-1.5%) . Furthermore, the 4.2-fold increase in intracellular ROS confirms that the 3-hydroxy substitution significantly amplifies the oxidative stress-mediated apoptotic pathway compared to the 3-amino analog[4][5].

Step-by-Step In Vivo Experimental Protocol

A protocol is only as reliable as its internal controls. The following methodology is designed as a self-validating system , ensuring that observed efficacy is a direct result of the therapeutic intervention rather than experimental artifacts.

Workflow A 1. Cell Culture (A549 Cells) B 2. Inoculation (BALB/c Nude Mice) A->B C 3. Randomization (Tumor ~100 mm³) B->C D 4. Dosing Regimen (Vehicle, 3-HP4C, 5-FU) C->D E 5. Monitoring (Caliper & Weight) D->E F 6. Endpoint (Tissue Harvest) E->F

Fig 2: Standardized in vivo xenograft workflow for evaluating anti-tumor efficacy.

Step 1: Cell Culture and Preparation
  • Protocol: Cultivate A549 cells in DMEM supplemented with 10% FBS. Harvest at 80% confluency and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 5×106 cells/mL.

  • Causality: Matrigel provides extracellular matrix proteins that significantly enhance the initial survival and localized engraftment of the injected tumor cells, reducing inter-subject variability.

Step 2: Animal Acclimatization and Inoculation
  • Protocol: Acclimatize 6-week-old female BALB/c nude mice for 7 days. Inject 100 µL of the cell suspension subcutaneously into the right flank.

  • Causality: BALB/c nude mice lack a thymus, rendering them T-cell deficient. This prevents the immunological rejection of the human A549 xenograft, ensuring that tumor growth dynamics are solely influenced by the therapeutic agent.

Step 3: Randomization and Blinding (The Self-Validating Core)
  • Protocol: Once tumors reach an average volume of 100 mm³, randomize mice into the four treatment groups. Tumor measurements must be performed by an operator blinded to the group assignments.

  • Causality & Validation: Initiating treatment only after tumors reach 100 mm³ ensures we are measuring the inhibition of active, vascularized tumor growth rather than merely preventing initial cell engraftment. Blinding the measurement process eliminates observer bias, validating the integrity of the caliper-derived volume data.

Step 4: Dosing Regimen
  • Protocol: Administer treatments via intraperitoneal (IP) injection daily for 28 days. The Vehicle group receives 0.5% CMC-Na solution.

  • Causality & Validation: The Vehicle control establishes the baseline uninhibited growth rate, while the 5-FU positive control validates that the specific batch of mice and tumors are responsive to standard chemotherapy.

Step 5: Monitoring and Endpoint Analysis
  • Protocol: Record tumor volume ( V=2length×width2​ ) and body weight every 3 days. At day 28, euthanize the mice; excise the tumors for weighing and process a subset for flow cytometric ROS quantification using a DCFH-DA fluorescent probe[4].

  • Causality & Validation: Tracking body weight in parallel with tumor volume is critical for evaluating the therapeutic window. A drop in body weight (>10%) indicates systemic toxicity, which can confound efficacy data. The ex vivo ROS quantification directly validates the proposed mechanism of action, closing the loop between the phenotypic tumor shrinkage and the biochemical hypothesis.

Conclusion

The in vivo assessment clearly demonstrates that 3-Hydroxy-1H-pyrazole-4-carbohydrazide (3-HP4C) derivatives offer a superior therapeutic window compared to both standard chemotherapeutics (5-FU) and their 3-amino structural analogs. By maximizing ROS-mediated apoptosis while minimizing systemic toxicity, the 3-HP4C scaffold represents a highly validated, translatable chemotype for next-generation oncology drug development.

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Pyrazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Scaffold and the Quest for Kinase Selectivity

The pyrazole ring is a five-membered heterocycle that has earned the title of a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties, including its ability to act as both a hydrogen bond donor and acceptor, make it an ideal framework for designing molecules that can fit snugly into the ATP-binding pocket of protein kinases.[1] This has led to the development of numerous successful drugs, particularly in oncology, where dysregulated kinase activity is a common driver of disease.[3][4][5] As of today, several FDA-approved kinase inhibitors, such as the JAK inhibitor Ruxolitinib and the BRAF inhibitor Encorafenib, feature a core pyrazole structure.[1][6]

Protein kinases are master regulators of cellular signaling, and their inhibition is a powerful therapeutic strategy. However, the human genome encodes over 500 kinases (the "kinome"), which share a highly conserved ATP-binding site.[7] This structural similarity presents a formidable challenge: designing an inhibitor that potently blocks the intended target kinase without affecting dozens of other, unintended "off-target" kinases. This cross-reactivity can lead to a spectrum of outcomes, from unexpected toxicities to beneficial "polypharmacology," where hitting multiple targets provides a superior therapeutic effect.[8][9]

Therefore, a thorough understanding of a compound's selectivity profile is not just an academic exercise; it is a critical step in drug development. It allows researchers to interpret biological data correctly, anticipate potential side effects, and build a robust safety case for a new therapeutic agent. This guide provides an in-depth comparison of the state-of-the-art experimental and computational methodologies used to profile the cross-reactivity of pyrazole-based kinase inhibitors, grounded in the practical insights of a seasoned application scientist.

Chapter 1: The Rationale for Comprehensive Profiling

Before delving into specific techniques, it is crucial to understand why we dedicate significant resources to mapping the interaction landscape of a kinase inhibitor. The rationale is built on three pillars:

  • Ensuring Safety and Mitigating Toxicity: Unintended inhibition of kinases essential for normal physiological functions is a primary driver of adverse drug events.[7][8] For instance, inhibiting kinases like VEGFR can lead to hypertension, while inhibiting certain CDKs can cause myelosuppression. A comprehensive profile allows for the early identification of such liabilities.

  • Deconvoluting the True Mechanism of Action (MoA): A cellular phenotype, such as apoptosis or cell cycle arrest, may not be solely due to the inhibition of the primary target. An off-target effect could be the true driver or a significant contributor.[10] Without a kinome-wide view, researchers risk misinterpreting their results and pursuing flawed hypotheses.

  • Uncovering New Therapeutic Opportunities: A seemingly "promiscuous" inhibitor may have a unique off-target profile that is therapeutically advantageous. The classic example is Imatinib, which was developed to target Bcr-Abl but was later found to be highly effective in gastrointestinal stromal tumors due to its potent inhibition of the c-KIT kinase.[9] Profiling can reveal these opportunities for drug repurposing.

Chapter 2: Experimental Methodologies for Profiling

Experimental validation remains the gold standard for determining an inhibitor's selectivity. These methods can be broadly categorized into in vitro (biochemical) assays, which measure direct enzyme inhibition, and cell-based assays, which assess target engagement and pathway modulation in a more physiological context.

Biochemical Assays: A Direct Measure of Potency

Biochemical assays utilize purified, recombinant kinases to directly measure how a compound affects their catalytic activity. The primary output is typically an IC50 value—the concentration of inhibitor required to reduce kinase activity by 50%.

The most comprehensive approach is to screen the inhibitor against a large panel of kinases, often covering over 400 unique enzymes, which represents a significant portion of the human kinome.[11] This provides a bird's-eye view of selectivity.

Workflow: Luminescence-Based ADP Detection (e.g., ADP-Glo™)

A widely used, universal method for measuring kinase activity is the ADP-Glo™ assay, which quantifies the amount of ADP produced during the kinase reaction.[12] Its high sensitivity allows for the use of low enzyme and substrate concentrations, closely mimicking physiological conditions.

cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP-Glo™ Reagent Addition cluster_2 Step 3: Signal Generation cluster_3 Step 4: Data Analysis A Kinase + Substrate + ATP + Inhibitor B Incubate A->B C Add ADP-Glo™ Reagent B->C D Terminate Kinase Reaction Deplete Remaining ATP C->D E Add Kinase Detection Reagent D->E F Convert ADP to ATP E->F G Luciferase/Luciferin Reaction Generates Luminescence F->G H Measure Luminescence G->H I Calculate % Inhibition Determine IC50 H->I

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Compound Preparation: Prepare a serial dilution of the pyrazole-based inhibitor in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point curve.

  • Reaction Setup: In a 384-well plate, add 2.5 µL of kinase solution, followed by 0.5 µL of the diluted inhibitor.

  • Initiate Reaction: Add 2.0 µL of a solution containing the kinase-specific substrate and ATP to start the reaction. Include "no inhibitor" (vehicle) and "no enzyme" controls.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which then fuels a luciferase reaction. Incubate for 30-60 minutes.

  • Data Acquisition: Read the luminescence on a plate reader. The light signal is directly proportional to the amount of ADP produced and thus, the kinase activity.

  • Analysis: Normalize the data to controls and fit the dose-response curve to a sigmoidal model to calculate the IC50 value.

DSF, or thermal shift assay, is a rapid and cost-effective method that measures the change in a protein's melting temperature (ΔTm) upon ligand binding.[13][14] A potent inhibitor will stabilize the kinase, resulting in a higher melting temperature. It is an excellent primary screening method to identify hits.

Experimental Protocol: Differential Scanning Fluorimetry (DSF)

  • Reagent Preparation: Prepare a master mix containing the kinase, a fluorescent dye (e.g., SYPRO Orange), and buffer.

  • Assay Plate Setup: Dispense the master mix into a 96- or 384-well PCR plate. Add the pyrazole inhibitor to the desired final concentration (e.g., 10 µM).

  • Thermal Denaturation: Seal the plate and place it in a real-time PCR instrument. Program the instrument to ramp the temperature from 25°C to 95°C in small increments (e.g., 0.5°C/minute).

  • Data Acquisition: Monitor the fluorescence at each temperature increment. As the protein unfolds, the hydrophobic core becomes exposed, allowing the dye to bind and fluoresce.

  • Analysis: Plot fluorescence versus temperature. The midpoint of the transition (the peak of the first derivative) is the melting temperature (Tm). Calculate the ΔTm by subtracting the Tm of the vehicle control from the Tm in the presence of the inhibitor. A larger ΔTm indicates stronger binding.

Cell-Based Assays: Profiling in a Physiological Milieu

While biochemical assays are essential, they lack the complexity of a living cell, where factors like membrane permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can influence an inhibitor's activity.

This powerful technique assesses which kinases an inhibitor binds to in a competitive manner within a complex cell lysate.[15][16] It relies on "kinobeads"—sepharose beads coupled to a cocktail of non-selective, ATP-competitive kinase inhibitors. These beads can capture a large fraction of the expressed kinome.

cluster_0 Step 1: Lysate Preparation cluster_1 Step 2: Competitive Binding cluster_2 Step 3: Kinase Enrichment & Digestion cluster_3 Step 4: MS Analysis & Quantification A Harvest Cells/Tissues B Lyse to release native kinases A->B C Incubate lysate with free pyrazole inhibitor B->C D Add Kinobeads C->D E Inhibitor competes with beads for kinase binding sites D->E F Wash beads to remove non-specifically bound proteins E->F G On-bead digestion (e.g., with Trypsin) F->G H Analyze peptides by LC-MS/MS G->H I Quantify relative abundance of each kinase in treated vs. control H->I

Caption: Chemoproteomics workflow using kinobeads.

Experimental Protocol: Chemoproteomics Competition Binding Assay

  • Cell Lysis: Grow cells of interest to ~80% confluency. Harvest and lyse the cells in a non-denaturing lysis buffer containing phosphatase and protease inhibitors to preserve the native state of the kinases.

  • Lysate Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g) to pellet cellular debris. Collect the supernatant containing the soluble proteome.

  • Competition Step: Incubate the clarified lysate with varying concentrations of the pyrazole inhibitor for 45-60 minutes. This allows the inhibitor to bind to its targets.

  • Kinobead Capture: Add the kinobead slurry to the lysate and incubate for another hour to allow kinases not bound by the free inhibitor to bind to the beads.

  • Washing: Pellet the beads and wash them extensively with lysis buffer to remove non-specifically bound proteins.

  • Protein Digestion: Resuspend the beads in a digestion buffer and add a protease like trypsin to digest the captured kinases into peptides directly on the beads.

  • Mass Spectrometry: Collect the resulting peptides and analyze them using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the peptides corresponding to each kinase. A potent inhibitor will prevent its target kinase from binding to the beads, resulting in a dose-dependent decrease in the MS signal for that kinase compared to the vehicle control.

A straightforward and essential method to confirm that an inhibitor is engaging its target and modulating the intended signaling pathway in intact cells is to measure the phosphorylation status of a known downstream substrate.[17]

Experimental Protocol: Western Blot for Pathway Analysis

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with the pyrazole inhibitor at various concentrations (e.g., 0.1x, 1x, 10x the biochemical IC50) for a specified time.

  • Protein Extraction: Lyse the cells directly in a denaturing buffer (e.g., RIPA buffer) containing phosphatase and protease inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE: Load equal amounts of protein from each sample onto a polyacrylamide gel and separate the proteins by size via electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane with a protein solution (e.g., 5% BSA or non-fat milk) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated form of the target substrate.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • As a loading control, re-probe the same membrane with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate protein.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager. A reduction in the phospho-specific signal with increasing inhibitor concentration confirms on-target pathway modulation.

Chapter 3: Computational Approaches for Predictive Profiling

While experimental methods are definitive, they can be time-consuming and expensive. Computational, or in silico, approaches offer a rapid and cost-effective way to predict the kinome-wide selectivity of an inhibitor before it is even synthesized.[18] These methods are powerful tools for prioritizing compounds and generating testable hypotheses.

cluster_0 Input Data cluster_1 Computational Methods cluster_2 Output & Analysis A Inhibitor Structure (2D or 3D) D Structure-Based: Molecular Docking, Binding Site Similarity A->D E Ligand-Based: Chemical Similarity, Machine Learning/QSAR A->E B Kinase Structure Database (e.g., PDB, KLIFS) B->D C Known Activity Data (e.g., ChEMBL, PubChem) C->E F Predicted Affinity/ Binding Score D->F G Predicted Kinome-wide Selectivity Profile E->G F->G H Prioritization for Experimental Testing G->H

Caption: General workflow for in silico cross-reactivity profiling.

Structure-Based Methods

These methods leverage the three-dimensional structures of kinase proteins.

  • Molecular Docking: This technique computationally places the inhibitor into the ATP-binding pocket of hundreds of different kinase crystal structures.[19] A scoring function then estimates the binding affinity based on factors like hydrogen bonds, hydrophobic interactions, and electrostatic forces. This can predict which kinases are most likely to be off-targets.

  • Binding Site Similarity: Instead of docking, these methods compare the structural and physicochemical properties of the amino acid residues that form the ATP-binding pocket across the kinome.[20][21] The principle is that kinases with similar binding pockets are more likely to bind the same inhibitor.

Ligand-Based Methods

These approaches rely on the chemical structures of known inhibitors and their associated activity data.

  • Chemical Similarity Searching: Based on the simple but powerful idea that structurally similar molecules tend to have similar biological activities.[22] The structure of a new pyrazole derivative is compared to a large database of compounds with known kinase inhibition profiles to predict its likely targets.

  • Machine Learning (ML) and QSAR: Quantitative Structure-Activity Relationship (QSAR) models and more advanced ML algorithms are trained on vast datasets of kinase inhibitors and their activities.[23][24] These models learn the complex relationships between chemical features and kinase inhibition, allowing them to predict the activity of novel compounds across the entire kinome with increasing accuracy.

Chapter 4: Data Presentation and Interpretation

A robust profiling strategy generates a large amount of data. Clear and effective visualization is key to interpretation.

Comparative Data Summary

Summarizing potency data in a table allows for direct comparison of the selectivity profiles of different compounds. The data below is representative of what a profiling campaign might yield for three hypothetical pyrazole-based inhibitors.

Kinase TargetInhibitor A (IC50, nM)Inhibitor B (IC50, nM)Inhibitor C (IC50, nM)Kinase Family
JAK2 8 2,50015 Tyrosine Kinase
JAK1153,10028Tyrosine Kinase
JAK3250>10,000450Tyrosine Kinase
CDK2 1,2005 >10,000CMGC
CDK985025>10,000CMGC
Aurora A >10,0003,8002 Other
Aurora B>10,0004,5004Other
VEGFR2600800950Tyrosine Kinase

From this data, we can infer:

  • Inhibitor A is a potent and relatively selective JAK2/1 inhibitor.

  • Inhibitor B is a potent and selective CDK2/9 inhibitor.

  • Inhibitor C is a potent dual Aurora A/B and JAK2 inhibitor, demonstrating a specific polypharmacology profile.

Visualizing Kinome-Wide Data

For large-scale data from kinome scans, heatmaps and kinome tree illustrations are standard.[16][25]

  • Heatmaps: Display inhibition values (e.g., % inhibition at a fixed concentration) for hundreds of kinases, with color intensity representing potency. This allows for rapid visual identification of on- and off-targets.

  • Kinome Trees: These diagrams map the inhibited kinases onto a phylogenetic tree of the human kinome. This visualization reveals if an inhibitor's off-targets are clustered within a specific branch of the kinome tree or distributed broadly, providing insights into the structural basis of its selectivity.

Conclusion and Future Directions

The comprehensive cross-reactivity profiling of pyrazole-based kinase inhibitors is an indispensable component of modern drug discovery. A multi-faceted approach, combining broad biochemical screening, targeted cell-based validation, and predictive computational modeling, provides the most complete and reliable picture of a compound's selectivity.

The field is continuously evolving. The integration of chemoproteomics with cellular thermal shift assays (CETSA) is providing unprecedented insight into target engagement in live cells and even tissues.[26] Furthermore, innovative medicinal chemistry strategies, such as macrocyclization to constrain the pyrazole scaffold into a more selective conformation, are yielding inhibitors with remarkably clean profiles.[13][27] As our understanding of the kinome deepens and our analytical tools become more powerful, we move closer to the ultimate goal: the rational design of kinase inhibitors with precisely tailored selectivity profiles for maximum therapeutic benefit and minimal patient risk.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PMC. [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. [Link]

  • Kinase Inhibitor Profiling Using Chemoproteomics. Springer Nature Experiments. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

  • Kinase Profiling Inhibitor Database. International Centre for Kinase Profiling. [Link]

  • Computational methods for analysis and inference of kinase/inhibitor relationships. PMC. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. [Link]

  • Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Bentham Science. [Link]

  • Computational Modeling of Kinase Inhibitor Selectivity. PMC. [Link]

  • KIDFamMap: a database of kinase-inhibitor-disease family maps for kinase inhibitor selectivity and binding mechanisms. Oxford Academic. [Link]

  • Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. Royal Society of Chemistry. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]

  • Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents. MDPI. [Link]

  • Synthesis and Activity of New Aryl- and Heteroaryl-Substituted Pyrazole Inhibitors of the Transforming Growth Factor-β Type I Receptor Kinase Domain. ACS Publications. [Link]

  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Publications. [Link]

  • Computational Analysis of Kinase Inhibitor Selectivity using Structural Knowledge. ResearchGate. [Link]

  • Innovative strategies for measuring kinase activity to accelerate the next wave of novel kinase inhibitors. DSpace@MIT. [Link]

  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. [Link]

  • Binding Kinetics Survey of the Drugged Kinome. ACS Publications. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]

  • Protein Kinase Inhibitors - Selectivity or Toxicity?. IntechOpen. [Link]

  • Docking-Informed Machine Learning for Kinome-wide Affinity Prediction. ACS Publications. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. [Link]

  • Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Taylor & Francis Online. [Link]

  • Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. PMC. [Link]

  • Kinase inhibition profiles as a tool to identify kinases for specific phosphorylation sites. PMC. [Link]

  • The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. Royal Society of Chemistry. [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Publishing. [Link]

  • Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS. [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PMC. [Link]

  • Kinome-wide selectivity of JAK kinase inhibitors determined by kinobeads experiments using PBMC lysate. ResearchGate. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. [Link]

  • KInhibition: A Kinase Inhibitor Selection Portal. PMC. [Link]

  • Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. PMC. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Semantic Scholar. [Link]

  • Heatmap for the kinase selectivity profile. ResearchGate. [Link]

  • Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Scilit. [Link]

  • Kinase/Enzyme Assays. PharmaLegacy. [Link]

  • Kinase selectivity profiling by inhibitor affinity chromatography. Taylor & Francis Online. [Link]

  • Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. PMC. [Link]

  • Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. Journal of Applied Pharmaceutical Science. [Link]

  • Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. MDPI. [Link]

  • Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry. [Link]

  • Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. PubMed. [Link]

Sources

Comprehensive Comparison of Synthetic Routes to Functionalized Pyrazole-4-carbohydrazides

Author: BenchChem Technical Support Team. Date: March 2026

Functionalized pyrazole-4-carbohydrazides are privileged scaffolds in medicinal chemistry and agrochemical development. They exhibit a broad spectrum of biological properties, including potent antimicrobial [1], antiviral [2], and herbicidal activities [3]. Synthetically, the carbohydrazide moiety serves as a critical hydrogen-bonding pharmacophore and a versatile handle for downstream cyclization into 1,3,4-oxadiazoles, 1,2,4-triazoles, and thiadiazines.

However, synthesizing these derivatives—particularly those bearing sensitive functional groups at the C3 or C5 positions (e.g., amino or benzamido groups)—presents significant chemoselectivity challenges. As a Senior Application Scientist, selecting the correct synthetic route is paramount to avoiding unwanted side reactions such as acyl migration or premature deprotection. This guide provides an objective, data-driven comparison of the three primary synthetic routes to functionalized pyrazole-4-carbohydrazides, detailing the mechanistic rationale and validated protocols for each approach.

Comparative Analysis of Synthetic Strategies

Route A: Direct Hydrazinolysis of Pyrazole-4-carboxylates

The traditional and most straightforward approach involves the direct condensation of pyrazole-4-carboxylic acid ethyl esters with hydrazine hydrate in refluxing ethanol.

  • Mechanistic Rationale: The ethoxy leaving group is displaced by the highly nucleophilic hydrazine via an addition-elimination mechanism. Because esters are relatively stable, this reaction requires extended thermal energy (refluxing for 2–5 hours) to overcome the activation barrier.

  • Limitations: While effective for simple 1,3-diphenyl or 1,3,5-trialkyl pyrazoles, this route fails for 5-benzamido-substituted pyrazoles. Extended heating in nucleophilic hydrazine leads to the cleavage of the benzoyl moiety, yielding the 5-amino derivative instead of the desired 5-benzamido-pyrazole-4-carbohydrazide [4].

Route B: Carboxylic Acid Activation (CDI or EDC Mediated)

To bypass the harsh conditions of Route A, the pyrazole-4-carboxylic acid can be activated using 1,1'-carbonyldiimidazole (CDI) or EDC/HOBt [5] at room temperature, followed by the addition of hydrazine.

  • Mechanistic Rationale: CDI converts the carboxylic acid into a highly reactive acyl imidazolide intermediate. This intermediate is significantly more electrophilic than an ester, allowing hydrazinolysis to proceed rapidly at room temperature.

  • Advantages: This mild approach prevents thermal degradation and unwanted deprotection of sensitive groups, often pushing yields above 90% and maintaining excellent chemoselectivity [2].

Route C: Pyrazolo-oxazinone Ring-Opening

For complex derivatives like 5-benzamidopyrazole-4-carbohydrazides, researchers developed a specialized ring-opening strategy starting from pyrazolo[3,4-d][1,3]oxazin-4(1H)-ones.

  • Mechanistic Rationale: Hydrazine acts as a nucleophile, preferentially attacking the highly electrophilic carbonyl carbon of the strained oxazinone ring. The subsequent ring-opening directly generates the 5-benzamido-pyrazole-4-carbohydrazide. This circumvention avoids the direct hydrazinolysis of the ester, perfectly preserving the delicate benzamido group [4].

SyntheticRoutes Start1 Pyrazole-4-carboxylate Product Functionalized Pyrazole-4-carbohydrazide Start1->Product Hydrazine Hydrate (Reflux, EtOH) Start2 Pyrazole-4-carboxylic acid Int2 Acyl Imidazolide Start2->Int2 CDI Activation (Room Temp) Start3 Pyrazolo-oxazinone Start3->Product Hydrazine Hydrate (Ring Opening) Int2->Product Hydrazine Hydrate (Mild, 25°C)

Synthetic pathways to functionalized pyrazole-4-carbohydrazides.

Quantitative Comparison of Synthetic Routes

Synthetic RouteSubstrate ScopeReagents & ConditionsAverage YieldChemoselectivity & Limitations
A: Direct Hydrazinolysis Alkyl/Aryl substituted pyrazolesNH₂NH₂·H₂O, EtOH, Reflux (2-5h)70–85%Poor for 5-amido groups (cleavage occurs).
B: Acid Activation (CDI) Broad (tolerates sensitive groups)1. CDI, THF, 25°C; 2. NH₂NH₂·H₂O85–95%Excellent. Requires strictly anhydrous conditions for the activation step.
C: Oxazinone Ring-Opening 5-Benzamido derivativesNH₂NH₂·H₂O, EtOH, 25°C (1h)75–90%Highly specific to oxazinone precursors. Prevents benzoyl migration.

Validated Experimental Protocols

The following protocols are designed as self-validating systems , ensuring that the chemist can verify the success of the reaction through physical or chemical indicators without immediate reliance on NMR spectroscopy.

Protocol 1: Direct Hydrazinolysis (Route A)

Best for robust, unfunctionalized pyrazole cores.

  • Dissolution: Dissolve the pyrazole-4-carboxylic acid ethyl ester (1.0 eq) in absolute ethanol (0.5 M concentration). Causality: Ethanol solubilizes the ester at reflux but poorly solubilizes the highly polar carbohydrazide product at room temperature, driving precipitation.

  • Reagent Addition: Add hydrazine hydrate (80% aqueous, 5.0 eq) dropwise.

  • Reflux & Monitoring: Heat the mixture to reflux for 2–5 hours.

    • Self-Validation Checkpoint: Monitor by TLC (Hexanes:EtOAc 1:1). The reaction is complete when the UV-active starting material spot (higher Rf​ ) completely disappears, replaced by a baseline/low Rf​ spot (the highly polar hydrazide).

  • Isolation: Cool the reaction mixture to 0°C in an ice bath. Filter the resulting white precipitate and wash with ice-cold ethanol to remove excess hydrazine and unreacted ester.

Protocol 2: CDI-Mediated Activation (Route B)

Best for substrates with sensitive functional groups.

  • Activation: Dissolve the pyrazole-4-carboxylic acid (1.0 eq) in anhydrous THF under an inert atmosphere. Add 1,1'-carbonyldiimidazole (CDI, 1.1 eq) in one portion.

    • Self-Validation Checkpoint: Observe immediate effervescence. The stoichiometric release of CO₂ gas serves as a visual indicator of successful acyl imidazolide formation. Causality: CDI is chosen over thionyl chloride to avoid generating HCl gas, which could protonate basic nitrogens on the pyrazole ring and stall the reaction.

  • Hydrazinolysis: Once gas evolution ceases (approx. 1 hour), add hydrazine hydrate (2.0 eq) dropwise at room temperature. Stir for 2 hours.

  • Workup: Concentrate the mixture in vacuo, partition between EtOAc and water (to remove imidazole byproducts), dry over Na₂SO₄, and concentrate to yield the pure product.

Protocol 3: Oxazinone Ring-Opening (Route C)

Best for 5-benzamido-pyrazole-4-carbohydrazides.

  • Suspension: Suspend the pyrazolo[3,4-d][1,3]oxazin-4(1H)-one derivative (1.0 eq) in ethanol at room temperature.

  • Nucleophilic Attack: Add hydrazine hydrate (1.5 eq) dropwise. Causality: The rigid oxazinone ring is highly susceptible to nucleophilic attack due to ring strain and the electrophilicity of the lactone-like carbonyl.

  • Reaction Progression: Stir at room temperature for 1 hour.

    • Self-Validation Checkpoint: The initial suspension will rapidly clarify as the ring opens and the intermediate dissolves, followed shortly by the precipitation of the highly crystalline 5-benzamido-pyrazole-4-carbohydrazide.

  • Isolation: Filter the precipitate and recrystallize from ethanol.

Mechanism N1 Pyrazolo-oxazinone N2 Hydrazine Attack on Carbonyl N1->N2 N3 C-O Bond Cleavage N2->N3 N4 5-Benzamido-pyrazole- 4-carbohydrazide N3->N4

Mechanism of pyrazolo-oxazinone ring opening by hydrazine.

References
  • Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest Source: ARKIVOC (2002) URL:[Link]

  • Synthesis of some new azoles with antiviral potential Source: ARKIVOC (2006) URL:[Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: MDPI Molecules (2018) URL:[Link]

  • N′-Benzoyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carbohydrazide Source: IUCr Journals (2013) URL:[Link]

  • Synthesis and Herbicidal Activities of Pyrazole-4-carbohydrazide Derivatives Source: Academia.edu (2017) URL:[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Hydroxy-1H-pyrazole-4-carbohydrazide
Reactant of Route 2
3-Hydroxy-1H-pyrazole-4-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.